Allyl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-6-4-5/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHZHHSFKCANOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Record name | ALLYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2364 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062016 | |
| Record name | Formic acid, 2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl formate appears as a colorless liquid. Soluble in water. Highly toxic by ingestion, inhalation and skin contact., Colorless liquid; [CAMEO] | |
| Record name | ALLYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2364 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10447 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1838-59-1 | |
| Record name | ALLYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2364 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYL FORMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, 2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9WY6Q0U9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide to the Physical Properties of Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of allyl formate (B1220265) (CAS No. 1838-59-1). The information herein is compiled for use in research, quality control, and drug development contexts, with a focus on quantitative data and standardized experimental methodologies.
Allyl Formate: An Overview
This compound (C₄H₆O₂) is an unsaturated ester recognized for its characteristic ethereal, fruity odor.[1][2] It presents as a clear, colorless liquid at standard conditions.[1][2][3][4] As a reactive chemical intermediate, a thorough understanding of its physical properties is critical for its safe handling, application in synthesis, and evaluation in various formulations.
Core Physical Properties
The quantitative physical properties of this compound are summarized in the table below. Data has been aggregated from multiple sources to provide a comparative overview.
| Property | Value | Units | Notes and Citations |
| Molecular Formula | C₄H₆O₂ | - | [1][2][5][6] |
| Molecular Weight | 86.09 | g/mol | [1][2][3][4][6] |
| Density | 0.922 | g/cm³ | at 20 °C[1][3][7] |
| Boiling Point | 83 - 85 | °C | at 760 mmHg[1][4] |
| 83.6 | °C | [3][6][7] | |
| Melting Point | -84.81 | °C | Estimated value[1][3] |
| 9 - 10 | °C | Literature value[5] | |
| Flash Point | 6.11 - 7 | °C | [1][3][4][5] |
| Refractive Index | 1.392 - 1.4009 | - | at 20 °C[1][3][5][8] |
| Vapor Pressure | 72.2 | mmHg | at 25 °C[3][4] |
| Solubility | Slightly soluble in water. Soluble in alcohols and oils. | - | [1][2][4] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Apparatus:
-
Small test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., aluminum block heater with magnetic stirring)
-
Calibrated thermometer or temperature probe
-
Small magnetic stir bar
Procedure:
-
Add approximately 0.5 mL of the this compound sample into the small test tube along with a magnetic stir bar.
-
Invert a capillary tube (sealed end up) and place it inside the test tube, submerged in the liquid.
-
Place the assembly into the heating block and insert a thermometer so that the bulb is level with the top of the liquid, ensuring it does not touch the sides of the test tube.
-
Begin gentle stirring and heating. Observe the open end of the capillary tube.
-
A slow stream of bubbles will first emerge as trapped air expands. As the temperature approaches the boiling point, this will become a rapid and continuous stream of bubbles as the vapor pressure of the sample equals the atmospheric pressure.[9]
-
Once a continuous stream is observed, stop heating.
-
The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point.[9][10]
Determination of Density (Gravimetric Method)
This protocol uses a graduated cylinder and an electronic balance to determine density.[11]
Apparatus:
-
10 mL or 25 mL graduated cylinder
-
Electronic balance (readable to at least 0.001 g)
-
Thermometer
-
Pasteur pipette
Procedure:
-
Measure and record the mass of a clean, dry 100-mL graduated cylinder.[11]
-
Using a pipette, carefully transfer a known volume of this compound (e.g., 20-25 mL) into the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[11]
-
Measure and record the combined mass of the graduated cylinder and the this compound sample.[11]
-
Measure and record the temperature of the liquid.
-
Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
Repeat the procedure at least twice more and calculate the average density to ensure precision.[11]
Determination of Refractive Index (Abbe Refractometer)
The Abbe refractometer is a standard instrument for the rapid and accurate measurement of the refractive index of liquids.[12]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath circulator
-
Light source (typically integrated)
-
Dropper or pipette
-
Lint-free tissues and a suitable solvent (e.g., ethanol (B145695) or isopropanol)
Procedure:
-
Turn on the refractometer's light source and the water bath circulator set to a standard temperature (e.g., 20.0 °C). Allow the instrument to equilibrate.
-
Open the prism assembly. Using a clean, lint-free tissue and solvent, carefully clean the surfaces of both the illuminating and refracting prisms. Allow the solvent to evaporate completely.
-
Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower (illuminating) prism.
-
Close the prism assembly firmly. The liquid sample should spread to form a thin, uniform layer.
-
Look through the eyepiece. Turn the coarse adjustment knob until the light field and dark field boundary comes into view.
-
If a colored fringe is visible at the boundary, turn the chromaticity adjustment (Amici prisms) until the boundary is sharp and achromatic (black and white).
-
Turn the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the reticle.
-
Press the "read" button or look at the scale to obtain the refractive index value.
Determination of Solubility (Isothermal Shake-Flask Method)
This method determines solubility by establishing equilibrium between the solute and solvent at a constant temperature.[13][14]
Apparatus:
-
Multiple sealed flasks or vials
-
Orbital shaker with a temperature-controlled chamber
-
Analytical balance
-
Volumetric glassware
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC, HPLC)
Procedure:
-
Ensure both the this compound (solute) and the solvent (e.g., water, ethanol) are pure.[14]
-
To a series of flasks, add a measured volume of the solvent.
-
Add an excess amount of this compound to each flask. The presence of undissolved solute is necessary to ensure saturation.[14]
-
Seal the flasks and place them in the temperature-controlled shaker set to the desired temperature.
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, stop the agitation and allow the flasks to stand in the temperature bath for several hours to let undissolved material settle.
-
Carefully withdraw a sample from the clear supernatant of each flask. Separate the saturated solution from the undissolved solute immediately via centrifugation or filtration to prevent changes in concentration.[14]
-
Accurately dilute the saturated solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Workflow for Physical Property Characterization
The logical workflow for the comprehensive characterization of a liquid chemical's physical properties is outlined below. This process ensures that measurements are performed on a well-defined sample and that data is collected systematically.
Caption: Workflow for characterizing the physical properties of a liquid chemical.
References
- 1. This compound | 1838-59-1 [chemicalbook.com]
- 2. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 1838-59-1 [thegoodscentscompany.com]
- 5. This compound | CAS#:1838-59-1 | Chemsrc [chemsrc.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. synerzine.com [synerzine.com]
- 8. guidechem.com [guidechem.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Refractive index - Wikipedia [en.wikipedia.org]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Allyl Formate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of allyl formate (B1220265), a significant organic compound with applications in various chemical syntheses. This document outlines its chemical structure, formula, and key physicochemical properties. Furthermore, it details an experimental protocol for its synthesis and purification, along with modern analytical methods for its characterization.
Chemical Structure and Formula
Allyl formate, also known as 2-propenyl formate, is the ester of allyl alcohol and formic acid.[1] Its molecular structure consists of an allyl group attached to a formate group.
The presence of both an alkene and an ester functional group makes this compound a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. This data is crucial for its handling, storage, and application in experimental settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 86.09 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.946 g/cm³ | [3] |
| Boiling Point | 83-85 °C at 760 mmHg | [4] |
| Melting Point | 9-10 °C | [5] |
| Flash Point | 6.11 °C (43.00 °F) TCC | [4] |
| Solubility | Soluble in water | [1][2] |
| Vapor Pressure | 72.2 mmHg at 25 °C | [2] |
| Refractive Index | 1.392 | [5] |
Table 2: Safety and Toxicity Data of this compound
| Data Point | Value | Reference(s) |
| Oral LD50 (Rat) | 124 mg/kg | [2][4] |
| Oral LD50 (Mouse) | 96 mg/kg | [4] |
| Inhalation LC50 (Rat) | 980 mg/m³ | [1][4] |
| Inhalation LC50 (Mouse) | 610 mg/m³ | [4] |
| Hazard Statements | Highly flammable liquid and vapor. Toxic if swallowed. Harmful in contact with skin. Causes severe skin burns and eye damage. Fatal if inhaled. May cause respiratory irritation. | [6] |
| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. | [6] |
Experimental Protocols
The following section details a common method for the synthesis and purification of this compound. This procedure is adapted from established methods for the preparation of allyl alcohol, where this compound is a key intermediate.[7][8]
Synthesis of this compound via Esterification
This method involves the direct esterification of allyl alcohol with formic acid.
Materials:
-
Allyl alcohol
-
Formic acid (85%)
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, a mixture of glycerol (B35011) and formic acid can be heated to produce a crude mixture containing allyl alcohol and this compound.[9][10]
-
Alternatively, for a more direct synthesis, allyl alcohol and a molar excess of formic acid are refluxed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
Purification of this compound
The crude product from the synthesis contains unreacted starting materials and byproducts. The following purification steps are recommended.[5]
Procedure:
-
The crude reaction mixture is transferred to a separatory funnel.
-
The mixture is washed several times with small volumes of water to remove excess formic acid and any unreacted allyl alcohol.[5]
-
The organic layer, which is the crude this compound, is separated.
-
The crude ester is dried over anhydrous calcium chloride.[5]
-
The dried this compound is then purified by fractional distillation. The fraction boiling at 82-83 °C is collected as pure this compound.[5]
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show the retention time of this compound, and the mass spectrum will provide its fragmentation pattern, which can be compared with a reference spectrum for confirmation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the connectivity of atoms in the molecule.[1][2]
Logical Relationships of this compound Properties
The following diagram illustrates the key properties and relationships of this compound.
Caption: Key Properties and Relationships of this compound.
References
- 1. This compound(1838-59-1) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Allyl Alcohol - [www.rhodium.ws] [erowid.org]
- 4. Sciencemadness Discussion Board - Allyl alcohol in 70% yield - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Allyl Alcohol [designer-drug.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Isomers of C4H6O2
Abstract
The molecular formula C4H6O2 represents a diverse array of structural isomers, each with unique chemical and physical properties. This guide provides a comprehensive overview of the principal isomers, focusing on their International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This document categorizes the isomers by functional group, including carboxylic acids, esters, ketones, and cyclic ethers. For each key isomer, we present relevant physicochemical data, detailed experimental protocols for identification, and logical diagrams to illustrate structural relationships and characterization workflows. This technical paper serves as a vital resource for professionals in research and drug development requiring a deep understanding of C4H6O2 isomers.
Introduction to Isomerism of C4H6O2
The molecular formula C4H6O2 has a degree of unsaturation of two. This indicates the presence of two double bonds, one triple bond, two rings, or a combination of a ring and a double bond. This structural diversity gives rise to a multitude of isomers with varied functional groups, including but not limited to carboxylic acids, esters, lactones (cyclic esters), ketones, aldehydes, and cyclic ethers.[1] Understanding the precise IUPAC name of a given isomer is critical for unambiguous communication in scientific and industrial contexts.
This guide will focus on the most common and significant isomers, providing the necessary data and methodologies for their identification and differentiation.
Major Isomer Classes and IUPAC Nomenclature
The isomers of C4H6O2 can be broadly classified into the following major groups based on their functional groups.
Carboxylic Acids
Carboxylic acid isomers of C4H6O2 contain a carboxyl group (-COOH) and a carbon-carbon double bond or a ring structure.
-
Butenoic Acids : These are unsaturated carboxylic acids with a four-carbon chain.
-
But-2-enoic acid : Exists as two geometric isomers, cis (isocrotonic acid) and trans (crotonic acid).[2][3] The IUPAC name for the trans isomer is (2E)-but-2-enoic acid .[2]
-
But-3-enoic acid : The double bond is at the end of the chain.[4] The IUPAC name is but-3-enoic acid .
-
2-Methylpropenoic acid : Also known as methacrylic acid. The IUPAC name is 2-methylprop-2-enoic acid .
-
-
Cyclic Carboxylic Acid :
-
Cyclopropanecarboxylic acid : A cyclopropane (B1198618) ring is attached to the carboxyl group.[5][6] The IUPAC name is cyclopropanecarboxylic acid .[6]
-
Esters
Ester isomers of C4H6O2 contain an ester functional group (-COO-).
-
Methyl propenoate (Methyl acrylate) : The methyl ester of propenoic acid.[7][8] Its IUPAC name is methyl prop-2-enoate .[9][10]
-
Vinyl acetate : The ester of acetic acid and vinyl alcohol.[11] Its IUPAC name is ethenyl acetate .[12]
-
Ethyl ethynoate : The ethyl ester of ethynoic acid.
-
Propyl formate : The propyl ester of formic acid.
Lactones (Cyclic Esters)
-
γ-Butyrolactone (GBL) : A five-membered cyclic ester.[13][14] Its IUPAC name is oxolan-2-one .[15]
-
β-Butyrolactone : A four-membered cyclic ester.
Ketones and Aldehydes
These isomers contain a carbonyl group (C=O).
-
Butanedione (Diacetyl) : Contains two ketone functional groups. Its IUPAC name is butane-2,3-dione .
-
Succinaldehyde : Contains two aldehyde functional groups.[11] Its IUPAC name is butanedial .
-
Formyl acetone : Contains both a ketone and an aldehyde group.
Cyclic Ethers
-
1,4-Dioxane : A six-membered ring containing two ether linkages.[16][17] It is a heterocyclic organic compound.[17]
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for prominent C4H6O2 isomers, facilitating easy comparison.
| IUPAC Name | Common Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| (2E)-but-2-enoic acid | Crotonic acid | 107-93-7 | 86.09 | 180-181[18] | 70-72[18] | 1.027[18] |
| Cyclopropanecarboxylic acid | - | 1759-53-1 | 86.09[19] | 182-184 | 17-19 | 1.086 |
| Methyl prop-2-enoate | Methyl acrylate (B77674) | 96-33-3 | 86.09[20] | ~80[20] | ~ -75[20] | 0.956[20] |
| Ethenyl acetate | Vinyl acetate | 108-05-4 | 86.09 | 72.7 | -93.2 | 0.932 |
| Oxolan-2-one | γ-Butyrolactone (GBL) | 96-48-0 | 86.09[15] | 204[21] | -44 | 1.12[21] |
| Butane-2,3-dione | Diacetyl | 431-03-8 | 86.09 | 88 | -2.4 | 0.983 |
| 1,4-Dioxane | Dioxane | 123-91-1 | 88.11 | 101.1[17] | 11.8[17] | 1.033[17] |
Experimental Protocols for Isomer Identification
Distinguishing between isomers of C4H6O2 requires a combination of spectroscopic and chemical methods.
Infrared (IR) Spectroscopy
Objective: To identify the primary functional groups present in an unknown C4H6O2 isomer.
Methodology:
-
Prepare a sample of the unknown compound. For liquids, a thin film between two salt plates (e.g., NaCl) is suitable. For solids, prepare a KBr pellet or a mull.
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands.
Expected Results:
-
Carboxylic Acids (e.g., Crotonic acid): A very broad O-H stretch from ~3300-2500 cm⁻¹ and a sharp C=O stretch at ~1700 cm⁻¹. A C=C stretch will appear around 1650 cm⁻¹.
-
Esters (e.g., Methyl acrylate): A strong C=O stretch at ~1730 cm⁻¹. Absence of the broad O-H band. A C=C stretch will be present for unsaturated esters.
-
Lactones (e.g., γ-Butyrolactone): A C=O stretch at a higher frequency than acyclic esters, typically ~1770 cm⁻¹ due to ring strain.
-
Diketones (e.g., Butanedione): A C=O stretch around 1715 cm⁻¹.
-
Cyclic Ethers (e.g., 1,4-Dioxane): Absence of a C=O band. A characteristic C-O-C stretch will be present in the fingerprint region (~1100 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the isomer, including connectivity and stereochemistry.
Methodology:
-
Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data, including integration, chemical shift referencing, and coupling constant analysis.
Expected Results:
-
¹H NMR:
-
Crotonic acid ((2E)-but-2-enoic acid): Will show a doublet for the methyl group, two vinyl protons with a large coupling constant (~15 Hz) indicative of a trans relationship, and a broad singlet for the carboxylic acid proton.
-
Methyl acrylate (methyl prop-2-enoate): Will display three vinyl protons with complex splitting patterns and a sharp singlet for the methyl ester group (~3.7 ppm).
-
γ-Butyrolactone (oxolan-2-one): Will show three distinct multiplets for the three methylene (B1212753) groups in the ring.
-
1,4-Dioxane: Due to conformational flexibility, all eight protons appear as a single sharp singlet in the ¹H NMR spectrum.[17]
-
-
¹³C NMR: The number of unique carbon signals will indicate the symmetry of the molecule. The chemical shifts will confirm the functional groups (e.g., C=O of an ester vs. a ketone, sp² carbons of an alkene).
Chemical Tests
Objective: To provide rapid qualitative confirmation of specific functional groups.
Methodology:
-
Sodium Bicarbonate Test (for Carboxylic Acids): Add a small amount of the sample to a 5% aqueous solution of sodium bicarbonate. Effervescence (CO₂ gas) indicates the presence of a carboxylic acid.
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Test (for Ketones/Aldehydes): Add the sample to a solution of 2,4-DNP. The formation of a yellow, orange, or red precipitate indicates the presence of a ketone or aldehyde.
-
Tollens' Test (to differentiate Aldehydes from Ketones): Add the sample to Tollens' reagent and warm gently. The formation of a silver mirror indicates an aldehyde. Ketones generally give a negative result.[22]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships and workflows relevant to the analysis of C4H6O2 isomers.
Caption: Classification of major C4H6O2 isomer families.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 2-Butenoic acid (FDB003282) - FooDB [foodb.ca]
- 4. guidechem.com [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl acrylate | 96-33-3 [chemicalbook.com]
- 8. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 9. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Propenoic acid, methyl ester [webbook.nist.gov]
- 11. C4H6O2_Molecular formula [molbase.com]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. gokemi.com [gokemi.com]
- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 15. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,4-Dioxane - Enviro Wiki [enviro.wiki]
- 17. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 18. chembk.com [chembk.com]
- 19. chemsynthesis.com [chemsynthesis.com]
- 20. jamorin.com [jamorin.com]
- 21. greenchemindustries.com [greenchemindustries.com]
- 22. Ketone - Wikipedia [en.wikipedia.org]
Allyl Formate (CAS No. 1838-59-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl formate (B1220265) (C₄H₆O₂, CAS No. 1838-59-1) is a colorless, volatile liquid with a characteristic fruity odor.[1] As an unsaturated ester, it serves as a valuable intermediate in organic synthesis and finds applications in the flavor and fragrance industries.[1] However, its high toxicity and reactivity necessitate careful handling and a thorough understanding of its chemical and biological properties. This technical guide provides an in-depth overview of allyl formate, encompassing its physicochemical properties, synthesis and purification protocols, spectroscopic data, reactivity, and toxicological profile, with a particular focus on its metabolic activation. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
This compound is a highly flammable liquid that is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2] It is characterized by its dual functionality, combining an allyl group and a formate ester, which dictates its chemical reactivity.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1838-59-1 | [1][2][3] |
| Molecular Formula | C₄H₆O₂ | [1][4] |
| Molecular Weight | 86.09 g/mol | [1][4] |
| Appearance | Colorless, clear liquid | [1][2][3] |
| Odor | Fruity, ethereal | [1][2] |
| Boiling Point | 82-85 °C | [2][5] |
| Melting Point | -84.81 °C (estimate) to 9-10 °C | [2][4] |
| Density | ~0.922 - 0.946 g/cm³ at 20 °C | [2][6] |
| Flash Point | -15 to 7 °C | [2][5] |
| Water Solubility | Slightly soluble/Soluble | [2][3] |
| Vapor Pressure | 72.2 mmHg at 25 °C | [3] |
| Refractive Index | ~1.392 - 1.4009 | [2][4] |
| LogP | 0.60 - 0.8 | [3][4] |
Synthesis and Purification
Synthesis
The most common method for synthesizing this compound is the direct Fischer esterification of allyl alcohol with formic acid.[1] This reaction is typically performed under reflux conditions.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures describing the synthesis of allyl alcohol, where this compound is a key intermediate or co-product.[7][8]
Materials:
-
Allyl alcohol
-
Formic acid (85-90%)
-
Anhydrous calcium chloride or anhydrous potassium carbonate
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of allyl alcohol and formic acid.
-
Gently heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours.[1]
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess formic acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride.[7]
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 82-85 °C.[7]
Purification Workflow
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Available spectral data indicates characteristic peaks for the allyl and formate protons. | [9] |
| ¹³C NMR | Spectral data is available for this compound. | [9] |
| IR Spectroscopy | Infrared spectral data is available. | [10] |
| Mass Spectrometry | Mass spectral data is available, with a molecular ion peak corresponding to its molecular weight. | [9][11] |
Reactivity and Chemical Behavior
This compound's reactivity is governed by its ester and allyl functional groups.[1]
-
Hydrolysis: It can be hydrolyzed back to allyl alcohol and formic acid, a reaction that is catalyzed by acids or bases.[1]
-
Transesterification: It can undergo transesterification with other alcohols in the presence of a catalyst.[1]
-
Reactivity with Acids and Oxidizers: As an ester, it reacts with acids, sometimes exothermically.[2][12] Strong oxidizing acids can cause vigorous, potentially ignitable reactions.[2][12]
-
Flammability: It is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[2][5][12]
Toxicology and Safety
This compound is highly toxic by ingestion, inhalation, and skin absorption.[2][3][12] Occupational exposure can lead to irritation of the upper respiratory tract.[2] It is reported to cause liver and kidney damage in animals.[2][13]
Table 3: Toxicity Data for this compound
| Toxicity Metric | Value | Species | Route | Reference(s) |
| LD₅₀ | 96 mg/kg | Mouse | Oral | [3] |
| LD₅₀ | 124 mg/kg | Rat | Oral | [3][14] |
| LC₅₀ | 610 mg/m³ | Mouse | Inhalation | [2] |
| ATE (Dermal) | 1100 mg/kg body weight | - | Dermal | [14] |
| ATE (Vapors) | 0.05 mg/l/4h | - | Inhalation | [14] |
Metabolic Pathway and Hepatotoxicity
The hepatotoxicity of this compound is a result of its metabolic activation.[2][15] It is first hydrolyzed by non-specific esterases to allyl alcohol.[2][15] Subsequently, alcohol dehydrogenase oxidizes allyl alcohol to the highly reactive and cytotoxic metabolite, acrolein.[2][15] Acrolein depletes glutathione (B108866) (GSH) and binds to essential cellular macromolecules, leading to cellular damage and hepatotoxicity.[2][15]
Applications
Despite its toxicity, this compound has several industrial applications:
-
Flavoring and Fragrance Agent: It is used for its fruity aroma in some food products and fragrances.[1]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[1]
-
Solvent: It has been used as a solvent in various applications, including lacquers, paints, and cleaners.[2][13]
Handling and Safety Precautions
Given its high flammability and toxicity, strict safety measures are required when handling this compound.
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
In case of a spill, absorb with an inert material and dispose of as hazardous waste.[5]
Conclusion
This compound is a versatile chemical with important applications in synthesis and industry. However, its significant health hazards, particularly its hepatotoxicity resulting from metabolic activation to acrolein, demand a high level of caution and adherence to safety protocols. A thorough understanding of its properties, reactivity, and toxicological profile, as outlined in this guide, is essential for its safe and effective use in a research and development setting. Professionals working with this compound should be well-versed in its characteristics to mitigate risks and leverage its synthetic utility responsibly.
References
- 1. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]
- 2. This compound(1838-59-1) IR Spectrum [chemicalbook.com]
- 3. This compound(1838-59-1) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Allyl Alcohol [designer-drug.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound, 1838-59-1 [thegoodscentscompany.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. youtube.com [youtube.com]
- 10. Formic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
An In-depth Technical Guide to the Physical Properties of Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of allyl formate (B1220265) (CAS No: 1838-59-1). The document details these key physical properties, outlines the experimental methodologies for their determination, and presents logical workflows relevant to these measurements.
Physical Properties of Allyl Formate
This compound is a colorless liquid that is soluble in water.[1][2][3] It is recognized for its high flammability and toxicity upon ingestion, inhalation, or skin contact.[1][2][3] The quantitative physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Boiling Point | 83.6 °C at 760 mmHg | [1][4][5] |
| 83.00 to 85.00 °C at 760.00 mm Hg | [6] | |
| 84.5 ± 9.0 °C at 760 mmHg | [7] | |
| 84.5 °C at 760mmHg | [8] | |
| Approximately 130 °C | [9] | |
| Melting Point | -84.81 °C (estimate) | [1][8] |
| 9-10 °C (literature) | [7] | |
| Molecular Weight | 86.09 g/mol | [1][3][9] |
| Density | 0.922 g/cm³ | [1][8] |
| About 0.92 g/cm³ at 20 °C | [9] | |
| Flash Point | 7 °C | [1] |
| 43.00 °F (6.11 °C) TCC | [6] | |
| 6.5 ± 9.3 °C | [7] | |
| 6.5 °C | [8] | |
| Vapor Pressure | 72.2 mmHg at 25°C | [1][8] |
| 72.194000 mmHg @ 25.00 °C (est) | [6] |
Note: Discrepancies in reported values may arise from different experimental conditions or measurement techniques.
Experimental Protocols for Determination of Physical Properties
The determination of accurate boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[10][11]
The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample, requiring only a small amount of the substance.[12]
Methodology:
-
Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed into a small test tube (Durham tube).[12] A capillary tube, sealed at one end, is then inverted and placed into the liquid.[12][13]
-
Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12] This assembly is then secured in a Thiele tube containing a high-boiling point oil (such as mineral oil), making sure the rubber band holding the tube is not submerged in the oil.[13]
-
Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner.[12][13] This design promotes the circulation of the oil, ensuring uniform heating.[13]
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[12] Heating is continued until the bubbling is vigorous.[12]
-
Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]
For crystalline solids, the melting point is a key indicator of purity.[10][14] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden this range.[10][14][15]
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is sealed at one end.[10][14] The tube is tapped gently to pack the sample into the bottom, to a height of about 1-2 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with oil, adjacent to a thermometer.[14]
-
Heating: The apparatus is heated, and for an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[11]
-
Accurate Determination: A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.[11][14]
-
Melting Point Range: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[10]
Visualized Workflows and Logical Relationships
To further elucidate the experimental processes and underlying principles, the following diagrams are provided.
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Caption: General Workflow for Melting Point Determination.
Caption: Effect of Impurities on the Melting Point of a Solid.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1838-59-1 [chemicalbook.com]
- 3. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synerzine.com [synerzine.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound, 1838-59-1 [thegoodscentscompany.com]
- 7. This compound | CAS#:1838-59-1 | Chemsrc [chemsrc.com]
- 8. guidechem.com [guidechem.com]
- 9. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Melting Point Determination – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
An In-depth Technical Guide to the Solubility of Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of allyl formate (B1220265) in water and various organic solvents. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and safety protocols. This document presents quantitative data in a structured format, details established experimental methodologies for solubility determination, and includes a visualization of the experimental workflow.
Core Topic: Allyl Formate Solubility in Water and Organic Solvents
This compound (C₄H₆O₂) is a colorless liquid with a pungent odor. As an ester of formic acid and allyl alcohol, its solubility is a critical parameter in various applications, including as a solvent and in chemical synthesis. Understanding its behavior in different solvent systems is essential for its effective and safe use.
Data Presentation: Solubility of this compound
The solubility of this compound is influenced by the polarity of the solvent and its capacity for hydrogen bonding. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (g/L) | Type of Data | Source(s) |
| Water | 25 | 33.94 | Estimated | [1] |
Note: Qualitative descriptions of this compound's water solubility vary, with some sources describing it as "soluble"[2] and others as "slightly soluble"[3]. The provided quantitative value is an estimate and should be used with this consideration.
Table 2: Qualitative Solubility and Miscibility of this compound in Organic Solvents
| Solvent | Qualitative Solubility / Miscibility | Rationale / Supporting Data |
| Alcohols (e.g., Ethanol (B145695), Methanol) | Soluble / Miscible | This compound is reported to be "soluble in alcohol"[1][3]. Structurally similar short-chain esters, such as methyl formate and ethyl formate, are miscible with ethanol and methanol[4][5]. |
| Ether (e.g., Diethyl Ether) | Soluble / Miscible | Allyl alcohol is miscible with diethyl ether[6]. Short-chain esters like methyl formate are also soluble in diethyl ether[4]. |
| Acetone | Soluble / Miscible | Methyl formate, a similar ester, is miscible with acetone[4]. |
| Oils | Soluble | Stated to be "soluble in...oils"[3]. |
Experimental Protocols
The determination of a substance's solubility is a fundamental experimental procedure. The following protocols are based on the internationally recognized OECD Guideline 105 for the Testing of Chemicals, specifically the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.[7][8][9] This method can be adapted for both aqueous and organic solvents.
Objective:
To determine the saturation mass concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent (e.g., distilled or deionized water, or high-purity organic solvent)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars or a mechanical shaker
-
Analytical balance
-
Centrifuge (optional)
-
Syringes and filters (if necessary for phase separation)
-
Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)
Methodology:
-
Preliminary Test:
-
To estimate the approximate solubility, add a known volume of the solvent to a flask.
-
Incrementally add small, measured amounts of this compound, agitating after each addition, until a persistent second phase (undissolved this compound) is observed. This provides a rough estimate for the main experiment.
-
-
Preparation of Saturated Solutions (Main Experiment):
-
Prepare at least three flasks.
-
To each flask, add a measured volume of the solvent.
-
Add an excess amount of this compound to each flask (e.g., 2-3 times the estimated solubility).
-
Stopper the flasks to prevent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 20 ± 0.5 °C).[8]
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A common approach involves two stages:
-
A preliminary equilibration period (e.g., 24 hours).
-
A second equilibration period (e.g., another 24 hours) with intermittent vigorous shaking.
-
-
The time required for equilibration should be determined, for instance, by taking measurements at 24, 48, and 72 hours to ensure the concentration has plateaued.[10]
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand in the constant temperature bath to permit the separation of the two phases.
-
If necessary, centrifugation at the experimental temperature can be used to achieve a clear separation.[11]
-
Carefully sample the solvent phase for analysis, ensuring no part of the undissolved this compound phase is included.
-
-
Analysis:
-
Determine the concentration of this compound in the sampled solvent using a validated analytical method, such as GC-FID.
-
Prepare a calibration curve using standards of known this compound concentrations in the same solvent.
-
Calculate the mean solubility from the replicate flasks.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the flask method as described in the OECD 105 guideline.
Caption: Workflow for determining this compound solubility via the flask method.
References
- 1. This compound, 1838-59-1 [thegoodscentscompany.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1838-59-1 [chemicalbook.com]
- 4. Methyl formate - Sciencemadness Wiki [sciencemadness.org]
- 5. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 7. OECD 105 - Phytosafe [phytosafe.com]
- 8. oecd.org [oecd.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. filab.fr [filab.fr]
Spectroscopic Analysis of Allyl Formate: A Technical Guide to ¹H and ¹³C NMR Data
An in-depth guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of allyl formate (B1220265). This document provides a comprehensive overview of its ¹H and ¹³C NMR spectra, detailed experimental protocols, and visual aids to facilitate understanding of its structural features.
Allyl formate (prop-2-enyl formate) is a fundamental organic ester with applications as a solvent and in chemical synthesis.[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation in various research and development settings. This guide presents the detailed ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), to serve as a key reference for professionals in the chemical sciences.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits five distinct signals, corresponding to the different proton environments within the molecule. The spectrum is characterized by the downfield singlet of the formyl proton and a complex set of signals in the olefinic and allylic regions due to intricate spin-spin coupling. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.
Table 1: ¹H NMR Data for this compound in CDCl₃ [2]
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-a | 8.09 | Singlet (s) | N/A |
| H-b | 5.93 | Doublet of doublets of triplets (ddt) | Jbc(trans) = 17.2 Hz, Jbc(cis) = 10.4 Hz, Jbd = 5.5 Hz |
| H-c (trans) | 5.37 | Doublet of triplets (dt) | Jcb(trans) = 17.2 Hz, Jcd(gem) ≈ Jcd' ≈ 1.5 Hz |
| H-c' (cis) | 5.28 | Doublet of triplets (dt) | Jc'b(cis) = 10.4 Hz, Jc'd(gem) ≈ Jc'd' ≈ 1.5 Hz |
| H-d | 4.67 | Doublet of triplets (dt) | Jdb = 5.5 Hz, Jdc ≈ Jdc' ≈ 1.5 Hz |
| Note: Coupling constants are typical values for allylic systems and are provided for interpretation. Precise values may vary slightly based on experimental conditions. |
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the formate group is significantly deshielded, appearing at the lowest field.
Table 2: ¹³C NMR Data for this compound
| Carbon Label | Chemical Shift (δ, ppm) |
| C1 (C=O) | 160.8 |
| C2 (-CH=) | 131.9 |
| C3 (=CH₂) | 118.9 |
| C4 (-O-CH₂-) | 65.4 |
| Note: Data is referenced from standard spectral databases for organic compounds. |
Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization. The data presented herein were obtained following standard protocols for small molecule analysis.
1. Sample Preparation:
-
Analyte: Approximately 10-20 mg of this compound was used for ¹H NMR, and 20-50 mg for ¹³C NMR experiments.[3]
-
Solvent: The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
NMR Tube: The solution was transferred to a 5 mm high-quality NMR tube, ensuring a sample height of at least 4-5 cm.[3] The exterior of the tube was cleaned to remove any contaminants before insertion into the spectrometer.
2. NMR Data Acquisition:
-
Instrument: Spectra were recorded on a standard NMR spectrometer, such as a 400 or 500 MHz instrument.
-
Locking and Shimming: The spectrometer's field frequency was locked onto the deuterium (B1214612) signal of the CDCl₃ solvent. Automated or manual shimming procedures were then performed to optimize the magnetic field homogeneity and enhance spectral resolution.[3]
-
¹H NMR Parameters: A standard single-pulse experiment was utilized with a 90° pulse width, a spectral width of approximately 15 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans were accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A standard proton-decoupled pulse sequence (e.g., zgig) was used. A wider spectral width of about 220 ppm was employed, with an acquisition time of approximately 1 second and a relaxation delay of 2 seconds. A higher number of scans (e.g., 512 or more) was necessary to obtain adequate signal intensity due to the low natural abundance of the ¹³C isotope.
Mandatory Visualizations
To further clarify the structural information derived from the NMR data, the following diagrams have been generated using the Graphviz DOT language.
Caption: Molecular structure of this compound with atom labeling.
Caption: ¹H-¹H coupling relationships in this compound.
Caption: Standard workflow for an NMR spectroscopy experiment.
References
In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique utilized for the elucidation of molecular structures and the identification of functional groups within a sample. This guide provides a comprehensive analysis of the infrared spectrum of allyl formate (B1220265), a colorless liquid with the chemical formula C₄H₆O₂.[1] Understanding the vibrational characteristics of allyl formate is crucial for quality control, reaction monitoring, and compound identification in various research and development settings, including the pharmaceutical industry. This document outlines the key spectral features of this compound, provides a detailed experimental protocol for obtaining its IR spectrum, and presents this data in a clear, accessible format.
Molecular Structure of this compound
This compound is the ester of formic acid and allyl alcohol. Its structure contains two key functional groups that give rise to characteristic absorption bands in the IR spectrum: a carbonyl group (C=O) and a vinyl group (C=C), in addition to C-O and C-H bonds.
Experimental Protocol: Acquiring the IR Spectrum of Liquid Samples
A standard and effective method for obtaining the IR spectrum of a liquid sample like this compound is the neat liquid film technique.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Clean, dry salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Kimwipes
-
Acetone (for cleaning)
-
Sample of this compound
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary system checks.
-
Background Spectrum: Record a background spectrum with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Preparation:
-
Place one to two drops of the neat this compound liquid onto the center of one salt plate using a clean Pasteur pipette.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.
-
-
Spectrum Acquisition:
-
Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum, typically plotted as transmittance (%) versus wavenumber (cm⁻¹), can then be analyzed to identify the characteristic absorption bands of this compound.
-
-
Cleaning:
-
After analysis, carefully separate the salt plates and clean them thoroughly with a Kimwipe lightly moistened with acetone. Store the clean, dry plates in a desiccator to prevent fogging.
-
Data Presentation: Infrared Spectrum of this compound
The following table summarizes the significant vibrational frequencies observed in the infrared spectrum of this compound, obtained as a liquid film.
| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment |
| 3127.73 | 74.33 | =C-H Stretch (vinyl) |
| 3090.35 | 73.04 | =C-H Stretch (vinyl) |
| 2991.95 | 71.93 | C-H Stretch (formyl) |
| 2932.22 | 64.95 | C-H Stretch (allylic CH₂) |
| 1726.86 | 5.37 | C=O Stretch (ester carbonyl) |
| 1648.81 | 67.89 | C=C Stretch (vinyl) |
| 1422.21 | 63.80 | CH₂ Scissoring |
| 1386.53 | 59.10 | C-H Bend (formyl) |
| 1156.03 | 11.21 | C-O Stretch (ester) |
| 989.33 | 36.31 | =C-H Bend (out-of-plane) |
| 937.17 | 31.95 | =C-H Bend (out-of-plane) |
Data obtained from the Spectral Database for Organic Compounds (SDBS), SDBS No. 1520.
Interpretation of the this compound IR Spectrum
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups.
-
C-H Stretching Region (3200-2800 cm⁻¹): The peaks observed at 3127.73 cm⁻¹ and 3090.35 cm⁻¹ are characteristic of the C-H stretching vibrations of the vinyl (=C-H) group. The peak at 2991.95 cm⁻¹ is attributed to the C-H stretch of the formyl proton, and the absorption at 2932.22 cm⁻¹ corresponds to the stretching of the allylic C-H bonds in the CH₂ group.
-
Carbonyl (C=O) Stretching Region (1750-1700 cm⁻¹): A very strong and sharp absorption band is observed at 1726.86 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The position of this band is typical for an aliphatic ester.
-
Carbon-Carbon Double Bond (C=C) Stretching Region (1680-1620 cm⁻¹): The peak at 1648.81 cm⁻¹ is assigned to the stretching vibration of the carbon-carbon double bond in the allyl group.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole.
-
The bands at 1422.21 cm⁻¹ and 1386.53 cm⁻¹ are likely due to CH₂ scissoring and the in-plane bending of the formyl C-H bond, respectively.
-
A strong absorption at 1156.03 cm⁻¹ is characteristic of the C-O single bond stretching vibration of the ester group.
-
The prominent peaks at 989.33 cm⁻¹ and 937.17 cm⁻¹ are attributed to the out-of-plane bending vibrations of the vinyl C-H bonds.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks in IR spectrum analysis.
Caption: Experimental workflow for IR spectrum acquisition and analysis.
Caption: Correlation of functional groups in this compound to their IR frequencies.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of allyl formate (B1220265) (C₄H₆O₂). Aimed at professionals in research and drug development, this document outlines the primary fragmentation pathways, presents quantitative data on major fragment ions, and provides a detailed experimental protocol for spectral acquisition. Through the use of Graphviz diagrams and structured data tables, this guide serves as a comprehensive resource for understanding the mass spectral behavior of this volatile ester.
Introduction
Allyl formate, the ester of formic acid and allyl alcohol, is a colorless liquid with applications in organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a unique "fingerprint" of a molecule's structure.[1] This guide will elucidate the characteristic fragmentation patterns of this compound, offering insights into the stability of the resulting ions and the underlying chemical principles.
Quantitative Fragmentation Data
The mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions provides a quantitative basis for spectral interpretation and library matching. The major ions and their relative intensities are summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 57 | 100 | [C₃H₅O]⁺ |
| 39 | 50.9 | [C₃H₃]⁺ |
| 29 | 32.5 | [CHO]⁺ |
| 58 | 26.1 | [C₂H₂O₂]⁺• |
| 41 | 22.9 | [C₃H₅]⁺ |
Data sourced from PubChem and NIST spectral databases.[2]
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 86) proceeds through several competing pathways, governed by the principles of ion stability. The most prominent fragmentation routes are detailed below.
Formation of the Base Peak (m/z 57)
The most abundant fragment ion in the spectrum is observed at m/z 57. This is attributed to the loss of an ethyne (B1235809) radical (•C₂H) from the molecular ion, a process that can be rationalized through alpha-cleavage adjacent to the carbonyl group, followed by rearrangement. The resulting C₃H₅O⁺ ion is likely a resonance-stabilized acylium ion.
Allylic Cleavage and Formation of m/z 41
The presence of a double bond makes the allylic C-O bond susceptible to cleavage. This results in the formation of the stable allyl cation ([C₃H₅]⁺) at m/z 41 and a formate radical.[3][4]
Formation of the Formyl Cation (m/z 29)
Cleavage of the ester bond can also lead to the formation of the formyl cation ([CHO]⁺) at m/z 29 and an allyloxy radical.
McLafferty-type Rearrangement and Formation of m/z 58
A rearrangement involving the transfer of a hydrogen atom from the allyl group to the carbonyl oxygen can lead to the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 58.
Formation of the Propargyl Cation (m/z 39)
The ion at m/z 39 is likely the propargyl cation ([C₃H₃]⁺), which can be formed through the loss of a hydrogen molecule from the allyl cation (m/z 41) or through more complex rearrangements and subsequent fragmentation.
Visualizing the Fragmentation Pathways
The proposed fragmentation pathways are illustrated below using Graphviz diagrams to provide a clear visual representation of the bond cleavages and rearrangements.
References
An In-depth Technical Guide to the Synthesis of Allyl Formate from Glycerol and Formic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl formate (B1220265) from the renewable feedstock glycerol (B35011) and formic acid. This process, a subject of increasing interest in green chemistry, offers a pathway to a valuable chemical intermediate from a byproduct of biodiesel production. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to inform laboratory and developmental work.
Introduction
The conversion of glycerol, a readily available and inexpensive triol, into value-added chemicals is a critical area of research for enhancing the economic viability of the biofuel industry and developing sustainable chemical processes. One such conversion is the reaction of glycerol with formic acid to produce allyl alcohol and its corresponding ester, allyl formate. While much of the literature focuses on optimizing allyl alcohol production, this compound is often a significant byproduct, the formation of which can be favored under specific reaction conditions. This compound serves as a useful monomer and an intermediate in organic synthesis. This guide focuses on the core principles and practical methodologies for synthesizing this compound from these precursors.
Reaction Mechanism and Signaling Pathway
The reaction of glycerol with formic acid to yield this compound is a multi-step process. Initially, glycerol is esterified with formic acid to form various glyceryl formate intermediates. These intermediates then undergo a concerted deoxydehydration and decarboxylation sequence to yield allyl alcohol. Finally, the in situ generated allyl alcohol can be esterified by excess formic acid to produce the desired this compound.
The key steps are:
-
Esterification of Glycerol: Glycerol reacts with formic acid to form mono-, di-, and triformins (glyceryl formates).
-
Deoxydehydration to Allyl Alcohol: At elevated temperatures, glyceryl formates decompose, eliminating water and carbon dioxide to form allyl alcohol.
-
Esterification to this compound: Allyl alcohol reacts with formic acid in an equilibrium reaction to yield this compound and water.
Higher reaction temperatures and an excess of formic acid tend to favor the formation of this compound.[1]
Caption: Figure 1: Reaction Pathway for this compound Synthesis.
Influence of Experimental Parameters
The selective synthesis of this compound over allyl alcohol is highly dependent on the reaction conditions. Understanding these parameters is crucial for optimizing the yield of the desired product.
-
Temperature: This is a critical factor. While the formation of allyl alcohol from glycerol and formic acid typically occurs in the range of 220-240°C, increasing the temperature above 240°C has been shown to significantly increase the production of this compound.[1] One patent suggests that reaction temperatures exceeding 260°C lead to a significant amount of the this compound byproduct.
-
Molar Ratio of Reactants: An excess of formic acid can shift the equilibrium towards the formation of this compound from the intermediate allyl alcohol, in accordance with Le Chatelier's principle for the esterification reaction.
-
Heating Rate: A slower heating rate may increase the residence time of intermediates at temperatures conducive to further reactions, potentially increasing the yield of byproducts, including this compound.[2]
-
Catalysts: While the reaction can proceed without a catalyst, with formic acid itself acting as a reactant and a catalyst, various acid catalysts could potentially be employed to influence the reaction rates and selectivity.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been explored for the conversion of glycerol to allyl alcohol and can significantly reduce reaction times.[4] This method could be adapted to favor this compound production.
Quantitative Data Summary
The following tables summarize quantitative data gathered from various sources, primarily focused on the synthesis of allyl alcohol, but with relevant information for the formation of this compound.
Table 1: Effect of Reaction Temperature on Product Formation
| Temperature (°C) | Primary Product | This compound Formation | Reference |
| 220-240 | Allyl Alcohol | Minimized | [1] |
| > 240 | Allyl Alcohol | Increased | [1] |
| > 260 | Allyl Alcohol | Significant | |
| ~60 (Esterification) | This compound | Favorable (from Allyl Alcohol) | [4] |
Table 2: Reactant Ratios and Conditions for Allyl Compound Synthesis
| Glycerol:Formic Acid (equiv.) | Temperature (°C) | Heating Rate (°C/min) | Key Outcome | Reference |
| 1 : 0.4-1.2 | 220-240 | > 2.0 | Maximizes Allyl Alcohol | [1] |
| 1 : 0.8-2.0 | 220-260 | 2.0-7.0 | Allyl Alcohol Production | [2] |
| 1 : 1.57 (molar ratio) | 260 | N/A (Microwave) | ~56% Allyl Alcohol Yield | |
| 1 : ~2.4 (initial molar ratio) | 195-260 | Rapid | 45-47% Yield of crude Allyl Alcohol | [5] |
Experimental Protocols
The following protocols are derived from established procedures for allyl alcohol synthesis, with modifications to favor the production of this compound.
Synthesis of this compound
This procedure is adapted from the Organic Syntheses protocol for allyl alcohol, with adjustments to temperature to increase the yield of this compound.
Materials:
-
Glycerol (2 kg, 21.7 moles)
-
Formic acid (85-90%, 700 g, ~12.9 moles initially)
-
5-L round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Thermometer
Procedure:
-
Combine 2 kg of glycerol and 700 g of 85% formic acid in the 5-L round-bottom flask.[5]
-
Assemble the distillation apparatus, ensuring the thermometer bulb is immersed in the liquid reaction mixture.
-
Heat the mixture rapidly. A rapid heating rate is crucial for good yields.[5]
-
Collect the initial distillate, which primarily contains water and some formic acid, up to a reaction temperature of approximately 195°C.
-
Continue heating and collect the fraction that distills between 195°C and a higher temperature, for example, up to 260°C, where this compound formation is more significant. The boiling point of this compound is approximately 83°C, so it will co-distill with water, formic acid, and allyl alcohol.
-
Allow the reaction flask to cool to below 125°C.
-
Add another 500 g of formic acid to the reaction flask and repeat the distillation, again collecting the higher-boiling fraction.[5]
-
A third addition of 500 g of formic acid and subsequent distillation can be performed to maximize the conversion of glycerol.[5]
-
Combine the collected high-temperature distillate fractions for purification.
Purification of this compound
The distillate is a mixture of this compound, allyl alcohol, water, and formic acid. Separating these components can be challenging due to the formation of azeotropes and close boiling points.[6] A combination of neutralization, salting-out, and fractional distillation is recommended.
Materials:
-
Combined distillate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium dihydrogen phosphate (B84403) (K₂HPO₄) or Sodium Chloride (NaCl)
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Neutralization: Slowly add anhydrous potassium carbonate to the combined distillate to neutralize the excess formic acid. This will also help in the initial separation of the organic layer.[5][6]
-
Salting-Out: To the neutralized solution, add a mixture of salts such as K₂CO₃ and K₂HPO₄ to induce a clear phase separation. A combination of 35% K₂CO₃ and 25% K₂HPO₄ has been shown to be effective in separating allyl alcohol from the aqueous phase, and a similar principle applies to this compound.[6]
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer, which is enriched in this compound and allyl alcohol.
-
Drying: Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Fractional Distillation: Perform a careful fractional distillation of the dried organic layer. Collect the fraction boiling at approximately 82-84°C, which corresponds to this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Figure 2: Experimental Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound from glycerol and formic acid represents a promising route for the valorization of a key biorefinery byproduct. By carefully controlling reaction parameters, particularly temperature, the production of this compound can be favored over its precursor, allyl alcohol. The methodologies outlined in this guide, from reaction setup to purification, provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to explore and optimize this valuable transformation. Further research into specific catalysts and continuous flow processes may lead to even more efficient and scalable production methods.
References
- 1. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]
- 2. US9487460B2 - Method for producing allyl alcohol and allyl alcohol produced thereby - Google Patents [patents.google.com]
- 3. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02338K [pubs.rsc.org]
- 4. US10633316B2 - Methods for converting glycerol to allyl compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Allyl Formate: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl formate (B1220265) (C₄H₆O₂) is an unsaturated ester characterized by its high reactivity and significant toxicological profile.[1] Its dual functionality, combining a reactive allyl group and a formate ester, makes it a subject of interest in both synthetic chemistry and toxicology.[1] Understanding the stability of allyl formate and the pathways of its decomposition is critical for its safe handling, use in research and development, and for elucidating its mechanism of toxicity. This guide provides a comprehensive overview of the stability and decomposition of this compound, including its thermal, hydrolytic, and biological breakdown pathways.
Chemical and Physical Properties
A summary of key chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [2] |
| Molecular Weight | 86.09 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 83-85 °C at 760 mmHg | [3] |
| Flash Point | 6.11 °C (43.00 °F) | [3] |
| Solubility | Soluble in alcohol. Slightly soluble in water. | [3] |
| Vapor Pressure | 72.194 mmHg at 25 °C (estimated) | [3] |
Stability Profile
This compound is a highly flammable and reactive compound.[4] It is relatively stable under standard conditions but is susceptible to decomposition under various environmental influences.
-
Thermal Stability : this compound decomposes at elevated temperatures.[1] Theoretical studies suggest that the gas-phase thermal decomposition is a unimolecular process that proceeds via a concerted mechanism through a six-membered cyclic transition state.[4][5][6][7]
-
Hydrolytic Stability : this compound undergoes hydrolysis in aqueous media to yield allyl alcohol and formic acid.[1] The hydrolysis of alkyl formates in a neutral medium is reported to be an autocatalytic reaction.[8][9][10]
-
Reactivity : As an ester, this compound can react with acids to produce heat, along with allyl alcohol and formic acid. Strong oxidizing acids can lead to vigorous, exothermic reactions. It also generates heat when reacting with caustic solutions and can produce flammable hydrogen gas when mixed with alkali metals and hydrides.[4]
Decomposition Pathways
The decomposition of this compound can proceed through thermal, hydrolytic, and biological pathways, each yielding distinct products.
Thermal Decomposition
In the gas phase, this compound thermally decomposes primarily into propene and carbon dioxide.[5] This reaction is believed to occur through a concerted[1][5] hydrogen shift via a six-membered cyclic transition state.[4][5][6][7]
Thermal Decomposition Pathway of this compound
Caption: Gas-phase thermal decomposition of this compound.
Hydrolytic Decomposition
This compound hydrolyzes in the presence of water to form allyl alcohol and formic acid.[1] This reaction can be catalyzed by both acids and bases.
Hydrolytic Decomposition of this compound
Caption: Hydrolysis of this compound to its constituent alcohol and acid.
Biological Decomposition and Hepatotoxicity
The hepatotoxicity of this compound is a result of its metabolic activation.[11] In the liver, it is first hydrolyzed by non-specific esterases to allyl alcohol. Subsequently, alcohol dehydrogenase, an enzyme primarily located in the periportal region of the liver lobule, oxidizes allyl alcohol to the highly reactive and cytotoxic aldehyde, acrolein.[11] Acrolein then exerts its toxic effects by alkylating cellular macromolecules such as proteins and nucleic acids.[11]
Biological Decomposition Pathway of this compound
Caption: The metabolic pathway leading to this compound-induced hepatotoxicity.
Quantitative Decomposition Data
Thermal Decomposition Kinetics
The gas-phase thermal decomposition of this compound has been studied theoretically.[5] The Arrhenius parameters for this unimolecular reaction are summarized below.
| Parameter | Value | Reference(s) |
| Activation Energy (Ea) | 43.0 kcal/mol | [5] |
| Pre-exponential Factor (log A) | 10.1 s⁻¹ | [5] |
Hydrolytic Stability: pH-Rate Profile (Estimated)
| pH | Predominant Mechanism | Estimated Relative Rate |
| 1-3 | Acid-Catalyzed | High |
| 4-6 | Neutral Hydrolysis | Low |
| 7 | Neutral Hydrolysis | Minimum |
| 8-10 | Base-Catalyzed | Increasing |
| 11-14 | Base-Catalyzed | High |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability (pH-Rate Profile)
This protocol outlines a general procedure for determining the rate of hydrolysis of this compound at different pH values.
Objective: To determine the first-order rate constant for the hydrolysis of this compound across a range of pH values at a constant temperature.
Materials:
-
This compound
-
Buffer solutions (pH 1-13)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and vials
Experimental Workflow
Caption: A typical workflow for determining the pH-rate profile of this compound.
Procedure:
-
Preparation of Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1-13). Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: For each pH, add a small volume of the this compound stock solution to a known volume of the buffer solution pre-equilibrated at a constant temperature (e.g., 25 °C or 37 °C).
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a cold mobile phase or a solvent that stops the hydrolysis.
-
HPLC Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
pH-Rate Profile: Plot the logarithm of the determined rate constants (log k) against the pH to obtain the pH-rate profile.
Protocol 2: Analysis of Thermal Decomposition Products by GC-MS
This protocol describes a method for identifying the products of the thermal decomposition of this compound using gas chromatography-mass spectrometry (GC-MS).
Objective: To identify the volatile products generated from the thermal decomposition of this compound.
Materials:
-
This compound
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Pyrolysis unit (if available) or a heated injection port
-
Inert gas (e.g., Helium or Nitrogen)
-
Capillary GC column suitable for separating volatile organic compounds
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound thermal decomposition.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.
-
Instrumentation Setup: Set up the GC-MS system with an appropriate temperature program for the oven and a high temperature for the injection port to induce thermal decomposition.
-
Injection: Inject a small volume of the this compound solution into the hot GC inlet. The high temperature will cause the this compound to decompose.
-
Chromatographic Separation: The volatile decomposition products are carried by the inert gas through the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Data Analysis: The resulting mass spectra of the decomposition products are compared with spectral libraries (e.g., NIST) to identify the compounds.
Protocol 3: In Vitro Metabolism of this compound Using Liver Microsomes
This protocol provides a general method to study the initial steps of this compound metabolism in vitro.
Objective: To demonstrate the conversion of this compound to allyl alcohol by liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., rat or human)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., pH 7.4)
-
Incubator or water bath at 37 °C
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical instrumentation for product analysis (e.g., GC-MS or LC-MS)
Experimental Workflow
Caption: A general workflow for studying the in vitro metabolism of this compound.
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and an NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for a few minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Start the metabolic reaction by adding a known concentration of this compound to the mixture.
-
Incubation: Incubate the reaction mixture at 37 °C for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold quenching solution, such as acetonitrile, which will precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of allyl alcohol using a suitable analytical method like GC-MS or LC-MS. Control experiments without NADPH or without microsomes should be run in parallel to confirm that the conversion is enzymatic.
Conclusion
This compound is a reactive molecule with well-defined thermal, hydrolytic, and biological decomposition pathways. Its thermal decomposition primarily yields propene and carbon dioxide, while hydrolysis results in allyl alcohol and formic acid. The biological decomposition is of particular importance due to its role in the compound's hepatotoxicity, proceeding through hydrolysis to allyl alcohol and subsequent oxidation to the toxic metabolite, acrolein. A thorough understanding of these stability and decomposition characteristics is essential for the safe handling and informed use of this compound in research and development settings. The provided experimental protocols offer a foundation for further investigation into the kinetics and mechanisms of these processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nitt.edu [nitt.edu]
- 4. rkmvccrahara.org [rkmvccrahara.org]
- 5. organomation.com [organomation.com]
- 6. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 9. scribd.com [scribd.com]
- 10. longdom.org [longdom.org]
- 11. internationaljournalssrg.org [internationaljournalssrg.org]
The Ubiquitous Presence of Formate Esters in the Biological World: A Technical Guide
Executive Summary
Formate (B1220265) esters, the simplest class of carboxylic acid esters, are increasingly being recognized for their widespread natural occurrence and diverse biological roles. Traditionally viewed as mere metabolic byproducts or components of flavor and fragrance, recent evidence suggests their involvement in sophisticated biological processes, including chemical communication and defense. This technical guide provides a comprehensive overview of the natural occurrence of formate esters in plants, insects, fungi, and mammals. It presents available quantitative data, details experimental protocols for their detection and quantification, and visualizes their known and proposed roles in biological pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biology, chemistry, and pharmacology, aiming to stimulate further investigation into the multifaceted world of these simple yet significant molecules.
Introduction
Formate esters are organic compounds with the general formula HCOOR, where R is an alkyl or aryl group. Their high volatility and often pleasant, fruity odors have long been recognized in the food and perfume industries. However, their endogenous presence and functional significance within living organisms have been comparatively underexplored. This guide synthesizes the current scientific knowledge on the natural occurrence of formate esters, moving beyond their role as simple flavor components to explore their physiological and ecological relevance.
Natural Occurrence and Quantitative Data
Formate esters have been identified in a variety of biological systems, from the defensive secretions of insects to the volatile profiles of fruits and fungi. While comprehensive quantitative data remains sparse for many species, this section summarizes the available information to provide a comparative overview.
In Plants
Plants produce a wide array of volatile organic compounds (VOCs) that play crucial roles in attracting pollinators, deterring herbivores, and communicating with other plants. Formate esters are frequently identified as components of these VOC blends, contributing to the characteristic aroma of many fruits.
Table 1: Quantitative Data of Formate Esters in Plants
| Plant Species | Cultivar/Variety | Formate Ester | Concentration Range | Reference(s) |
| Fragaria × ananassa (Strawberry) | Various | Ethyl formate | Trace - 4.5 µg/kg | [1] |
| Fragaria × ananassa (Strawberry) | Various | Methyl formate | Trace - 2.1 µg/kg | [1] |
| Malus domestica (Apple) | Various | Methyl formate | Detected, not quantified | [2] |
| Malus domestica (Apple) | Various | Propyl formate | Detected, not quantified | [3][4] |
In Insects
Insects utilize a complex chemical language for communication and defense. Formate esters have been identified in the venom and defensive secretions of some species. While formic acid is a well-known major component of ant venom, its ester derivatives also play a role.[5]
Table 2: Quantitative Data of Formate Esters in Insects
| Insect Species | Secretion/Tissue | Formate Ester | Concentration/Amount | Reference(s) |
| Galerita lecontei (Carabid Beetle) | Defensive Gland | Formate esters (unspecified) | Present, not quantified | [6][7] |
| Formicine Ants | Venom Gland | Hexadecyl formate | Detected, not quantified | [8] |
Note: Quantitative data for formate esters in insects is limited. Much of the research has focused on the presence of formic acid.
In Fungi
Fungi, particularly yeasts, are known to produce a wide range of volatile compounds during fermentation, contributing to the aroma of fermented foods and beverages. Formate esters are among the esters produced by species like Saccharomyces cerevisiae.
Table 3: Quantitative Data of Formate Esters in Fungi
| Fungal Species | Condition | Formate Ester | Production Level | Reference(s) |
| Saccharomyces cerevisiae | Fermentation | Ethyl formate | Detected, not quantified | [9][10] |
| Aspergillus flavus | Biotransformation | Heptyl formate | ~3.5 g/L (in vitro) | [11] |
Note: The data for A. flavus is from a laboratory biotransformation study and may not represent natural endogenous levels.
In Mammals
The presence of endogenous formate esters in mammals is less well-documented compared to other biological kingdoms. However, they can be detected in breath and blood, often as a result of metabolic processes or exposure to exogenous substances like ethanol (B145695).
Table 4: Quantitative Data of Formate Esters in Mammals
| Mammalian Species | Sample Type | Formate Ester | Concentration Range | Reference(s) |
| Human | Breath | Methyl formate | Detected, not quantified | [12] |
| Human | Breath | Ethyl formate | Detected, not quantified | [13] |
| Human | Serum (post-ethanol) | Ethyl formate | Correlates with blood ethanol | [14] |
Experimental Protocols
The accurate detection and quantification of volatile formate esters from complex biological matrices require sensitive and robust analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the most common and effective method.
General Protocol for Volatile Formate Ester Analysis using HS-SPME-GC-MS
This protocol provides a general framework for the analysis of formate esters from biological samples. Specific parameters may need to be optimized depending on the matrix and target analytes.
1. Sample Preparation:
-
For solid samples (e.g., fruit tissue, fungal mycelia), weigh a precise amount (e.g., 1-5 g) of homogenized tissue into a headspace vial (e.g., 20 mL).[15]
-
For liquid samples (e.g., insect hemolymph, fungal culture medium, blood serum), transfer a precise volume (e.g., 1-5 mL) into a headspace vial.[16]
-
To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) can be added to the vial to increase the ionic strength of the aqueous phase.[17]
-
An internal standard (e.g., a deuterated analog of the target ester or a structurally similar compound not present in the sample) should be added for accurate quantification.
2. Headspace Solid-Phase Microextraction (SPME):
-
The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 min) to allow the volatiles to equilibrate in the headspace.[18]
-
An SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) is exposed to the headspace for a defined period (e.g., 20-40 min) to adsorb the volatile compounds.[19]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then thermally desorbed in the hot injection port of the GC.
-
GC Conditions (Example):
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWAX) is typically used for the separation of volatile esters.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually ramp up to a higher temperature (e.g., 240 °C) to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of target analytes.
-
4. Derivatization for Formic Acid Analysis (as a proxy for formate ester potential):
-
In cases where direct analysis of formate esters is challenging, or to assess the total formate pool, formic acid can be derivatized to a more volatile ester (e.g., propyl formate or methyl formate) prior to GC-MS analysis.[15][16][20]
-
Protocol for Propyl Formate Derivatization:
-
Acidify the aqueous sample.
-
Add 1-propanol (B7761284) and a catalyst (e.g., sulfuric acid).
-
Heat the mixture to promote esterification.
-
Analyze the resulting propyl formate by headspace GC-MS.[15]
-
Biological Roles and Signaling Pathways
While the role of many formate esters is still under investigation, emerging evidence points towards their involvement in chemical ecology and intracellular signaling.
Insect Chemical Communication
Insects employ a sophisticated system of chemical cues, or semiochemicals, for a variety of behaviors, including mating, aggregation, and defense. Trail pheromones, for instance, are used by social insects to guide nestmates to food sources.[21] While specific formate esters have not been definitively identified as the primary components of many trail pheromones, their presence in defensive secretions and as volatile components suggests a potential role in insect communication.
Fungal Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate their behavior in a density-dependent manner.[22][23][24] This process is mediated by the production and detection of signaling molecules. While well-studied in bacteria, research into fungal QS is expanding. Fungi are known to produce a variety of volatile organic compounds, and it is plausible that formate esters could act as quorum-sensing molecules, influencing processes like sporulation, biofilm formation, and secondary metabolite production. However, direct evidence for this is currently limited.
Plant Damage Signaling
When plant tissues are damaged by herbivores or mechanical stress, they release a blend of volatile organic compounds. These volatiles can act as "damage-associated molecular patterns" (DAMPs), signaling the damage to other parts of the same plant or to neighboring plants, which can then prime their own defenses.[1][4][25] Given that formate esters are components of the volatile profiles of many plants, it is conceivable that they contribute to this complex signaling network.
References
- 1. Frontiers | Damage-Associated Molecular Pattern-Triggered Immunity in Plants [frontiersin.org]
- 2. Quorum sensing in fungi – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. Damage-Associated Molecular Patterns and Systemic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal volatiles as indicators of food and feeds spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defensive production of formic acid (80%) by a carabid beetle (Galerita lecontei) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Clinical breath analysis: discriminating between human endogenous compounds and exogenous (environmental) chemical confounders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dependence of exhaled breath composition on exogenous factors, smoking habits and exposure to air pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous measurement of formic acid, methanol and ethanol in vitreous and blood samples of postmortem by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Gas chromatographic analysis of methyl formate and application in methanol poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trail pheromone - Wikipedia [en.wikipedia.org]
- 22. Role of quorum sensing and chemical communication in fungal biotechnology and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quorum sensing: A less known mode of communication among fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Damage-Associated Molecular Pattern-Triggered Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and density of allyl formate (B1220265), a key organic ester. The information herein is curated to support research, development, and quality control activities where precise physicochemical data is paramount. This document includes a summary of quantitative data, detailed experimental protocols for its determination, and a visualization of a relevant synthetic pathway.
Core Physicochemical Data of Allyl Formate
The molecular weight and density are fundamental properties for the identification, characterization, and application of this compound in various scientific contexts. The following table summarizes the reported values for these parameters.
| Property | Value | Units | Source(s) |
| Molecular Weight | 86.09 | g/mol | [1][2][3][4] |
| 86.10 | g/mol | [5] | |
| Density | 0.922 | g/cm³ | [1] |
| 0.9 ± 0.1 | g/cm³ | [5] | |
| 0.946 | g/mL | [6] | |
| 0.92 | g/cm³ (at 20 °C) | [7] |
Experimental Protocols
Accurate determination of molecular weight and density is crucial for confirming the identity and purity of a substance. The following sections detail standard methodologies for these measurements.
Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Methodology:
-
Sample Introduction and Ionization: A small sample of this compound is introduced into the mass spectrometer. The molecules are then ionized, typically using a high-energy beam of electrons (Electron Ionization, EI). This process removes an electron from the molecule, creating a positively charged molecular ion (M+).[6][8][9]
-
Ion Acceleration: The newly formed ions are accelerated by an electric field, imparting them with kinetic energy.[6]
-
Mass Analysis: The accelerated ions then pass through a magnetic field, which deflects their path. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[6][8][9]
-
Detection: A detector measures the abundance of ions at each m/z ratio. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[6]
-
Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion. This m/z value is taken as the molecular weight of the compound.[4][6] Isotopic peaks, such as the M+1 peak resulting from the presence of ¹³C, may also be observed at a much lower intensity.[8]
Determination of Density by Pycnometry
Pycnometry is a precise method for determining the density of a liquid by measuring the mass of a known volume. Standard methods such as ASTM D1217 and ASTM D1475 provide detailed procedures.[1][3]
Methodology:
-
Preparation: A pycnometer, a glass flask with a specific volume, is thoroughly cleaned and dried. Its empty mass (tare weight) is accurately measured using an analytical balance.[2][10]
-
Calibration: The exact volume of the pycnometer is determined by filling it with a reference liquid of a known density, such as deionized water, at a controlled temperature. The mass of the filled pycnometer is measured, and the volume is calculated from the mass and known density of the reference liquid.[10]
-
Sample Measurement: The calibrated pycnometer is emptied, dried, and then filled with the this compound sample. Care is taken to avoid the entrapment of air bubbles. The pycnometer is brought to a constant, specified temperature (e.g., 20 °C) in a constant-temperature bath.[2][5]
-
Weighing: The outside of the pycnometer is carefully dried, and its total mass is measured.[2][10]
-
Calculation: The mass of the this compound sample is determined by subtracting the tare weight of the pycnometer from the total mass. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[2]
Synthesis of this compound: An Experimental Workflow
This compound can be synthesized via the esterification of allyl alcohol with formic acid. This process is often a key step in the production of allyl alcohol from glycerol, where this compound may be formed as an intermediate or a byproduct. The following diagram illustrates the general workflow for this synthesis and subsequent purification.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. ised-isde.canada.ca [ised-isde.canada.ca]
- 3. ASTM D1475 (Density by Pycnometer) – SPL [spllabs.com]
- 4. scribd.com [scribd.com]
- 5. kaycantest.com [kaycantest.com]
- 6. tutorchase.com [tutorchase.com]
- 7. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. che.utah.edu [che.utah.edu]
Commercial Sources and Applications of Allyl Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl formate (B1220265) is a versatile organic compound with significant applications in scientific research, particularly in the study of toxicology and drug-induced liver injury. Its ability to induce predictable, localized hepatotoxicity makes it a valuable tool for investigating cellular defense mechanisms, signaling pathways involved in cell death and inflammation, and the efficacy of potential therapeutic agents. This technical guide provides an in-depth overview of the commercial sources of allyl formate, its chemical and physical properties, and its primary applications in a research setting. Detailed experimental considerations and the key signaling pathways implicated in its mechanism of action are also discussed.
Commercial Suppliers and Product Specifications
This compound is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and specifications can vary between suppliers, and it is crucial for researchers to obtain a lot-specific Certificate of Analysis (CoA) to ensure the quality and consistency of the material for their experiments.
Key commercial suppliers include:
-
HENAN NEW BLUE CHEMICAL CO.,LTD [1]
-
S M Enterprises
-
ChemicalBook [2]
-
EvitaChem [3]
-
Penta International Corporation [4]
-
Synerzine, Inc. [4]
-
American Custom Chemicals Corporation [2]
-
Dayang Chem (Hangzhou) Co., Ltd. [5]
-
Henan Tianfu Chemical Co., Ltd. [5]
Data Presentation: Typical Product Specifications
The following table summarizes the typical specifications of commercially available this compound. Researchers should always refer to the supplier's specific CoA for detailed information.
| Parameter | Typical Specification | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity (Assay) | ≥ 98% (typically 99%)[1][5][6] | Gas Chromatography (GC) |
| Identity | Conforms to structure | IR, NMR |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
| Refractive Index (@ 20°C) | 1.4000 - 1.4020[2] | Refractometry |
| Density (@ 25°C) | 0.921 - 0.925 g/mL[2] | Densitometry |
| Boiling Point | 83-85 °C[4] | Distillation |
Data Presentation: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1838-59-1[1][2][3][5] |
| Molecular Formula | C4H6O2[1][3] |
| Molecular Weight | 86.09 g/mol [1][3] |
| Flash Point | 7 °C[2] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils[2] |
Experimental Applications in Research and Drug Development
The primary application of this compound in a research context is as a selective hepatotoxicant to model drug-induced liver injury. Its mechanism of action allows for the investigation of specific cellular and molecular processes involved in liver pathology.
Mechanism of Action: Metabolic Activation to Acrolein
This compound itself is not the primary toxic agent. Upon entering the liver, it is rapidly hydrolyzed by esterases to form allyl alcohol. Subsequently, alcohol dehydrogenase, an enzyme predominantly located in the periportal region of the liver lobule, oxidizes allyl alcohol to the highly reactive and cytotoxic α,β-unsaturated aldehyde, acrolein. This localized metabolism explains the characteristic periportal necrosis observed in animal models of this compound-induced liver injury.
Acrolein exerts its toxicity through several mechanisms:
-
Glutathione (GSH) Depletion: Acrolein readily reacts with the sulfhydryl group of glutathione, a key intracellular antioxidant, leading to its rapid depletion. This compromises the cell's ability to detoxify reactive oxygen species (ROS) and other electrophilic compounds.
-
Protein Adduction: As a potent electrophile, acrolein forms covalent adducts with cellular macromolecules, particularly proteins. It reacts with nucleophilic amino acid residues such as cysteine, histidine, and lysine, leading to protein dysfunction, enzyme inhibition, and disruption of cellular architecture.
-
Oxidative Stress: The depletion of GSH and the direct interaction of acrolein with mitochondrial proteins can lead to mitochondrial dysfunction and the generation of ROS, further exacerbating cellular damage.
Signaling Pathways Implicated in this compound/Acrolein Toxicity
The cellular response to acrolein-induced damage involves the modulation of several key signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets for liver diseases.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This is a critical pathway for cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to electrophiles like acrolein, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a wide range of antioxidant and detoxification genes.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway plays a central role in inflammation and cell survival. Acrolein can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines, which contribute to the inflammatory response observed in liver injury.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Acrolein has been shown to activate these pathways, which can have both pro-survival and pro-apoptotic effects depending on the cellular context and the duration of the stress.
Experimental Protocols: A General Guide
The following are generalized protocols for inducing liver injury using this compound in in vivo and in vitro models. Researchers must optimize these protocols for their specific experimental systems and consult relevant literature for more detailed methodologies.
In Vivo Model: this compound-Induced Hepatotoxicity in Rodents
This model is widely used to study acute periportal liver necrosis.
Materials:
-
This compound (high purity)
-
Vehicle (e.g., corn oil, saline)
-
Rodents (e.g., mice, rats) of a specific strain, age, and sex.
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for accurate administration of the desired dose in a small volume (typically 5-10 mL/kg body weight).
-
Animal Dosing: Administer this compound to the animals via intraperitoneal (i.p.) or oral (p.o.) gavage. A typical dose range for mice is 50-100 mg/kg.
-
Monitoring: Observe the animals for clinical signs of toxicity.
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48 hours) after dosing, euthanize the animals and collect blood and liver tissue.
-
Analysis:
-
Serum Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent and location of necrosis.
-
Biochemical Assays: Prepare liver homogenates to measure markers of oxidative stress (e.g., GSH levels, lipid peroxidation) and enzyme activities.
-
Molecular Analysis: Isolate RNA and protein from liver tissue to analyze gene and protein expression changes in the signaling pathways of interest (e.g., by qPCR, Western blotting).
-
In Vitro Model: Acrolein Exposure in Hepatocyte Cell Culture
This model allows for the direct investigation of the cellular and molecular effects of acrolein, the active metabolite of this compound.
Materials:
-
Primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2, AML12)
-
Cell culture medium and supplements
-
Acrolein (handle with extreme caution in a fume hood)
-
Reagents for viability assays, biochemical assays, and molecular analysis.
Procedure:
-
Cell Culture: Plate hepatocytes at an appropriate density and allow them to attach and recover.
-
Treatment: Prepare fresh dilutions of acrolein in cell culture medium and add to the cells. A typical concentration range is 10-100 µM. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Analysis:
-
Cell Viability: Assess cell viability using assays such as MTT, LDH release, or trypan blue exclusion.
-
Oxidative Stress: Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) and determine cellular GSH concentrations.
-
Apoptosis Assays: Analyze markers of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assay).
-
Western Blotting: Analyze the activation (e.g., phosphorylation) of key proteins in the Nrf2, NF-κB, and MAPK signaling pathways.
-
Gene Expression Analysis: Use qPCR to measure changes in the expression of target genes involved in the cellular stress response and inflammation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound
Caption: Metabolic activation of this compound to acrolein in periportal hepatocytes.
Key Signaling Pathways in Acrolein-Induced Cellular Stress
Caption: Acrolein activates key signaling pathways leading to diverse cellular responses.
Experimental Workflow for In Vivo this compound Studies
Caption: A typical experimental workflow for in vivo studies using this compound.
Conclusion
This compound is a valuable and readily available research chemical for scientists and drug development professionals studying liver function and pathology. Its well-characterized mechanism of action, involving metabolic activation to the cytotoxic aldehyde acrolein, provides a robust model for investigating cellular stress responses, inflammation, and cell death. By understanding the commercial sources, product specifications, and experimental considerations outlined in this guide, researchers can effectively utilize this compound to advance our understanding of liver disease and to screen for potential therapeutic interventions. It is imperative to consult supplier-specific documentation and relevant scientific literature to ensure the safe and effective use of this compound in a laboratory setting.
References
- 1. 1838-59-1 this compound, CasNo.1838-59-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. This compound | 1838-59-1 [chemicalbook.com]
- 3. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]
- 4. This compound, 1838-59-1 [thegoodscentscompany.com]
- 5. This compound | CAS#:1838-59-1 | Chemsrc [chemsrc.com]
- 6. indiamart.com [indiamart.com]
Methodological & Application
Application Notes and Protocols for the Lab-Scale Synthesis of Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of allyl formate (B1220265). The synthesis is based on the Fischer esterification of allyl alcohol with formic acid. This protocol includes information on reagents, reaction conditions, purification, and safety precautions.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of allyl formate.
| Parameter | Value | Reference |
| Reactants | ||
| Allyl Alcohol | 1.0 molar equivalent | General Stoichiometry |
| Formic Acid | 1.0 - 1.2 molar equivalents | [1] |
| Reaction Conditions | ||
| Temperature | 220-240 °C | [1] |
| Reaction Time | Varies (monitor by TLC or GC) | General Procedure |
| Product Information | ||
| Boiling Point | 82-83 °C | [2] |
| Yield | ~70% (of crude alcohol-formate mixture) | [2] |
| Safety Information | ||
| Flash Point | Very Low | [3] |
| Hazards | Highly flammable, Toxic, Corrosive | [4] |
Experimental Protocol
This protocol details the synthesis of this compound from allyl alcohol and formic acid.
Materials:
-
Allyl alcohol
-
Formic acid (85-90%)
-
Anhydrous calcium chloride[2]
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, combine 1.0 molar equivalent of allyl alcohol and 1.0-1.2 molar equivalents of formic acid.[1]
-
Reaction: Heat the mixture to a temperature of 220-240 °C.[1] The reaction progress can be monitored by observing the distillation of the crude product.
-
Work-up:
-
Once the reaction is complete, allow the collected distillate, which is a mixture of this compound and allyl alcohol, to cool.
-
Wash the crude product several times with small volumes of water (e.g., 20 mL) in a separatory funnel to remove unreacted allyl alcohol.[2]
-
-
Drying: Dry the organic layer (this compound) over anhydrous calcium chloride.[2]
-
Purification:
-
Filter the dried ester to remove the drying agent.
-
Purify the this compound by fractional distillation, collecting the fraction that boils at 82-83 °C.[2]
-
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Highly Flammable: this compound is a highly flammable liquid and vapor. Keep it away from heat, sparks, open flames, and other ignition sources.[4] All equipment must be properly grounded.[3]
-
Toxicity and Corrosivity: It is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5] Work in a well-ventilated fume hood.
-
Spill and Exposure: In case of a spill, eliminate all ignition sources and ventilate the area.[3] For skin contact, immediately wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention for severe exposure.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synerzine.com [synerzine.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Direct Esterification of Allyl Alcohol with Formic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct esterification of allyl alcohol with formic acid provides a straightforward route to synthesize allyl formate (B1220265), a valuable chemical intermediate. This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react to form an ester and water. A notable feature of this specific reaction is the ability of formic acid to act as its own catalyst, owing to its high acidity.[1] This document provides detailed protocols and application notes for performing this synthesis, including reaction conditions, purification methods, and relevant data.
Reaction Principle
The esterification of allyl alcohol with formic acid is an equilibrium-driven reaction. To achieve high yields of allyl formate, it is often necessary to remove the water formed during the reaction, thereby shifting the equilibrium towards the product side. This can be accomplished through azeotropic distillation.
Chemical Equation:
CH₂=CHCH₂OH + HCOOH ⇌ CH₂=CHCH₂OCHO + H₂O (Allyl Alcohol + Formic Acid ⇌ this compound + Water)
Applications
This compound is utilized as a solvent and as a building block in organic synthesis. Its derivatives are found in various applications, including the flavor and fragrance industry and in the synthesis of more complex molecules.
Experimental Protocols
Protocol 1: Direct Esterification with Azeotropic Water Removal
This protocol focuses on maximizing the yield of this compound by continuously removing water from the reaction mixture.
Materials:
-
Allyl alcohol
-
Formic acid (85-98% purity)
-
A suitable water-entraining solvent with a low boiling point (e.g., benzene (B151609) or toluene (B28343), use with appropriate safety precautions)
-
Anhydrous calcium chloride or anhydrous potassium carbonate for drying
-
Standard laboratory glassware for distillation (round-bottom flask, Dean-Stark trap, condenser, receiving flask)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: In the round-bottom flask, combine allyl alcohol and a molar excess of formic acid (e.g., a 1:1.2 molar ratio of alcohol to acid). Add the azeotropic solvent.
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill over and be collected in the Dean-Stark trap, with the solvent returning to the flask. Continue the reaction until no more water is collected.
-
Work-up:
-
Purification: Purify the dried ester by fractional distillation. This compound has a boiling point of approximately 82-83°C.[2]
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | Allyl Alcohol, Formic Acid | General Knowledge |
| Catalyst | Self-catalyzed by Formic Acid | [1] |
| Boiling Point of this compound | 82-83°C | [2] |
| Typical Yield | Can be up to 70% with efficient water removal | [2] |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the direct esterification of allyl alcohol.
Logical Relationship of Reaction Components
Caption: Relationship between reactants, products, and catalyst in the esterification.
Safety Considerations
-
Allyl alcohol is highly toxic, a lachrymator, and flammable. Handle it with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Formic acid is corrosive and can cause severe burns. Handle with appropriate PPE.
-
The use of flammable solvents like benzene or toluene requires strict adherence to safety protocols to prevent fire and exposure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction goes to completion by monitoring water collection. |
| Equilibrium not sufficiently shifted. | Use a more efficient azeotropic distillation setup or a larger excess of one reactant. | |
| Product Contamination | Incomplete removal of starting materials or byproducts. | Improve the washing and fractional distillation steps. |
| Hydrolysis of the ester during work-up. | Minimize contact time with water during the washing step. |
This document provides a foundational understanding and practical guidance for the direct esterification of allyl alcohol with formic acid. Researchers are encouraged to consult additional literature for specific applications and further optimization of reaction conditions.
References
Application Notes and Protocols: Allyl Formate as a Formylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the process of introducing a formyl group (-CHO) into a molecule, is a fundamental transformation in organic synthesis.[1][2] Formyl groups serve as crucial protecting groups for amines and alcohols, act as precursors for synthesizing isocyanides, and are key intermediates in the preparation of mono-methylated amines.[1][3] A variety of reagents, known as formylating agents, can achieve this transformation, with formic acid and its esters being among the most common.[2]
Allyl formate (B1220265) (C₄H₆O₂), an unsaturated ester, presents itself as a potential formylating agent.[4] It can be synthesized through the direct esterification of allyl alcohol with formic acid.[5] While less common than reagents like ethyl formate or acetic formic anhydride, its unique structure, featuring a reactive allyl group, offers potential for subsequent chemical modifications.
These application notes provide an overview of the principles of using formate esters for formylation, present comparative data on various formylating agents, and offer generalized protocols that can be adapted for using allyl formate. A significant emphasis is placed on the safety considerations associated with this reagent.
Principle of Formylation using Formate Esters
The formylation of nucleophiles such as amines and alcohols by formate esters proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the formate ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the corresponding alcohol (in this case, allyl alcohol) to yield the formylated product.
Comparative Data of Formylating Agents
While specific, comprehensive data for this compound as a formylating agent is not widely available, the following table summarizes conditions and yields for other common agents to provide a comparative context for researchers exploring its use.
| Formylating Agent | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Formic Acid | Aniline | None, 60°C | 1 h | 95% | [6] |
| Formic Acid | Benzylamine | Toluene, Dean-Stark, reflux | 4-9 h | 98% | [7] |
| Formic Acid | Various Amines | Iodine (5 mol%), 70°C, solvent-free | 2 h (typical) | 85-94% | [8] |
| Ethyl Formate | Aniline | None, 60°C | 6 h | 85% | [6] |
| Ethyl Formate | Benzyl Alcohol | Amberlyst-15, Room Temp. | 2 h | 95% | [9] |
| Ethyl Formate | Cyclohexanol | Amberlyst-15, Room Temp. | 3.5 h | 90% | [9] |
| Ammonium Formate | Anilines | Acetonitrile, reflux | 10-12 h | 85-95% | [10] |
| Ammonium Formate | Secondary Amines | Acetonitrile, reflux | 10-12 h | 80-95% | [10] |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific substrates and laboratory conditions. A thorough literature search for the specific substrate class is always recommended.
Protocol 1: Synthesis of this compound
This protocol is based on the direct esterification of allyl alcohol and formic acid.[5]
Materials:
-
Allyl alcohol
-
Formic acid (e.g., 85% aqueous)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add allyl alcohol (1.0 eq.) and toluene.
-
Slowly add formic acid (1.2-1.5 eq.) to the stirred solution.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected and/or by TLC analysis.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Carefully neutralize any remaining acid with a mild base wash (e.g., saturated NaHCO₃ solution) in a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation if necessary.
Protocol 2: General Procedure for N-Formylation of an Amine
This generalized protocol is adapted from established methods using other formylating agents and serves as a starting point for using this compound.[6][7]
Materials:
-
Primary or secondary amine substrate
-
This compound
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or solvent-free)
-
Standard glassware for heating/stirring under an inert atmosphere
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate (1.0 eq.) in the chosen solvent. For solvent-free conditions, add the amine directly to the flask.
-
Add this compound (1.2 to 3.0 eq.).
-
If using a catalyst, add it at this stage (e.g., 5 mol% Iodine).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 60-80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic phase sequentially with water and saturated sodium bicarbonate solution to remove any unreacted formate and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude formamide (B127407) by column chromatography or recrystallization.
Safety and Handling
Critical Safety Information: this compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.
-
Toxicity: this compound is highly toxic by ingestion, inhalation, and skin contact.[11] It is reported to cause injury to the liver and kidneys.[12] Its toxicity is primarily due to its in-vivo metabolism; it is cleaved by esterases to allyl alcohol, which is then oxidized to acrolein, a highly reactive and cytotoxic compound.[5][13]
-
Flammability: The compound is a highly flammable liquid and vapor.[11] Keep away from heat, sparks, open flames, and hot surfaces. Vapors may form explosive mixtures with air.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing vapors. Ensure all transfers and reactions are performed in a certified chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources. Containers may explode when heated.[11]
Conclusion
This compound is a potential, albeit underutilized, formylating agent in organic synthesis. Its application can be guided by the well-established principles and mechanisms of other formate esters. The presence of the allyl moiety offers a handle for further synthetic transformations, which may be advantageous in certain multi-step syntheses. However, researchers must proceed with extreme caution due to the compound's significant toxicity and flammability. The generalized protocols provided herein offer a foundation for the exploration of this compound's utility, with the understanding that careful optimization and stringent safety measures are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]
- 5. This compound | 1838-59-1 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The use of Allyl formate_Chemicalbook [chemicalbook.com]
- 13. The hepatotoxic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allyl Formate in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Allyl Formate (B1220265)
Allyl formate (C₄H₆O₂) is a volatile organic compound characterized by an ethereal and fruity aroma.[1] As an ester of allyl alcohol and formic acid, it belongs to a class of compounds known for their significant contributions to the scent profiles of various fruits. While some formate esters are utilized as artificial flavorings and perfumes, the application of this compound in the flavor and fragrance industry requires careful consideration due to safety and regulatory aspects.[2] This document provides a comprehensive overview of its potential applications, methodologies for sensory evaluation, and relevant safety considerations.
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂ | [1][3] |
| Molecular Weight | 86.09 g/mol | [4] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Ethereal, fruity | [1] |
| Boiling Point | 83.00 to 85.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 6.11 °C (43.00 °F) | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol | [1][3][5] |
| CAS Number | 1838-59-1 | [1][3][6] |
Applications in the Flavor and Fragrance Industry
This compound's primary potential lies in the creation and enhancement of fruity flavor profiles, particularly for pineapple and other tropical fruit notes.[7] However, it is important to note that some sources recommend against its use in fragrances.[1]
2.1. Flavor Applications:
Due to its characteristic fruity aroma, this compound can be considered as a component in the formulation of artificial fruit essences. It can contribute to the top notes of a flavor, providing an initial burst of fruity character. Its ethereal nature can also lift and brighten a flavor composition.
2.2. Fragrance Applications:
While some sources explicitly state "not for fragrance use," the broader family of allyl esters is used in perfumery to impart fruity and pineapple-like scents.[1] If considered for fragrance, it would likely be used in trace amounts to add a fruity nuance to a composition.
Quantitative Data
| Ester | Odor Threshold in Water (µg/L) | Sensory Descriptors |
| Ethyl Acetate | 5,000 | Ethereal, sharp, wine-brandy like |
| Ethyl Butyrate | 1 | Fruity, pineapple, sweet |
| Isoamyl Acetate | 30 | Banana, pear, sweet |
| Ethyl Hexanoate | 1 | Fruity, apple, pineapple |
| Ethyl Heptanoate | 3 | Fruity, winey, cognac-like |
Note: The above data is for illustrative purposes and is not specific to this compound.
Experimental Protocols
The following protocols outline standard methodologies for the sensory and analytical evaluation of flavor and fragrance ingredients like this compound.
4.1. Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol is designed to identify and quantify the sensory attributes of a flavor ingredient using a trained panel.[8]
Objective: To develop a comprehensive sensory profile of this compound.
Materials:
-
This compound (high purity)
-
Odor-free water or a neutral solvent (e.g., propylene (B89431) glycol)
-
Glass vials with PTFE-lined caps
-
Reference standards for aroma descriptors (e.g., pineapple juice, rum)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection software or paper ballots
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity and ability to articulate perceptions.
-
Train the panel on the fundamental tastes and aromas, and familiarize them with the QDA methodology.
-
-
Lexicon Development:
-
Present panelists with a sample of this compound at a safe, perceptible concentration.
-
Panelists individually generate descriptive terms for the aroma.
-
Through open discussion, the panel leader guides the group to a consensus on a set of non-overlapping descriptors. Reference standards should be used to anchor these terms.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent.
-
Present the samples to the panelists in coded, randomized order. Include a blank sample as a control.
-
-
Evaluation:
-
Panelists independently evaluate each sample and rate the intensity of each descriptor on a line scale (e.g., 0-15).
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.
-
Generate a spider web plot to visualize the sensory profile of this compound.
-
References
- 1. This compound, 1838-59-1 [thegoodscentscompany.com]
- 2. Formic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 1838-59-1 [chemicalbook.com]
- 4. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | CAS#:1838-59-1 | Chemsrc [chemsrc.com]
- 7. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and selectivity. Allyl formate (B1220265), as a substrate in these reactions, offers unique potential, primarily through two distinct mechanistic pathways: Decarboxylative Allylic Alkylation (a variant of the Tsuji-Trost reaction) and as a carbon monoxide surrogate in carbonylation reactions. This document provides detailed application notes, reaction mechanisms, and experimental protocols based on well-established analogous reactions, offering a foundational guide for researchers exploring the utility of allyl formate.
Core Concepts and Mechanisms
Palladium(0) complexes are central to the catalytic cycles described. The initial step typically involves the coordination of the palladium catalyst to the allyl group of this compound, followed by oxidative addition to form a characteristic π-allylpalladium(II) intermediate.[1] The fate of this intermediate and the overall reaction outcome are then dictated by the specific reaction conditions and the other reactants present.
Application I: Decarboxylative Allylic Allylation (DAA) with this compound
In this application, this compound is envisioned to react in a manner analogous to other allyl esters in decarboxylative allylic alkylation (DAA). The formate group acts as a leaving group, and upon its departure and potential decomposition, a nucleophile can be generated in situ or added externally to attack the π-allylpalladium complex. This powerful method allows for the formation of C-C, C-N, and C-O bonds under relatively mild conditions.[2]
Reaction Mechanism: Decarboxylative Allylation
The proposed catalytic cycle for the decarboxylative allylation using this compound is depicted below. The cycle begins with the coordination of a Pd(0) catalyst to the this compound. Oxidative addition then forms the π-allylpalladium(II) formate complex. Subsequent decarboxylation and nucleophilic attack lead to the desired allylated product and regeneration of the Pd(0) catalyst.
Caption: Proposed catalytic cycle for Decarboxylative Allylation.
Quantitative Data for Analogous Allylic Alkylations
The following table summarizes representative data from palladium-catalyzed allylic alkylations using various allyl esters and nucleophiles, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Allylic Substrate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Allyl acetate | Dimethyl malonate | Pd(PPh₃)₄ (5) | - | t-BuOK | THF | 50 | >95 | [3] |
| 2 | Allyl methyl carbonate | Phenylacetic acid | [Pd(allyl)Cl]₂ (2.5) | dppf (5) | - | THF | RT | 85 | [4] |
| 3 | Allyl nitroacetate | (self-decarboxylative) | Pd(PPh₃)₄ (5) | - | - | CH₂Cl₂ | RT | 95 | [5] |
| 4 | Allyl enol carbonate | (self-decarboxylative) | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (7.5) | - | Toluene | 40 | 92 | [6] |
| 5 | Allylic acetate | Morpholine | [Pd(allyl)Cl]₂ (2.5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 83 | [7] |
Experimental Protocol: General Procedure for Allylic Alkylation
This protocol is adapted from established procedures for the Tsuji-Trost reaction and should be optimized for reactions involving this compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., dimethyl malonate, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Potassium tert-butoxide, 1.2 equiv)
-
Anhydrous solvent (e.g., THF)
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the base (1.2 equiv).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add the nucleophile (1.2 equiv) to the cooled suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add the palladium catalyst (5 mol%) to the reaction mixture.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF to the flask.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for allylic alkylation.
Application II: this compound as a CO Surrogate in Carbonylation Reactions
This compound can potentially serve as a convenient and safer alternative to carbon monoxide gas in palladium-catalyzed carbonylation reactions. In a process analogous to that reported for phenyl formate, this compound can decompose under basic conditions to release CO in situ.[8] This CO can then be incorporated into organic molecules, such as aryl or vinyl halides, to form valuable carbonyl compounds like esters.
Reaction Mechanism: Carbonylation using this compound
The proposed catalytic cycle involves two main stages. First, the base-mediated decomposition of this compound generates carbon monoxide. The second stage is a standard palladium-catalyzed carbonylation cycle where an organic halide undergoes oxidative addition to Pd(0), followed by CO insertion and subsequent reaction with an alcohol (in this case, the allyl alcohol co-product or another added alcohol) to yield the ester product.
Caption: Proposed mechanism for carbonylation using this compound.
Quantitative Data for Analogous Carbonylation Reactions
The table below presents data from palladium-catalyzed carbonylations using phenyl formate, providing a useful reference for developing protocols with this compound.
| Entry | Substrate | CO Source (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenyl Formate (2) | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ (2) | CH₃CN | 80 | 99 | [8] |
| 2 | 4-Bromoacetophenone | Phenyl Formate (2) | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ (2) | CH₃CN | 80 | 95 | [8] |
| 3 | 1-Bromonaphthalene | Phenyl Formate (2) | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ (2) | CH₃CN | 80 | 96 | [8] |
| 4 | Cinnamyl bromide | Phenyl Formate (2) | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ (2) | CH₃CN | 80 | 91 | [8] |
| 5 | 4-Iodotoluene | Phenyl Formate (1.5) | Pd(OAc)₂ (1.5) | P(t-Bu)₃·HBF₄ (6) | NEt₃ (1.5) | CH₃CN | 80 | 95 | [8] |
Experimental Protocol: General Procedure for Carbonylation
This protocol is based on the successful carbonylation of aryl halides using phenyl formate and should be adapted for this compound.[8]
Materials:
-
Aryl or Vinyl Halide (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Phosphine (B1218219) ligand (e.g., P(t-Bu)₃·HBF₄, 12 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., CH₃CN)
-
Standard reaction vessel (e.g., sealed tube)
Procedure:
-
To a dry reaction vessel, add the aryl/vinyl halide (1.0 equiv), palladium precatalyst (3 mol%), and phosphine ligand (12 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous solvent, followed by the base (2.0 equiv) and this compound (2.0 equiv) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 15-20 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding allyl ester.
Disclaimer: The provided protocols are based on analogous chemical reactions and should be considered as starting points. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, is highly recommended for any new substrate or application involving this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid decarboxylative allylation of nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Allyl Formate as a Precursor for Allyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl alcohol is a valuable chemical intermediate in the synthesis of various pharmaceuticals, polymers, and other fine chemicals. One common and effective method for its preparation involves the use of allyl formate (B1220265) as a precursor. This document provides detailed application notes and protocols for the synthesis of allyl alcohol via allyl formate, focusing on the widely used method of reacting glycerol (B35011) with formic acid, where this compound is a key intermediate. This process is particularly relevant due to the increasing availability of glycerol as a byproduct of biodiesel production.
Reaction Pathway
The synthesis of allyl alcohol from glycerol and formic acid proceeds through a two-step mechanism. Initially, glycerol reacts with formic acid to form glyceryl formate. At elevated temperatures, this intermediate decomposes to produce allyl alcohol, carbon dioxide, and water. A competing side reaction can lead to the formation of this compound, which can then be hydrolyzed to yield the desired allyl alcohol.
Caption: Reaction pathway for allyl alcohol synthesis from glycerol.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported protocols for the synthesis of allyl alcohol from glycerol and formic acid.
Table 1: Reaction Conditions and Yields
| Parameter | Method 1 (Organic Syntheses)[1] | Method 2 (Patent US9120718B1)[2] | Method 3 (Patent US9487460B2)[3] |
| Glycerol (moles) | 21.7 | 1 (equivalent) | 1 (equivalent) |
| Formic Acid (moles/equivalents) | 12.9 (initial), then 2 x 9.2 | 0.4 - 1.2 equivalents | 0.8 - 2 equivalents (1.5 optimal) |
| Reaction Temperature (°C) | 225 - 235 (main reaction) | 220 - 240 | 220 - 260 (230-250 preferred) |
| Heating Rate | Rapid heating advised | ≥ 2.0 °C/min | 2.0 - 7.0 °C/min |
| Atmosphere | Not specified | Inert gas | Not specified |
| Reported Yield of Allyl Alcohol | 45 - 47% | Not explicitly stated, but optimized for high concentration of allyl alcohol | Up to >80% |
Table 2: Purification and Product Purity
| Parameter | Method 1 (Organic Syntheses)[1] | Method 2 (Sciencemadness Wiki)[4] |
| Initial Work-up | Salting out with potassium carbonate | Treatment with NaOH or KOH to hydrolyze this compound |
| Purification Method | Distillation | Distillation |
| Boiling Point of Collected Fraction (°C) | up to 98 (with column) | 87-88 (azeotrope with water) |
| Final Purity | 98-99% (after drying) | Anhydrous after drying with potassium carbonate |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Allyl Alcohol from Glycerol and Formic Acid
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials:
-
Glycerol (2 kg, approx. 21.7 moles)
-
85% Formic acid (700 g initial, then two 500 g portions)
-
Potassium carbonate
-
5 L round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Thermometer
Procedure:
-
Reaction Setup: In a 5 L round-bottom flask, combine 2 kg of glycerol and 700 g of 85% formic acid. Equip the flask with a distillation apparatus and a thermometer with the bulb submerged in the reaction mixture.
-
Distillation: Heat the mixture rapidly. The main reaction occurs between 225-235 °C. Collect the distillate that comes over between 195 °C and 260 °C.
-
Sequential Addition of Formic Acid: After the initial distillation, allow the flask to cool to 100-125 °C and add another 500 g of 85% formic acid. Repeat the distillation, collecting the fraction between 195 °C and 260 °C.
-
Third Addition and Distillation: Cool the flask again and add a final 500 g of 85% formic acid. Repeat the distillation as described in the previous step.
-
Work-up: Combine the distillates collected between 195 °C and 260 °C. Add potassium carbonate to neutralize any remaining formic acid and to salt out the allyl alcohol.
-
Purification: Separate the organic layer and distill it. Collect the fraction boiling up to 98 °C using a fractionating column. This will yield allyl alcohol with a purity of approximately 68-70%.
-
Drying (Optional): For anhydrous allyl alcohol, the distilled product can be further dried by refluxing over anhydrous potassium carbonate followed by another distillation.
Protocol 2: Hydrolysis of this compound to Allyl Alcohol
This protocol is a general procedure for the hydrolysis of this compound, which may be present as a byproduct in the synthesis from glycerol or synthesized separately.
Materials:
-
Crude distillate containing this compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 20%)
-
Reflux apparatus
-
Distillation apparatus
Procedure:
-
Hydrolysis: To the crude distillate containing this compound, add a 20% solution of sodium hydroxide. The amount of NaOH should be sufficient to hydrolyze the ester.
-
Reflux: Heat the mixture under reflux for approximately 1 hour to ensure complete hydrolysis of the this compound to allyl alcohol and sodium formate.
-
Distillation: After reflux, allow the mixture to cool. Set up for fractional distillation and collect the azeotropic mixture of allyl alcohol and water, which boils at approximately 88 °C.
-
Purification and Drying: The collected distillate can be further purified and dried as described in Protocol 1.
Experimental Workflow Diagram
Caption: Workflow for allyl alcohol synthesis and purification.
Discussion and Optimization
The synthesis of allyl alcohol from glycerol and formic acid is a robust method, but the yield can be influenced by several factors. Rapid heating is crucial to minimize the formation of byproducts such as acrolein.[1] The molar ratio of formic acid to glycerol also plays a significant role in determining the product distribution between allyl alcohol and this compound. An excess of formic acid can favor the formation of this compound.[2] Performing the reaction under an inert atmosphere has been reported to improve yields by preventing oxidation.
For the purification of allyl alcohol from the aqueous distillate, salting-out with potassium carbonate is an effective method. It is important to note that allyl alcohol forms an azeotrope with water, which boils at approximately 88 °C and contains about 72% allyl alcohol. To obtain anhydrous allyl alcohol, further drying steps are necessary.
Safety Precautions
Allyl alcohol is a toxic and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction can produce acrolein, a highly toxic and lachrymatory substance; therefore, a trap with a caustic solution is recommended to capture any acrolein vapors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]
- 3. US9487460B2 - Method for producing allyl alcohol and allyl alcohol produced thereby - Google Patents [patents.google.com]
- 4. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols for the Experimental Hydrolysis of Allyl Formate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allyl formate (B1220265) is an organic ester that serves as an intermediate in chemical synthesis and has been studied for its biological activity. Its hydrolysis, the cleavage of the ester bond by water, yields allyl alcohol and formic acid. This reaction can be catalyzed by acids, bases, or metal complexes, and understanding its kinetics and pathways is crucial for various applications, including the synthesis of allyl alcohol and the deprotection of carboxyl groups in complex molecules.[1] The toxicological profile of allyl formate is also of interest, as its metabolic conversion in the liver involves alcohol dehydrogenase, suggesting an initial hydrolysis step is critical to its mechanism of action.[2]
These application notes provide detailed protocols for base-catalyzed, acid-catalyzed, and metal-catalyzed hydrolysis of this compound. It also includes methodologies for monitoring reaction kinetics and presenting quantitative data.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a robust method for the complete and irreversible hydrolysis of this compound. It is particularly useful in synthesis where this compound is an intermediate that needs to be converted to allyl alcohol.[3][4]
Materials:
-
This compound (CH₂=CHCH₂OCHO)
-
Sodium hydroxide (B78521) (NaOH), 20% aqueous solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Deionized water
Procedure:
-
Reaction Setup: Place the distillate containing this compound into a round-bottom flask of appropriate size.
-
Addition of Base: For each mole of this compound estimated, add a molar excess of 20% sodium hydroxide solution. For example, one practical synthesis refluxed the combined distillate with a 500 mL 20% NaOH solution for 1 hour.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 1-2 hours to ensure complete hydrolysis.[3][4]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, set up a fractional distillation apparatus.
-
Distillation: Carefully distill the mixture. The allyl alcohol-water azeotrope will distill at approximately 88-90°C.[3][4]
-
Analysis: Confirm the identity and purity of the resulting allyl alcohol using Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is suitable for studying the kinetics of hydrolysis under acidic conditions. The reaction is reversible, so a large excess of water is typically used to drive the equilibrium towards the products.[5][6]
Materials:
-
This compound
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 1 M)
-
Round-bottom flask with a port for sampling
-
Reflux condenser
-
Constant temperature water bath or heating mantle
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Internal standard for analysis (e.g., 1-undecanol)[7]
Procedure:
-
Reaction Setup: In a round-bottom flask, create a dilute solution of this compound in a known volume of the dilute acid catalyst. The acid provides both the catalyst and the water for the reaction.[5] A typical starting concentration for kinetic studies might be 0.1 M ester.
-
Equilibration: Place the flask in a constant temperature bath and allow it to equilibrate for 15-20 minutes.
-
Initiation and Monitoring: Start a timer and begin vigorous stirring. At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., sodium bicarbonate) and an internal standard dissolved in a suitable organic solvent (e.g., ethyl acetate).[7]
-
Extraction: Vortex the vial to mix thoroughly and allow the layers to separate.
-
Analysis: Analyze the organic layer using GC or HPLC to determine the concentration of this compound and allyl alcohol.
Protocol 3: Metal-Catalyzed Hydrolysis (Allyl Ester Deprotection)
Allyl esters can be cleaved under very mild, neutral conditions using transition metal catalysts, typically based on palladium (Pd) or ruthenium (Ru).[1] This method is valuable for deprotecting carboxylic acids in sensitive, polyfunctional molecules.[1][8] The reaction involves isomerization of the allyl ester to a propen-1-yl ester, followed by hydrolysis.[8]
Materials:
-
This compound substrate
-
Ruthenium/Palladium dual catalyst system (e.g., a mixture of [RuCp(MeCN)₃]PF₆, PdCl₂(MeCN)₂, and a phosphine (B1218219) ligand like 1,6-bis(diphenylphosphanyl)hexane (DPPHex)).[8]
-
Solvent (e.g., aqueous acetone (B3395972) or THF)
-
Acceptor molecule (nucleophile, e.g., an amine)[1]
Procedure:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: Dissolve the this compound substrate in the chosen solvent in a suitable reaction vessel.
-
Catalyst Addition: Add the catalyst components. An optimized system might use a 1:1:1 mixture of the Ru complex, Pd complex, and phosphine ligand.[8]
-
Reaction: Add the acceptor molecule and stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by analyzing aliquots via LC-MS or GC-MS.
-
Work-up: Once the reaction is complete, perform an appropriate work-up, which may involve filtration to remove the catalyst and extraction to isolate the carboxylic acid product (formic acid in this case) and propanal.[8]
Data Presentation and Kinetic Analysis
Quantitative data from hydrolysis experiments should be summarized for clear interpretation. The rate of hydrolysis can be determined by plotting the concentration of this compound versus time. For acid- or base-catalyzed reactions, pseudo-first-order kinetics can often be assumed if water and the catalyst are in large excess.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds like this compound and allyl alcohol. Headspace solid-phase microextraction (HS-SPME) can be used for sample preparation from complex matrices.[9]
-
High-Performance Liquid Chromatography (HPLC): Can be used to monitor the disappearance of the ester and the appearance of the alcohol and acid products.[10]
Table 1: Illustrative Data for Acid-Catalyzed Hydrolysis of this compound at 50°C
| Time (minutes) | [this compound] (M) | [Allyl Alcohol] (M) | Percent Conversion (%) |
| 0 | 0.100 | 0.000 | 0.0 |
| 10 | 0.082 | 0.018 | 18.0 |
| 20 | 0.067 | 0.033 | 33.0 |
| 30 | 0.055 | 0.045 | 45.0 |
| 60 | 0.030 | 0.070 | 70.0 |
| 90 | 0.017 | 0.083 | 83.0 |
| 120 | 0.009 | 0.091 | 91.0 |
Note: The data in this table is for illustrative purposes only and represents a hypothetical reaction profile.
Visualizations
Experimental Workflow
Caption: General workflow for the hydrolysis of this compound.
Reaction Pathway: Base-Catalyzed Hydrolysis (Saponification)
References
- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 2. The hepatotoxic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Allyl alcohol in 70% yield - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Allyl Bromide Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes & Protocols: Transesterification Reactions with Allyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is pivotal in various industrial applications, including the synthesis of polymers, biodiesel production, and the formation of valuable intermediates in pharmaceutical and fine chemical synthesis.[1] Allyl formate (B1220265), as a reactive ester, and allyl alcohol, as a versatile building block, are of particular interest in this context.[2] The allyl group, present in many natural and synthetic bioactive molecules, serves as a valuable motif in drug design, particularly in cancer treatment.[3] This document provides detailed application notes and protocols for transesterification reactions involving allyl formate and related allyl esters, targeting researchers and professionals in the field of drug development and organic synthesis.
Mechanism of Transesterification
Transesterification can be catalyzed by either acids or bases.[1]
-
Base-Catalyzed Transesterification: This mechanism involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester.[4]
-
Acid-Catalyzed Transesterification: In this process, a proton is donated to the carbonyl group of the ester, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the new ester and the original alcohol.[4]
Below is a diagram illustrating the general mechanisms for both acid and base-catalyzed transesterification.
Caption: General mechanisms for base- and acid-catalyzed transesterification.
Applications in Synthesis
Allyl esters and alcohols are valuable intermediates in organic synthesis. The double bond in the allyl group can be further functionalized, and the ester can serve as a protecting group or a precursor to other functional groups. Transesterification provides a route to synthesize various allyl esters from different alcohols or to convert allyl esters into other esters, releasing allyl alcohol.[2]
Experimental Protocols
Protocol 1: General Base-Catalyzed Transesterification of an Alkyl Formate with Allyl Alcohol
This protocol is adapted from general procedures for base-catalyzed transesterification and is applicable for the synthesis of this compound from a simple alkyl formate (e.g., methyl formate or ethyl formate) and allyl alcohol.
Materials:
-
Alkyl formate (e.g., Methyl formate)
-
Allyl alcohol
-
Sodium methoxide (B1231860) (NaOMe) or other suitable alkoxide catalyst
-
Anhydrous solvent (e.g., THF, Toluene)
-
Quenching agent (e.g., saturated aqueous NH4Cl)
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
To a dry, inert-atmosphere flask, add the alkyl formate and the anhydrous solvent.
-
Add allyl alcohol to the mixture. A slight excess of the alcohol can be used to drive the equilibrium towards the product.
-
Add a catalytic amount of sodium methoxide (e.g., 5 mol%).
-
The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Acid-Catalyzed Transesterification of this compound with a High-Boiling Alcohol
This protocol describes the transesterification of this compound with a less volatile alcohol, where the lower-boiling allyl alcohol is removed by distillation to drive the reaction to completion.
Materials:
-
This compound
-
High-boiling alcohol (e.g., Benzyl alcohol)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or H2SO4)
-
Anhydrous solvent (e.g., Toluene)
-
Neutralizing agent (e.g., saturated aqueous NaHCO3)
-
Drying agent (e.g., anhydrous Na2SO4)
Procedure:
-
Set up a distillation apparatus.
-
To the reaction flask, add this compound, the high-boiling alcohol, and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 1-2 mol%).
-
Heat the reaction mixture to reflux. The lower-boiling allyl alcohol will be removed by distillation, driving the equilibrium towards the product.
-
Monitor the reaction progress by analyzing the distillate (e.g., by GC to detect allyl alcohol) and the reaction mixture (by TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting ester by vacuum distillation or column chromatography.
The following diagram illustrates a general experimental workflow for a transesterification reaction.
Caption: General workflow for a transesterification experiment.
Quantitative Data from Related Reactions
Table 1: Transesterification of Dialkyl Carbonates with Allyl Alcohol [5]
| Starting Carbonate | Catalyst | Degree of Transesterification (%) |
| Dimethyl Carbonate | Sodium Alkoxide | 69 |
| Dimethyl Carbonate | Potassium Alkoxide | - |
| Dimethyl Carbonate | Sodium Hydroxide | - |
| Dimethyl Carbonate | Potassium Hydroxide | - |
Note: The original source states that sodium and potassium alkoxides were more efficient than the corresponding hydroxides, with sodium alkoxide achieving the highest degree of transesterification.
Table 2: Synthesis of Allyl Esters of Aromatic Carboxylic Acids [6]
| Starting Ester | Catalyst | Reaction Temperature (°C) | Yield |
| Dimethyl Phthalate | Sodium Methoxide | 80 - 150 | High |
| Diethyl Phthalate | Sodium Methoxide | 80 - 150 | High |
Note: The patent emphasizes the importance of drying the reaction mixture to <200 ppm water to achieve high yields.
Table 3: Synthesis of Allyl Alcohol via Transesterification-related Pyrolysis [7][8]
| Starting Material | Catalyst | Temperature (°C) | Yield of Allyl Alcohol (%) |
| Orthoester 9 | CSA (cat.) | 210 then 270 | 41 |
| Orthoester 9 | PPTS (cat.) | 270 | 76 |
Note: This reaction involves the thermolysis of an orthoester intermediate, which is conceptually related to transesterification.
Safety and Handling
-
This compound: This compound is a clear, colorless liquid that is slightly soluble in water. It is reported to cause liver and kidney injury in animals and is an irritant to the upper respiratory tract in humans.[9]
-
Allyl Alcohol: A versatile chemical intermediate, allyl alcohol is toxic and flammable. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2]
-
Catalysts: Acid and base catalysts should be handled with care as they are corrosive. Alkoxides are moisture-sensitive and can be pyrophoric.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
Transesterification reactions involving this compound and allyl alcohol are valuable tools in organic synthesis, particularly for the preparation of functionalized intermediates for drug development. The choice of catalyst (acid or base) and reaction conditions can be tailored to the specific substrates and desired products. By understanding the reaction mechanism and following established protocols, researchers can effectively utilize these reactions in their synthetic endeavors. The provided protocols and data serve as a starting point for the development of specific applications.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids - Google Patents [patents.google.com]
- 7. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02338K [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The use of Allyl formate_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Allyl Formate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl formate (B1220265), a versatile and reactive organic compound, serves as a valuable C1 synthon in the synthesis of various agrochemicals. Its utility primarily lies in its ability to act as an efficient formylating agent for primary and secondary amines, a crucial transformation in the construction of numerous pesticide and fungicide molecular frameworks. Formamides, the products of these reactions, are key intermediates in the synthesis of more complex agrochemicals, including certain fungicides and formamidine-class insecticides.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of allyl formate for the synthesis of agrochemical precursors.
Mechanism of N-Formylation
The N-formylation of an amine with this compound proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of the allyl alcohol leaving group, to yield the corresponding N-formyl derivative (formamide) and allyl alcohol as a byproduct. The reaction can often be facilitated by heating.
Proposed Reaction Mechanism for N-Formylation using this compound
Caption: Proposed mechanism of N-formylation of a primary amine with this compound.
Experimental Protocols
General Protocol for N-Formylation of Amines using this compound
This protocol describes a general procedure for the N-formylation of primary and secondary amines using this compound. The reaction conditions can be optimized for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.2 - 2.0 eq)
-
Toluene (B28343) (or other suitable aprotic solvent)
-
Dean-Stark apparatus (optional, for removal of allyl alcohol)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1.0 eq) in toluene.
-
Add this compound (1.2 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used). For less reactive amines, a higher temperature may be required.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess this compound under reduced pressure using a rotary evaporator.
-
The resulting crude N-formyl compound is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica (B1680970) gel can be employed.
Synthesis of a Fungicide Precursor: N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]formamide
This hypothetical protocol details the N-formylation of the secondary amine intermediate, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, a precursor in the synthesis pathway of the fungicide prochloraz, using this compound.
Materials:
-
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (1.0 eq)
-
This compound (1.5 eq)
-
Toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (1.0 eq) in toluene (5 mL per mmol of amine) in a round-bottom flask, add this compound (1.5 eq).
-
The flask is equipped with a reflux condenser and the mixture is heated to 80-90 °C with stirring.
-
The reaction is monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
After completion (typically 4-8 hours), the reaction mixture is cooled to room temperature.
-
The solvent and excess this compound are removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]formamide.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the N-formylation of various amines. While specific data for this compound is limited in readily available literature, the data presented for similar formylating agents like formic acid and ethyl formate can serve as a benchmark for expected results with this compound under optimized conditions.[1][2][3][4]
| Entry | Amine Substrate | Formylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| 1 | Aniline | Formic Acid | Toluene | Reflux | 4-9 | >95 | [3] |
| 2 | Benzylamine | Formic Acid | Toluene | Reflux | 4-9 | 98 | [3] |
| 3 | Dibutylamine | Formic Acid | Neat | 80 | 2 | 92 | [1] |
| 4 | Aniline | Ethyl Formate | Neat | 60 | 6 | 85 | [2] |
| 5 | Benzylamine | Ethyl Formate | Neat | 60 | 4 | 91 | [2] |
| 6 | 4-Chloroaniline | Formic Acid | Neat | 70 | 0.5 | 94 | [4] |
Experimental Workflow
The general workflow for the synthesis and purification of N-formylated agrochemical precursors using this compound is depicted below.
Caption: General experimental workflow for N-formylation using this compound.
Conclusion
This compound is a practical and effective reagent for the N-formylation of amines, a key step in the synthesis of various agrochemicals. The protocols and data presented here provide a solid foundation for researchers to explore its application in the development of novel fungicides, insecticides, and other crop protection agents. The straightforward reaction conditions and the potential for high yields make this compound an attractive choice for both laboratory-scale synthesis and potential scale-up operations.
References
Application Notes and Protocols: The Use of Allyl Formate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl formate (B1220265) (prop-2-enyl formate) is a colorless liquid ester with the chemical formula C₄H₆O₂.[1] While it is recognized for its high toxicity, it also presents potential as a reagent in organic synthesis, particularly as a formylating agent.[1][2] In the synthesis of pharmaceutical intermediates, the introduction of a formyl group is a critical step for the protection of amines and alcohols, the synthesis of nitrogen-containing heterocycles, and the modulation of a molecule's biological activity.[3][4] These application notes provide an overview of the potential uses of allyl formate in this context, alongside representative experimental protocols. It is imperative to note the significant health hazards associated with this compound, and all handling and experimental procedures must be conducted with stringent safety measures in place.[1][5]
Safety and Handling
This compound is a highly toxic and flammable substance.[1][5] Exposure through inhalation, ingestion, or skin contact can be fatal.[1][5] It is reported to cause liver and kidney damage in animal studies, and its toxicity is linked to its metabolic conversion to allyl alcohol and subsequently to the highly reactive and toxic metabolite, acrolein.[2][6][7]
Key Safety Precautions:
-
Always work in a well-ventilated fume hood.[1]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][8]
-
Ground all equipment to prevent static discharge.[1]
-
Keep away from heat, sparks, and open flames.[5]
-
Have an emergency eyewash station and safety shower readily accessible.[9]
-
In case of exposure, seek immediate medical attention.[1]
Application Notes
N-Formylation of Primary and Secondary Amines
The formylation of amines to produce formamides is a common transformation in pharmaceutical synthesis. Formamides can serve as protecting groups, synthetic intermediates for the introduction of other functional groups, or as part of the final active pharmaceutical ingredient (API).[4][10] this compound can theoretically be used as a formylating agent for a wide range of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the this compound, leading to the formation of the corresponding N-formylated amine and allyl alcohol as a byproduct.
The reactivity of the amine will influence the reaction conditions. Electron-rich aliphatic amines are generally more nucleophilic and may react under milder conditions, while less nucleophilic aromatic amines might require heating.[11]
O-Formylation of Alcohols and Phenols
In a similar fashion to amines, alcohols and phenols can be formylated to their corresponding formate esters. This can be a useful strategy for the protection of hydroxyl groups during multi-step syntheses of complex pharmaceutical intermediates.[12] For instance, in steroid synthesis, selective protection of hydroxyl groups is often necessary to achieve the desired chemical modifications on other parts of the molecule.[12][13] The use of this compound for this purpose would be analogous to other formate esters, with the reaction typically requiring a catalyst, such as a Lewis acid or a Brønsted acid, to activate the formate ester.[3]
Application in Nucleoside Analogue Synthesis
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[14][15][16][17] The synthesis of these complex molecules often involves multiple protection and deprotection steps.[16] The hydroxyl and amino groups on the sugar and nucleobase moieties may require protection during certain synthetic transformations.[17] While not explicitly documented in the reviewed literature, this compound could potentially be employed for the formylation of these functional groups. The choice of formylating agent and reaction conditions would need to be carefully optimized to ensure selectivity and avoid unwanted side reactions.
Experimental Protocols
The following protocols are representative examples of formylation reactions and are based on methodologies described for other formate esters due to the limited availability of specific protocols for this compound in pharmaceutical synthesis. Researchers should adapt and optimize these protocols for their specific substrates and exercise extreme caution when handling this compound.
Protocol 1: General Procedure for N-Formylation of an Amine
This protocol is adapted from general procedures for the N-formylation of amines using formate esters.[11][18]
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.2 - 3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or solvent-free)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in a minimal amount of anhydrous solvent, or if the amine is a liquid, it can be used neat.
-
Add this compound (1.2 - 3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60 °C) as needed.[11]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for O-Formylation of an Alcohol
This protocol is a generalized procedure for the catalytic O-formylation of alcohols.[3]
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (excess, can be used as solvent)
-
Catalyst (e.g., Bi(OTf)₃, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, if this compound is not used as the solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq) and the anhydrous solvent.
-
Add the catalyst (e.g., Bi(OTf)₃, 5 mol%).
-
Add this compound (in excess).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
Due to the lack of specific quantitative data for the application of this compound in pharmaceutical intermediate synthesis in the reviewed literature, the following table presents representative data for N-formylation reactions of various amines using formic acid and ethyl formate. This data can serve as a benchmark for researchers developing methods with this compound.
| Entry | Amine Substrate | Formylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Formic Acid | 60 | 0.5 | 97 | [11] |
| 2 | Aniline | Ethyl Formate | 60 | 2.5 | 89 | [11] |
| 3 | 4-Methylaniline | Formic Acid | 60 | 0.5 | 96 | [11] |
| 4 | 4-Methoxyaniline | Ethyl Formate | 60 | 2.0 | 83 | [11] |
| 5 | Benzylamine | Formic Acid | 60 | 0.5 | 93 | [11] |
| 6 | Benzylamine | Ethyl Formate | 60 | 3.0 | 91 | [11] |
| 7 | n-Hexylamine | Formic Acid | 60 | 1.0 | 94 | [11] |
Visualizations
Caption: General mechanism of N-formylation.
Caption: Experimental workflow for N-formylation.
Caption: Metabolic pathway of this compound toxicity.
References
- 1. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The use of Allyl formate_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synerzine.com [synerzine.com]
- 6. The hepatotoxic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hepatotoxic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. US3647784A - Preparation of steroidal formate esters - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of C-Arylnucleoside Analogues | MDPI [mdpi.com]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Allyl Formate via Azeotropic Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of allyl formate (B1220265) using azeotropic distillation. This method is particularly effective for removing water, a common impurity that forms a minimum-boiling azeotrope with allyl formate, thus hindering straightforward purification by simple distillation.
Introduction
This compound is a valuable reagent in organic synthesis and a precursor in the development of various pharmaceutical compounds. Its purity is critical for ensuring reaction specificity and product quality. A significant challenge in the purification of this compound is its propensity to form a binary azeotrope with water. Azeotropic distillation provides an effective solution by introducing an entrainer to form a new, lower-boiling, heterogeneous ternary azeotrope, facilitating the removal of water.
Physicochemical Data and Azeotropes
A thorough understanding of the boiling points and azeotropic behavior of this compound and its common impurities is essential for designing an effective purification strategy. Key quantitative data is summarized in the tables below.
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| This compound | 83.6[1] |
| Water | 100.0 |
| Allyl Alcohol | 97.0 |
| Formic Acid | 100.8 |
Table 2: Known and Proposed Azeotropic Data for this compound
| Azeotrope Components | Azeotrope Boiling Point (°C) | Composition (wt%) |
| This compound / Water | 74.3 | 66% this compound / 34% Water[2] |
| This compound / Water / Toluene (Proposed) | < 74.3 | Not available |
Principle of Azeotropic Distillation for this compound Purification
The purification strategy leverages the formation of a minimum-boiling ternary azeotrope. By adding an entrainer such as toluene, a new azeotrope is formed with this compound and water that has a lower boiling point than any of the individual components or the binary this compound-water azeotrope.
During distillation, this ternary azeotrope vaporizes first. Upon condensation, it separates into two immiscible layers in a Dean-Stark apparatus: an aqueous layer and an organic layer. The denser aqueous layer, containing the majority of the water, is removed. The organic layer, rich in the entrainer and some this compound, is returned to the distillation flask. This process is continued until all the water is removed, after which the excess entrainer can be distilled off, leaving purified this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the azeotropic distillation of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Crude this compound containing water
-
Entrainer (e.g., Toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Distillation head and receiving flasks
-
Clamps and stands
-
Boiling chips
Procedure:
-
Apparatus Setup:
-
To a clean, dry round-bottom flask, add the crude this compound, a suitable amount of the chosen entrainer (a common starting point is a 1:1 volume ratio with the crude material), and a few boiling chips.
-
Assemble the distillation apparatus with the Dean-Stark trap fitted between the flask and the condenser. Ensure all joints are properly sealed.
-
The outlet of the condenser should be vented to a fume hood.
-
-
Azeotropic Distillation:
-
Begin heating the mixture in the flask using the heating mantle. The mixture should be stirred to ensure smooth boiling.
-
Heat the mixture to a gentle reflux. The vapor of the ternary azeotrope will rise, condense, and collect in the Dean-Stark trap.
-
As the condensate collects, it will separate into two distinct layers: a lower aqueous layer and an upper organic layer (when using an entrainer less dense than water, like toluene).
-
Continuously monitor the collection of the aqueous layer.
-
-
Water Removal:
-
Periodically or continuously, drain the lower aqueous layer from the Dean-Stark trap.
-
The upper organic layer will overflow from the trap and return to the distillation flask.
-
Continue the distillation until no more water collects in the trap, indicating that the this compound is dry.
-
-
Purification of this compound:
-
Once the water has been completely removed, allow the apparatus to cool slightly.
-
Reconfigure the apparatus for simple distillation to remove the entrainer.
-
Gently heat the flask to distill the lower-boiling entrainer.
-
After the entrainer has been removed, increase the heating to distill the purified this compound. Collect the fraction that boils at the literature value for this compound (approximately 83-85°C).
-
-
Final Product Handling:
-
The collected purified this compound should be stored in a tightly sealed container over a small amount of a suitable drying agent to prevent reabsorption of atmospheric moisture.
-
Safety Precautions:
-
This compound is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure the distillation apparatus is properly assembled and securely clamped to prevent any leaks or breakage.
-
Use a heating mantle and not an open flame for heating flammable liquids.
References
Application Note: Monitoring Allyl Formate Reactions Using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl formate (B1220265) is a reactive unsaturated ester used as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity is attributed to both the allyl group and the formate ester functionality, allowing it to participate in reactions such as hydrolysis, transesterification, and addition reactions.[1] Accurate monitoring of reactions involving allyl formate is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side products. This application note provides detailed protocols for monitoring the progress of this compound reactions using two common analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
TLC is a rapid, qualitative, and cost-effective technique ideal for quick reaction checks at the bench.[2] It allows for the visual assessment of the consumption of starting materials and the formation of products. GC-MS, on the other hand, is a powerful quantitative technique that separates volatile compounds and provides structural information through mass spectrometry, enabling the identification and quantification of reactants, products, and byproducts with high sensitivity and specificity.
Principle of TLC for Reaction Monitoring
Thin-Layer Chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).[3] As the mobile phase moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.[3][4] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances, leading to a lower Rf. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot(s) over time.[5][6]
Principle of GC-MS for Reaction Monitoring
Gas Chromatography-Mass Spectrometry is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase.[7] Separation is achieved based on the different boiling points and affinities of the compounds for the stationary phase.[7] Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column faster. As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[7] The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. By monitoring the peak areas of the starting material and product(s) over time, the reaction progress can be quantified.
Experimental Protocols
Protocol 1: Monitoring this compound Reaction by TLC
This protocol describes the general procedure for monitoring a reaction involving this compound using TLC. The specific mobile phase will need to be optimized based on the polarity of the reactants and products.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate (B83412) stain)
-
Heat gun or hot plate
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Reaction mixture aliquot
-
Starting material standard (this compound and any other reactant)
Procedure:
-
Plate Preparation:
-
Chamber Preparation:
-
Pour the chosen eluent (mobile phase) into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the baseline on the TLC plate.[4]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation.[8] Cover the chamber.
-
-
Spotting the Plate:
-
Using a capillary tube, spot a small amount of the starting material standard on the leftmost mark of the baseline.
-
Spot a small amount of the reaction mixture aliquot on the rightmost mark.
-
For the center mark (the co-spot), first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[5][6] Keep the spots as small as possible.[10]
-
-
Developing the Plate:
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.[8]
-
If the compounds are not UV-active, use a chemical stain. For example, dip the plate in a potassium permanganate solution and gently heat with a heat gun until spots appear.[3]
-
-
Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[2] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[11]
-
Protocol 2: Monitoring this compound Reaction by GC-MS
This protocol provides a general method for monitoring an this compound reaction using GC-MS. The GC parameters may require optimization for specific reactions.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar DB-5 or a mid-polar DB-Wax)
-
Autosampler vials with inserts
-
Syringe and syringe filter (0.45 µm)
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
Internal standard (optional, for quantitative analysis)
-
Reaction mixture aliquot
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a quenching agent or cooling rapidly).
-
Dilute the aliquot with a suitable volatile organic solvent (e.g., to a final concentration of approximately 10 µg/mL).[12] Aqueous samples are generally not suitable for direct GC-MS analysis and may require extraction or derivatization.[12]
-
If using an internal standard for quantification, add a known amount to the diluted sample.
-
Filter the sample through a syringe filter into a GC vial to remove any particulate matter.[2]
-
-
Instrument Setup (Example Parameters):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 35-400
-
-
Data Acquisition:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, products, and any byproducts by comparing their retention times and mass spectra to known standards or library data.
-
Monitor the reaction progress by tracking the decrease in the peak area of the starting material(s) and the increase in the peak area of the product(s) over time.
-
For quantitative analysis, calculate the concentration of each component based on its peak area relative to the internal standard.
-
Data Presentation
Quantitative data from reaction monitoring should be summarized in clearly structured tables for easy comparison.
Table 1: TLC Monitoring of this compound Reaction
| Time (min) | Rf (this compound) | Rf (Product) | Observations |
| 0 | 0.65 | - | Strong starting material spot |
| 30 | 0.65 | 0.40 | Faint product spot appears |
| 60 | 0.65 | 0.40 | Intensity of product spot increases |
| 120 | Faint | 0.40 | Starting material spot is faint |
| 240 | - | 0.40 | Starting material spot has disappeared |
Table 2: GC-MS Monitoring of this compound Reaction
| Time (min) | Retention Time (this compound) (min) | Peak Area (this compound) | Retention Time (Product) (min) | Peak Area (Product) | % Conversion |
| 0 | 3.52 | 1,500,000 | - | 0 | 0 |
| 30 | 3.52 | 1,125,000 | 5.89 | 375,000 | 25 |
| 60 | 3.52 | 750,000 | 5.89 | 750,000 | 50 |
| 120 | 3.52 | 150,000 | 5.89 | 1,350,000 | 90 |
| 240 | - | 0 | 5.89 | 1,500,000 | 100 |
Mandatory Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Workflow for monitoring a reaction using GC-MS.
Caption: Decision tree for selecting between TLC and GC-MS.
References
- 1. Buy this compound (EVT-310729) | 1838-59-1 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. coconote.app [coconote.app]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Home Page [chem.ualberta.ca]
- 12. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols: Allyl Formate as a Potential Solvent for Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl formate (B1220265) (C₄H₆O₂) is an unsaturated ester characterized by its reactive allyl group and formate ester functionality.[1] While it is primarily utilized as a chemical intermediate and in the fragrance industry, its potential as a specialized solvent in organic synthesis remains largely unexplored in published literature.[1] Its unique structure suggests it could be suitable for specific reaction conditions where its chemical properties can be advantageous. This document provides an overview of the properties of allyl formate relevant to its use as a solvent and presents a hypothetical protocol for its application in a transfer hydroalkylation reaction, a reaction class where other alkyl formates have been shown to be effective reagents.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for considering its potential applications as a solvent, including its boiling point for reaction temperature control and its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂ | [1] |
| Molecular Weight | 86.09 g/mol | PubChem CID 61278 |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 83-85 °C at 760 mmHg | The Good Scents Company |
| Flash Point | 6.11 °C | The Good Scents Company |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water. | [1] |
| Reactivity | The electrophilic carbonyl group is reactive towards nucleophiles. The allyl group can participate in various addition and transition-metal catalyzed reactions. | [1] |
Diagram of this compound Structure
Caption: Chemical structure of this compound.
Application: Transfer Hydroalkylation of Imines
While no specific protocols detail the use of this compound as a solvent, the reactivity of other alkyl formates as transfer hydroalkylation agents suggests a potential application. In this type of reaction, the alkyl formate serves as a source of both a hydride and an alkyl group. The following is a hypothetical protocol for the transfer hydroalkylation of an imine using a ruthenium catalyst, where this compound could potentially act as both the solvent and the reagent.
Hypothetical Experimental Protocol
Reaction: Transfer Hydroalkylation of N-Benzylideneaniline
-
Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-benzylideneaniline (1.0 mmol, 181.2 mg).
-
Catalyst Addition: Add the ruthenium catalyst, for example, [(p-cymene)RuCl₂]₂ (0.025 mmol, 15.3 mg).
-
Solvent/Reagent Addition: Add anhydrous this compound (5 mL).
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the this compound under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.
Hypothetical Reaction Data
The following table presents hypothetical data for the transfer hydroalkylation of N-benzylideneaniline, illustrating the potential effect of reaction parameters.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2.5 | 80 | 12 | 65 | 58 |
| 2 | 2.5 | 100 | 8 | 85 | 78 |
| 3 | 2.5 | 120 | 6 | 95 | 88 |
| 4 | 1.0 | 100 | 12 | 70 | 62 |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
How to remove unreacted formic acid from allyl formate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted formic acid during the synthesis of allyl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove unreacted formic acid from the allyl formate reaction mixture by simple distillation?
A1: The primary challenge in separating unreacted formic acid from this compound and other reaction components is the formation of azeotropes. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Formic acid is known to form azeotropes with water and potentially with allyl alcohol and this compound, making their separation by simple fractional distillation difficult.[1][2]
Q2: What are the common methods for removing unreacted formic acid after the synthesis of this compound?
A2: The most common and effective methods for removing unreacted formic acid from the crude this compound product include:
-
Aqueous Workup with a Weak Base: Washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize the formic acid.[3]
-
Water Washing: Utilizing the high solubility of formic acid in water to extract it from the organic layer containing this compound.
-
Extractive Distillation: Employing a high-boiling solvent (entrainer) that alters the relative volatilities of the components, breaking the azeotrope and allowing for the separation of formic acid.[4][5][6][7][8]
-
Salting Out: Adding a salt like potassium carbonate to the aqueous wash can help to "salt out" the this compound, reducing its solubility in the aqueous phase and simultaneously neutralizing any remaining formic acid.[9]
Q3: How can I confirm that all the formic acid has been removed from my this compound sample?
A3: Several analytical techniques can be used to confirm the absence or determine the concentration of formic acid in the final product:
-
Gas Chromatography (GC): A common method for analyzing volatile compounds. For formic acid, a derivatization step to an ester (e.g., methyl formate) may be necessary for detection by a Flame Ionization Detector (FID).[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify formic acid.[12]
-
Titration: A simple and effective method to quantify the total acid content. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, like sodium hydroxide (B78521), using a pH indicator or a pH meter.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of formic acid can be detected by its characteristic proton signal in the 1H NMR spectrum (around 8-9 ppm).[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product has a strong acidic smell after purification. | Incomplete neutralization or washing. | Repeat the aqueous wash with a fresh portion of dilute sodium bicarbonate solution. Ensure thorough mixing of the organic and aqueous layers. |
| Emulsion formation during aqueous workup. | High concentration of reactants or vigorous shaking. | Allow the mixture to stand for an extended period. The addition of a saturated brine solution can help to break the emulsion. Gentle swirling instead of vigorous shaking during extraction is recommended. |
| Low yield of this compound after purification. | Loss of product during aqueous washes due to its partial solubility in water. | Minimize the volume of the aqueous washes. Use a saturated brine solution for the final wash to reduce the solubility of the ester in the aqueous layer. Back-extract the aqueous layers with a small amount of a suitable organic solvent to recover dissolved product. |
| Formic acid is still present after distillation. | Formation of an azeotrope. | Simple distillation is often ineffective. Consider using extractive distillation with a suitable high-boiling point solvent. Alternatively, rely on a thorough chemical workup (neutralization and washing) before distillation.[1][2] |
Experimental Protocols
Protocol 1: Removal of Formic Acid by Aqueous Workup
This protocol describes the neutralization and removal of unreacted formic acid from a crude this compound reaction mixture.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
pH paper or pH meter
Procedure:
-
Transfer the crude this compound reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Caution: Stopper the funnel, and immediately invert it and open the stopcock to vent the pressure from the evolved carbon dioxide gas.
-
Gently swirl the contents of the separatory funnel for 1-2 minutes, frequently venting.
-
Allow the layers to separate. The lower aqueous layer contains the sodium formate salt.
-
Drain the lower aqueous layer and test its pH to ensure it is neutral or slightly basic. If it is still acidic, repeat the wash with a fresh portion of sodium bicarbonate solution.[14]
-
Wash the organic layer with an equal volume of saturated brine solution to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drain the lower aqueous layer.
-
Transfer the organic layer (this compound) to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried this compound into a clean, dry flask, ready for further purification (e.g., distillation) or analysis.
Protocol 2: Analysis of Formic Acid Content by Titration
This protocol provides a method to quantify the amount of residual formic acid in a sample of this compound.
Materials:
-
This compound sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Ethanol (B145695) (or another suitable solvent in which both this compound and water are soluble)
-
Phenolphthalein (B1677637) indicator solution
-
Burette
-
Erlenmeyer flask
Procedure:
-
Accurately weigh a known amount (e.g., 1-2 g) of the this compound sample into an Erlenmeyer flask.
-
Add approximately 25-50 mL of ethanol to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until a faint, persistent pink color is observed. This is the endpoint.
-
Record the final volume of the NaOH solution used.
-
Calculate the percentage of formic acid in the sample using the following formula:
% Formic Acid = (VNaOH × MNaOH × MWFormic Acid) / (Weightsample × 10)
Where:
-
VNaOH = Volume of NaOH solution used (in mL)
-
MNaOH = Molarity of the NaOH solution (in mol/L)
-
MWFormic Acid = Molecular weight of formic acid (46.03 g/mol )
-
Weightsample = Weight of the this compound sample (in g)
-
Data Presentation
Table 1: Comparison of Purification Methods for Removing Formic Acid
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Wash (Weak Base) | Neutralization of formic acid to a water-soluble salt. | Simple, cost-effective, and efficient for removing acidic impurities. | Can lead to emulsion formation; potential for product loss through hydrolysis if a strong base is used or with prolonged exposure. | High (>99% removal of acid) |
| Water Wash | Extraction of formic acid based on its high water solubility. | Simple and avoids the use of additional reagents. | Less efficient than a basic wash, especially for removing the final traces of acid; potential for product loss due to its partial water solubility. | Moderate to High |
| Extractive Distillation | Altering the relative volatility of components by adding a solvent. | Effective for separating azeotropes and close-boiling mixtures; can yield very pure product. | Requires specialized equipment and an additional separation step to recover the solvent; energy-intensive. | Very High (>99.5% purity) |
Visualization
Caption: Workflow for the removal of unreacted formic acid from crude this compound.
References
- 1. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceready.com.au [scienceready.com.au]
- 4. US5972173A - Allyl alcohol purification - Google Patents [patents.google.com]
- 5. GB649983A - Extractive distillation process - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Simultaneous measurement of formic acid, methanol and ethanol in vitreous and blood samples of postmortem by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104569174A - Method for determining concentration of formic acid in carboxylic acids in working place - Google Patents [patents.google.com]
- 12. ukm.my [ukm.my]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Allyl Formate from Glycerol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of allyl formate (B1220265) from glycerol (B35011).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the synthesis of allyl alcohol from glycerol using formic acid?
The synthesis of allyl alcohol from glycerol using formic acid is generally understood to be a two-step process. Initially, glycerol reacts with formic acid in an esterification reaction to produce glyceryl formate and water. In the second step, at a higher temperature, the glyceryl formate intermediate undergoes decarboxylation and dehydration to yield allyl alcohol, carbon dioxide, and another molecule of water. Formic acid can act as a catalyst in this second step.[1]
Q2: Allyl formate is a significant byproduct in my reaction. Why is this happening?
The formation of this compound is a common side reaction. It can become the dominant product under certain conditions, particularly with an excess of formic acid or prolonged heating times.[1] The glyceryl formate intermediate can undergo further esterification instead of the desired decomposition to allyl alcohol.
Q3: What are other potential side products I should be aware of?
Besides this compound, other side reactions can occur, leading to a variety of byproducts. These can include:
-
Acrolein: Formed through the dehydration of glycerol, especially over acidic catalysts.[2][3]
-
Other Oxygenates: Under certain conditions, particularly with oxidative pathways, products such as glyceraldehyde, glyceric acid, glycolic acid, and lactic acid can be formed.[4]
-
Carbon Deposits (Coke): This is more common in gas-phase reactions using solid acid catalysts.[2]
-
Carbon Monoxide: Formic acid can decompose into carbon monoxide and water, especially in the presence of strong acids.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product (allyl alcohol/formate) | - Reaction temperature is too low. - Inefficient removal of water. | - Ensure the reaction temperature reaches the optimal range for the decomposition of glyceryl formate (typically 220-270°C). - Use a distillation setup to remove water as it is formed, driving the equilibrium towards the products. |
| High yield of this compound instead of allyl alcohol | - Excess formic acid. - High reaction temperature. - Prolonged reaction time. | - Adjust the molar ratio of glycerol to formic acid. A ratio of 1:1 to 1:1.57 is often cited for allyl alcohol synthesis.[6] - Optimize the reaction temperature; temperatures above 240°C may favor this compound formation.[1] - Monitor the reaction progress and avoid unnecessarily long heating times. |
| Formation of acrolein | - Presence of strong acid catalysts or high temperatures promoting dehydration. | - If not using a solid acid catalyst, ensure the reaction medium is not overly acidic. - Carefully control the temperature to favor the formate pathway over direct dehydration. |
| Reaction mixture darkening/charring | - Carbon deposition (coking) due to high temperatures or catalyst deactivation. | - Lower the reaction temperature. - If using a catalyst, consider regeneration or using a more robust catalyst. |
| Low conversion of glycerol | - Insufficient reaction time or temperature. - Catalyst inefficiency (if used). | - Gradually increase the reaction temperature and/or time while monitoring for side product formation. - Ensure proper mixing. - If using a catalyst, verify its activity. |
Quantitative Data on Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Glycerol:Formic Acid Ratio | 1:1.57 | 1:0.4-1.2 | 1:0.8-2 | Varying ratios affect product distribution. | [1][6][7] |
| Temperature | 260°C | 220-240°C | 230-250°C | Higher temperatures can increase this compound production.[1][7] | [1][6][7] |
| Heating Rate | - | >2.0°C/min | 2.0-7.0°C/min | A slower heating rate may increase the production of this compound.[7] | [1][7] |
| Catalyst | Metal-free (formic acid mediated) | Iron-based | - | Different catalysts can influence selectivity towards allyl alcohol or other products. | [2][6] |
| Glycerol Conversion | ~84% | - | - | High conversion can be achieved under optimized conditions. | [6] |
| Allyl Alcohol Selectivity | ~56% | - | - | Selectivity is highly dependent on reaction parameters. | [6] |
Experimental Protocols
General Protocol for the Synthesis of Allyl Alcohol from Glycerol and Formic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product ratios.
Materials:
-
Glycerol
-
Formic acid (85-99% purity)
-
Distillation apparatus with a heating mantle, round-bottom flask, distillation head, condenser, and receiving flask.
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
To the round-bottom flask, add glycerol and a magnetic stir bar.
-
Under a gentle flow of inert gas, add formic acid to the glycerol in the desired molar ratio (e.g., 1:1.2).
-
Begin stirring the mixture.
-
Gradually heat the reaction mixture using the heating mantle. The heating rate should be controlled (e.g., >2.0°C/min) to reach the target reaction temperature of 220-260°C.[1][7]
-
The reaction will produce water, carbon dioxide, and the desired allyl alcohol/formate, which will distill over.
-
Collect the distillate in the receiving flask, which may be cooled in an ice bath. The distillate will contain allyl alcohol, this compound, water, and any unreacted formic acid.[7]
-
Continue the reaction until the distillation of the product ceases.
-
The collected liquid products can then be separated and purified, for example, by fractional distillation.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formic acid is corrosive and has a pungent odor. Handle with care.
-
The reaction is conducted at high temperatures; use caution to avoid burns.
Visualizations
Caption: Main reaction pathway for allyl alcohol synthesis.
Caption: Common side reaction pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]
- 2. Allyl Alcohol Production by Conversion of Glycerol Over Supported Iron and Nickel Bimetallic Oxides [scielo.org.mx]
- 3. A Focus on the Transformation Processes for the Valorization of Glycerol Derived from the Production Cycle of Biofuels [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Formic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US9487460B2 - Method for producing allyl alcohol and allyl alcohol produced thereby - Google Patents [patents.google.com]
Technical Support Center: Allyl Formate Storage and Polymerization Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the polymerization of allyl formate (B1220265) during storage. Allyl formate is a valuable reagent in chemical synthesis, but its propensity to polymerize can lead to reagent degradation, experimental variability, and potential safety hazards. This document offers frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your this compound stocks.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a colorless, flammable liquid with the chemical formula C₄H₆O₂. It is an ester of formic acid and allyl alcohol.[1] Like many allyl compounds, this compound can undergo polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). This process can be initiated by factors such as heat, light, or the presence of radical initiators.[2] The polymerization of this compound is undesirable as it alters the chemical properties of the reagent, rendering it impure and potentially unsuitable for use in sensitive experiments. One source explicitly states that this compound "should not be stored for a long time to prevent polymerization."[3]
Q2: What are the primary factors that can initiate the polymerization of this compound?
The polymerization of this compound is typically a free-radical process. The primary factors that can initiate or accelerate this process during storage include:
-
Heat: Elevated temperatures provide the energy needed to initiate the formation of free radicals, which can then trigger the polymerization chain reaction.[3]
-
Light: Ultraviolet (UV) light can also provide the energy to generate free radicals and initiate polymerization.[2]
-
Presence of Initiators: Contamination with substances that can act as free-radical initiators (e.g., peroxides) can significantly increase the rate of polymerization.
-
Presence of Oxygen: While some inhibitors require oxygen to function effectively, in other cases, oxygen can contribute to the formation of peroxides, which are polymerization initiators.
Q3: What are the visible signs of this compound polymerization?
Early-stage polymerization may not be visually apparent. However, as the process progresses, you might observe the following:
-
Increased Viscosity: The liquid may become noticeably thicker or more syrupy.
-
Formation of Solids: In advanced stages, solid polymer particles may become visible, potentially leading to a cloudy appearance or sediment at the bottom of the container.
-
Changes in Color: While pure this compound is colorless, the presence of polymers or degradation products might cause a yellowish tint.
Q4: What are the recommended storage conditions for this compound to prevent polymerization?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, well-ventilated place.[4] Refrigeration is generally recommended.
-
Light: Store in a dark place, away from direct sunlight. Amber glass bottles are suitable for this purpose.
-
Inert Atmosphere: To prevent the formation of peroxides, storing under an inert atmosphere (e.g., nitrogen or argon) is a good practice, especially for long-term storage.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and oxygen.[4]
Q5: What are polymerization inhibitors and are they used with this compound?
Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals, thus interrupting the polymerization chain reaction. Common inhibitors for monomers susceptible to free-radical polymerization include phenolic compounds such as:
-
Hydroquinone (HQ): A widely used inhibitor that is effective at quenching free radicals.[5]
-
Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant used to prevent the oxidative degradation of polymers by scavenging free radicals.[6]
Troubleshooting Guide
Issue: I suspect my this compound has started to polymerize. How can I confirm this?
Solution:
-
Visual Inspection: Check for any increase in viscosity, formation of solids, or color change as mentioned in the FAQs.
-
Analytical Testing: For a definitive answer, analytical techniques can be employed:
-
Gas Chromatography (GC): A decrease in the peak area corresponding to pure this compound and the appearance of broader, later-eluting peaks could indicate the presence of oligomers (short polymers).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a broadening of signals and a decrease in the intensity of the vinyl proton signals of the monomer relative to other signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A decrease in the intensity of the C=C stretching vibration band of the allyl group can indicate polymerization.
-
Issue: My this compound has polymerized. Can I still use it?
Solution:
It is not recommended to use this compound that has undergone significant polymerization. The presence of polymers will affect the stoichiometry of your reactions and may introduce involatile impurities that are difficult to remove. For best results and to ensure the reproducibility of your experiments, it is advisable to use fresh, unpolymerized this compound.
Issue: How can I safely dispose of polymerized this compound?
Solution:
Polymerized this compound should be treated as chemical waste. Follow your institution's safety guidelines for the disposal of flammable and toxic organic chemicals. Do not pour it down the drain. It should be collected in a designated waste container for incineration or other approved disposal methods.
Data Presentation
Currently, specific quantitative data on the storage stability of this compound and the effectiveness of different inhibitor concentrations are not available in the reviewed literature. The following table provides a general guideline for the types of inhibitors commonly used for allyl monomers and their typical concentrations.
| Inhibitor | Chemical Class | Typical Concentration Range (ppm) | Mechanism of Action |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Free-radical scavenger |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | Free-radical scavenger |
| Monomethyl Ether of Hydroquinone (MEHQ) | Phenolic | 50 - 500 | Free-radical scavenger |
Note: The optimal inhibitor and concentration would need to be determined empirically for this compound.
Experimental Protocols
Protocol 1: Accelerated Stability Study for this compound
This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.
Objective: To determine the effect of elevated temperature on the stability of this compound over time.
Materials:
-
This compound
-
Several small, sealable amber glass vials
-
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)
-
Analytical instrument for purity assessment (e.g., GC, NMR)
Procedure:
-
Dispense equal aliquots of fresh this compound into the amber glass vials.
-
If testing the effectiveness of an inhibitor, add the desired concentration of the inhibitor to a subset of the vials.
-
Seal the vials tightly. It is recommended to flush the headspace with an inert gas like nitrogen before sealing.
-
Place the vials in the pre-heated oven/incubator.
-
At predetermined time points (e.g., 1 day, 3 days, 7 days, 14 days, 28 days), remove one vial from each condition.
-
Allow the vial to cool to room temperature.
-
Analyze the purity of the this compound using a suitable analytical method (e.g., GC to determine the percentage of remaining monomer).
-
Record the results and plot the percentage of this compound remaining versus time for each temperature.
Data Analysis: The rate of degradation can be determined from the slope of the plots. This data can be used to estimate the shelf-life at normal storage temperatures using the Arrhenius equation.
Mandatory Visualizations
Caption: Free-radical polymerization of this compound.
Caption: Mechanism of polymerization inhibition.
Caption: Troubleshooting workflow for suspected polymerization.
References
- 1. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. q1scientific.com [q1scientific.com]
- 6. azom.com [azom.com]
Technical Support Center: Purification of Crude Allyl Formate by Fractional Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude allyl formate (B1220265) by fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude allyl formate?
A1: Crude this compound, often produced from the esterification of allyl alcohol with formic acid (sometimes as a byproduct in allyl alcohol synthesis from glycerol), typically contains the following impurities:
-
Allyl alcohol: Unreacted starting material.
-
Formic acid: Unreacted starting material or catalyst.
-
Water: A byproduct of the esterification reaction or present in the starting materials.
-
Acrolein: Can be formed from the decomposition of glycerol (B35011) at high temperatures if that route is used for synthesis.[1][2]
Q2: What are the boiling points of this compound and its common impurities?
A2: The boiling points at atmospheric pressure are summarized in the table below. Understanding these is critical for planning the fractional distillation.
| Compound | Boiling Point (°C) |
| This compound | 83.0 - 85.0 |
| Allyl Alcohol | 97.0 |
| Formic Acid | 100.8 |
| Water | 100.0 |
| Acrolein | 53.0 |
Q3: Does this compound form azeotropes?
A3: Yes, the presence of azeotropes is a significant challenge in the purification of this compound.
-
Allyl Alcohol/Water Azeotrope: An azeotrope of allyl alcohol and water boils at 88.2°C and contains 72.9% allyl alcohol by weight.[3]
-
Ternary Azeotrope: There is evidence of a low-boiling ternary azeotrope consisting of this compound, allyl alcohol, and water, which has been observed to distill at around 80°C.[3] The exact composition can vary.
-
Formic Acid/Water Azeotrope: A maximum-boiling azeotrope of formic acid and water exists at 107.6°C, containing 77.6% formic acid by weight.[3]
Q4: Is this compound stable at its boiling point?
A4: Allylic esters can undergo thermal decomposition at elevated temperatures. While this compound can be distilled at atmospheric pressure, prolonged heating or excessive temperatures should be avoided to minimize the risk of decomposition into products like carbon dioxide and propene.[4]
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is a hazardous substance with several safety concerns:
-
Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin.
-
Flammability: It is a highly flammable liquid with a low flash point.
-
Lachrymator: It is a strong eye irritant that can cause tearing.[5]
Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, and have fire safety equipment readily available.
Troubleshooting Guide
This guide addresses common problems encountered during the fractional distillation of crude this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Distillate is cloudy. | Water is co-distilling with the this compound, likely as part of the ternary azeotrope. | 1. Pre-drying: Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation.[1] 2. Salting out: Wash the crude mixture with a saturated brine solution to remove the bulk of the water before drying and distillation. |
| Boiling point is not stable and fluctuates. | 1. Inefficient fractionating column. 2. Heating rate is too high or uneven. 3. Presence of multiple azeotropes distilling close to each other. | 1. Improve column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings). 2. Control heating: Use a heating mantle with a stirrer for even and controlled heating. Aim for a slow and steady distillation rate (1-2 drops per second). 3. Collect fractions: Collect multiple small fractions and analyze their purity (e.g., by GC-MS or NMR) to identify the desired product. |
| Poor separation of this compound from allyl alcohol. | The boiling points are relatively close, and the presence of water can lead to the formation of a ternary azeotrope, making separation difficult. | 1. Chemical removal of allyl alcohol: Wash the crude mixture with water to remove the more water-soluble allyl alcohol.[1] 2. Hydrolysis of this compound: If the primary goal is to obtain pure allyl alcohol, the crude mixture can be treated with a base (e.g., NaOH or K₂CO₃) to hydrolyze the this compound to allyl alcohol, which can then be purified.[2][5] 3. Azeotropic distillation: Consider adding a third component (an entrainer) that can form a new, lower-boiling azeotrope with one of the impurities, facilitating its removal. |
| The product is acidic. | Residual formic acid is present in the distillate. | 1. Neutralization wash: Before distillation, wash the crude mixture with a dilute solution of a weak base like sodium bicarbonate until effervescence ceases. Be sure to vent the separatory funnel frequently. Follow with a water wash to remove any remaining salts. 2. Post-distillation wash: The purified distillate can be washed with a dilute sodium bicarbonate solution, followed by water, and then re-dried. |
| Low yield of purified this compound. | 1. Decomposition during distillation. 2. Loss of product in the forerun (initial fraction) due to the ternary azeotrope. 3. Incomplete reaction during synthesis. | 1. Reduce distillation temperature: Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. 2. Careful fractionation: Collect the forerun separately and analyze it. It may be possible to recover some product from this fraction. 3. Optimize synthesis: Ensure the initial esterification reaction goes to completion to maximize the amount of this compound in the crude product. |
Experimental Protocol: Purification of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound. Warning: This procedure should only be performed by trained personnel in a well-equipped laboratory with appropriate safety measures in place.
1. Materials and Equipment:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head with thermometer, condenser, and receiving flasks)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Boiling chips or magnetic stir bar
2. Work-up Procedure (Pre-distillation):
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual formic acid. Swirl gently and vent frequently to release any pressure from carbon dioxide evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water. Separate the layers.
-
Wash the organic layer with an equal volume of saturated brine solution to help remove dissolved water. Separate the layers.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes to dry the ester.
-
Filter the dried this compound into a round-bottom flask suitable for distillation.
3. Fractional Distillation:
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude this compound.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the initial fraction (forerun) that distills at a lower temperature (around 80°C), which is likely the ternary azeotrope of this compound, allyl alcohol, and water.[3]
-
Monitor the temperature at the distillation head closely. Once the temperature stabilizes near the boiling point of pure this compound (83-85°C), change the receiving flask to collect the main fraction.
-
Continue distillation at a slow, steady rate (1-2 drops per second) while the temperature remains constant.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask. Never distill to dryness.
-
Analyze the purity of the collected fractions using an appropriate analytical technique such as GC-MS or NMR spectroscopy.
Visualizations
References
- 1. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis of Allyl Alcohol [designer-drug.com]
- 3. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Allyl Formate Production
Welcome to the Technical Support Center for Allyl Formate (B1220265) Production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, scale-up, and purification of allyl formate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory and industrial method for producing this compound is through the direct esterification of allyl alcohol with formic acid. This is a reversible reaction, and to achieve high yields, it is crucial to remove water as it is formed, typically through azeotropic distillation.[1] While other methods exist, such as the reaction of allyl halides with formamide, direct esterification is often preferred due to the availability and lower cost of the starting materials.[2]
Q2: My this compound synthesis is resulting in a very low yield. What are the most likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The esterification of allyl alcohol and formic acid is an equilibrium-limited reaction. Inefficient removal of the water byproduct will prevent the reaction from proceeding to completion.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of this compound or the formation of side products.[]
-
Purity of Reactants: The presence of impurities in either the allyl alcohol or formic acid can interfere with the reaction and lead to lower yields.
-
Side Reactions: Several side reactions can compete with the formation of this compound, such as the formation of diallyl ether or polymerization of allyl alcohol.
Q3: What are the common side products in this compound synthesis, and how can I minimize them?
A3: The primary side products of concern are:
-
Diallyl Ether: This can form, especially at higher temperatures, through the acid-catalyzed dehydration of two molecules of allyl alcohol. Using a milder acid catalyst or lower reaction temperatures can help minimize its formation.
-
Polymers: Allyl compounds are susceptible to polymerization, particularly at elevated temperatures or in the presence of certain impurities. It's important to use purified reagents and maintain strict temperature control.
-
Acrolein: Decomposition of glycerol (B35011) (a potential impurity in some allyl alcohol sources) or allyl alcohol itself at high temperatures can lead to the formation of acrolein, a highly toxic and lachrymatory substance.[4][5]
To minimize these side products, it is recommended to use an inert atmosphere, control the reaction temperature carefully, and use purified starting materials.
Q4: What are the key challenges when scaling up this compound production?
A4: Scaling up this compound production from the lab to a pilot or industrial scale introduces several challenges:
-
Heat Management: The esterification reaction is exothermic. In larger reactors, inefficient heat removal can lead to localized hotspots, increasing the rate of side reactions and potentially causing a runaway reaction.[6]
-
Mass Transfer Limitations: Inadequate mixing in large vessels can lead to poor contact between the reactants and the catalyst, resulting in lower conversion rates.
-
Efficient Water Removal: The efficiency of azeotropic distillation can be more challenging to maintain at a larger scale, impacting the overall yield.
-
Purification: Separating this compound from unreacted starting materials and byproducts via distillation can be more complex and energy-intensive at a larger scale.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient water removal. | Ensure your Dean-Stark apparatus or other azeotropic distillation setup is functioning correctly. Consider using a drying agent in the reaction mixture. |
| Insufficient catalyst. | If using a catalyst, ensure the correct loading is used. For acid-catalyzed reactions, check the concentration and activity of the acid. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Product loss during workup | Inefficient extraction. | Ensure proper phase separation during aqueous workup. Perform multiple extractions with a suitable organic solvent. |
| Product decomposition during distillation. | Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted allyl alcohol or formic acid | Incomplete reaction. | Increase reaction time or temperature, or improve water removal. |
| Inefficient purification. | Optimize distillation conditions (e.g., use a fractionating column with a higher number of theoretical plates). | |
| Presence of diallyl ether | High reaction temperature. | Lower the reaction temperature. Consider using a milder acid catalyst. |
| Product is colored (yellow or brown) | Formation of polymeric byproducts or degradation products. | Purify the crude product by treating it with activated charcoal before distillation. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.[7] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol describes the direct esterification of allyl alcohol with formic acid.
Materials:
-
Allyl alcohol (purified)
-
Formic acid (85-98%)
-
Toluene (B28343) (or another suitable azeotroping agent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus (for fractional or vacuum distillation)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add allyl alcohol and a molar excess of formic acid (e.g., 1.2 to 1.5 equivalents).
-
Add toluene as an azeotroping agent (approximately 20-30% of the total volume).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess formic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 83-85 °C. For heat-sensitive reactions, vacuum distillation is recommended.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for determining the purity of this compound and identifying any volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split injection) |
| Carrier Gas | Helium |
| Oven Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 200°C; Hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 35-300 m/z |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Allyl Formate Decomposition at High Temperatures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting high-temperature decomposition experiments with allyl formate (B1220265).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the high-temperature decomposition of allyl formate.
Question: Why am I observing a lower-than-expected decomposition rate?
Answer:
Several factors can contribute to a slower-than-anticipated decomposition rate of this compound. Consider the following troubleshooting steps:
-
Temperature Verification: Ensure accurate temperature measurement within the reaction zone. Calibrate your thermocouple or temperature probe against a known standard. Temperature fluctuations or inaccuracies can significantly impact the reaction rate.
-
Surface Effects: The presence of cold spots or catalytic surfaces within the reactor can influence the decomposition kinetics. Ensure uniform heating of the reactor and passivate the internal surfaces if you suspect catalytic activity.
-
Carrier Gas Purity: Impurities in the carrier gas can interfere with the reaction. Use high-purity inert gas (e.g., nitrogen or argon) and consider using a gas purifier.
-
Incomplete Vaporization: Ensure complete vaporization of the this compound before it enters the high-temperature reaction zone. Inadequate vaporization can lead to aerosol formation and incomplete decomposition.
Question: My product analysis shows unexpected peaks in the gas chromatogram. What are the possible side reactions?
Answer:
While the primary decomposition of this compound yields propene and carbon dioxide, secondary reactions can occur, especially at higher temperatures or longer residence times.[1]
-
Isomerization: At high temperatures, propene can isomerize to other C3 hydrocarbons.
-
Radical Reactions: Although the main decomposition is concerted, at very high temperatures, bond homolysis can lead to radical formation and subsequent complex product mixtures.[2]
-
Surface Reactions: Active sites on the reactor walls can catalyze side reactions. Passivating the reactor surface with a material like fused silica (B1680970) can help minimize these effects.
To identify these unexpected products, it is recommended to use Gas Chromatography-Mass Spectrometry (GC-MS) for positive identification of the unknown peaks.
Question: The pressure in my closed-system reactor is not increasing as predicted by the stoichiometry of the primary decomposition. What could be the cause?
Answer:
The pressure change in a closed system is directly related to the change in the number of moles of gas. The primary decomposition of one mole of gaseous this compound produces two moles of gaseous products (propene and carbon dioxide). A discrepancy in the expected pressure rise could be due to:
-
Incomplete Decomposition: The reaction may not have gone to completion. Verify the reaction time and temperature are sufficient for complete decomposition based on the known kinetics.
-
Polymerization: Under certain conditions, the olefin products can polymerize on the reactor surfaces, leading to a decrease in the number of gas-phase molecules. Visual inspection of the reactor after the experiment can help identify polymer deposition.
-
Gas Leaks: Ensure your experimental setup is leak-tight, especially at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition mechanism of this compound at high temperatures?
A1: The high-temperature gas-phase decomposition of this compound primarily proceeds through a unimolecular, concerted mechanism involving a[3][4] hydrogen shift via a six-membered cyclic transition state.[2] This pathway leads to the formation of propene and carbon dioxide and is not believed to involve a radical chain reaction.[2]
Q2: What are the main products of this compound thermal decomposition?
A2: The principal products of the thermal decomposition of this compound are carbon dioxide (CO₂) and propene (C₃H₆).[2]
Q3: What are the typical kinetic parameters for the thermal decomposition of this compound?
A3: The gas-phase thermal cleavage of this compound has been studied, and the following Arrhenius parameters have been reported.[2]
| Parameter | Value |
| Activation Energy (Ea) | 43.0 kcal/mol |
| Pre-exponential Factor (log A, s⁻¹) | 10.1 |
Q4: What experimental techniques are suitable for studying the decomposition of this compound?
A4: Several experimental techniques can be employed to investigate the high-temperature decomposition of this compound:
-
Shock Tubes: Ideal for studying gas-phase reactions at high temperatures and pressures with very short reaction times.[5][6]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Allows for the rapid screening of decomposition products at various temperatures.
-
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): Provides information on the mass loss of the sample as a function of temperature, along with real-time identification of the evolved gaseous products.[7][8]
Experimental Protocols
Detailed Methodology for Shock Tube Pyrolysis of this compound
This protocol describes a general procedure for studying the decomposition of this compound using a shock tube coupled with laser absorption spectroscopy.
-
Mixture Preparation: Prepare a dilute mixture of this compound in an inert bath gas (e.g., Argon) in a stainless steel mixing tank. The concentration of this compound should be low (typically <1%) to ensure thermal and chemical homogeneity behind the shock wave.
-
Shock Tube Operation:
-
Evacuate the driven section of the shock tube to a high vacuum.
-
Introduce the prepared gas mixture into the driven section to a specific initial pressure.
-
Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the two sections ruptures.
-
The resulting shock wave propagates through the driven section, rapidly heating and compressing the gas mixture.
-
-
Data Acquisition:
-
Use pressure transducers along the shock tube to measure the shock wave velocity, from which the temperature and pressure behind the reflected shock wave can be calculated using the normal shock equations.
-
Monitor the concentration of a product or reactant in real-time using a suitable spectroscopic technique, such as laser absorption. For example, a quantum cascade laser can be used to probe a specific rovibrational transition of a product molecule like propene.
-
-
Kinetic Analysis:
-
The time-resolved concentration profiles are used to determine the rate of decomposition.
-
By performing experiments over a range of temperatures, the Arrhenius parameters (activation energy and pre-exponential factor) can be determined.
-
Mandatory Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. The use of Allyl formate_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Shock Tube/Laser Absorption Studies of the Decomposition of Methyl Formate (Journal Article) | OSTI.GOV [osti.gov]
- 6. Shock tube/laser absorption studies of the decomposition of methyl formate (Journal Article) | OSTI.GOV [osti.gov]
- 7. piketech.com [piketech.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
Technical Support Center: Identifying Impuries in Allyl Formate by NMR
Welcome to the technical support center for the analysis of allyl formate (B1220265) purity using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide clear guidance on identifying potential impurities in allyl formate samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1H NMR spectrum of this compound shows more peaks than expected. What are the likely impurities?
A1: Extra peaks in your 1H NMR spectrum of this compound typically arise from starting materials, side products from synthesis, or degradation products. The most common impurities to consider are:
-
Allyl Alcohol: A starting material for the common synthesis of this compound.[1]
-
Formic Acid: The other starting material in the esterification reaction.[1]
-
Water: Can be present from the synthesis (as a byproduct) or due to incomplete drying of the sample or solvent.[2][3]
-
Acrolein: An oxidation product of allyl alcohol, which can form if the sample has degraded.[4][5]
-
Diallyl Ether: A potential side product from the acid-catalyzed reaction of allyl alcohol.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, hexane) may also be present.[2][6][7][8][9][10]
Q2: How can I distinguish the signals of this compound from those of its common impurities in the 1H NMR spectrum?
A2: You can differentiate the signals based on their chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J). Refer to the data tables below for a detailed comparison of the expected NMR signals for this compound and its potential impurities.
Q3: I see a broad singlet in my spectrum. What could it be?
A3: A broad singlet is often indicative of an exchangeable proton, such as the hydroxyl (-OH) proton of allyl alcohol or the carboxylic acid proton (-COOH) of formic acid. The chemical shift of these protons can vary depending on the concentration, solvent, and temperature. To confirm, you can perform a D2O shake experiment. After adding a drop of deuterium (B1214612) oxide to your NMR tube and re-acquiring the spectrum, the broad singlet should diminish or disappear due to proton-deuterium exchange.
Q4: The integration of my signals doesn't match the expected proton ratios for pure this compound. What does this mean?
A4: If the integration ratios are incorrect, it strongly suggests the presence of impurities. For pure this compound, the expected integration ratio for the formate proton to the allyl group protons (-OCH2-, -CH=, =CH2) is 1:2:1:2. By comparing the integration of impurity peaks to a known peak of this compound, you can quantify the amount of the impurity present.[11]
Q5: My baseline is distorted. How can I fix this?
A5: A distorted baseline can be caused by several factors, including poor shimming of the spectrometer, the presence of solid particles in the sample, or a very high concentration of the sample. Ensure the sample is fully dissolved and filtered, and that the spectrometer is properly shimmed before acquiring the data.[12][13][14]
Data Presentation: NMR Data for this compound and Potential Impurities
The following tables summarize the approximate 1H and 13C NMR chemical shifts for this compound and its common impurities in CDCl3. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: 1H NMR Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-C=O | ~8.1 | s | - |
| -CH= | ~5.9 | ddt | J ≈ 17.2, 10.4, 5.6 | |
| =CH2 (trans) | ~5.4 | dq | J ≈ 17.2, 1.5 | |
| =CH2 (cis) | ~5.3 | dq | J ≈ 10.4, 1.2 | |
| -OCH2- | ~4.7 | dt | J ≈ 5.6, 1.4 | |
| Allyl Alcohol | -CH= | ~5.9 | m | - |
| =CH2 | ~5.2 | m | - | |
| -CH2OH | ~4.1 | d | J ≈ 5.0 | |
| -OH | variable (broad) | s | - | |
| Formic Acid | -COOH | variable (broad) | s | - |
| H-C=O | ~8.0-8.2 | s | - | |
| Acrolein | -CHO | ~9.5 | d | J ≈ 7.5 |
| -CH= | ~6.4 | m | - | |
| =CH2 | ~6.1 | m | - | |
| Diallyl Ether | -CH= | ~5.9 | m | - |
| =CH2 | ~5.2 | m | - | |
| -OCH2- | ~4.0 | d | J ≈ 5.5 |
Table 2: 13C NMR Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C=O | ~161 |
| -CH= | ~132 | |
| =CH2 | ~119 | |
| -OCH2- | ~65 | |
| Allyl Alcohol | -CH= | ~134 |
| =CH2 | ~118 | |
| -CH2OH | ~63 | |
| Formic Acid | C=O | ~166 |
| Acrolein | C=O | ~193 |
| -CH= | ~136 | |
| =CH2 | ~135 | |
| Diallyl Ether | -CH= | ~135 |
| =CH2 | ~117 | |
| -OCH2- | ~72 |
Experimental Protocols
Sample Preparation for NMR Analysis
A meticulous sample preparation is crucial for obtaining a high-quality NMR spectrum.[12][13][14]
-
Sample Quantity: Weigh approximately 5-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl3) is a common choice. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Dissolution: Gently swirl the vial to completely dissolve the sample.
-
Filtering: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[13][14]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added, although the residual solvent peak is often used for referencing.
Visualizations
Workflow for Impurity Identification in this compound by NMR
Caption: Workflow for identifying impurities in this compound by NMR.
References
- 1. Acrolein diethyl acetal(3054-95-3) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Beginning Problem #17 [webspectra.chem.ucla.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Formic acid(64-18-6) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Acrolein(107-02-8) 13C NMR [m.chemicalbook.com]
Technical Support Center: Allyl Formate Purification
This guide provides detailed troubleshooting and frequently asked questions for the post-workup drying of allyl formate (B1220265), tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is thoroughly drying allyl formate essential after an aqueous workup?
A: Removing residual water is critical for several reasons. Water can interfere with subsequent reactions where this compound is a reactant, particularly those involving water-sensitive reagents. Furthermore, its presence can compromise the accuracy of analytical characterizations like NMR spectroscopy and can lead to slow hydrolysis of the ester back to allyl alcohol and formic acid over time, impacting purity and yield.
Q2: What is the most effective initial step to remove the bulk of water from an organic solution of this compound?
A: Before using a solid drying agent, it is highly recommended to perform a final wash of the organic layer with a saturated aqueous solution of sodium chloride (brine).[1][2] The high salt concentration in brine reduces the solubility of water in the organic phase, effectively drawing the majority of the dissolved water into the aqueous layer.[2]
Q3: Which solid drying agents are recommended for this compound and why?
A: Neutral, inorganic salts are the preferred choice for drying this compound.
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄): This is a fast and efficient drying agent with a high capacity for water.[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄): While it has a lower capacity and acts more slowly than MgSO₄, it is very easy to filter off after drying is complete.[1]
These agents are recommended because they are chemically inert towards the ester functional group and are unlikely to cause hydrolysis or other side reactions.
Q4: Are there drying agents that should be strictly avoided with this compound?
A: Yes. Due to the reactivity of the ester group, several common drying agents must be avoided:
-
Basic Drying Agents: Agents like potassium carbonate (K₂CO₃), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH) will catalyze the hydrolysis of this compound.[3][4] Esters readily react with caustic solutions, which can lead to significant product loss.[3][4]
-
Highly Reactive Drying Agents: Strong desiccants like calcium hydride (CaH₂) are unnecessarily reactive and basic, posing a safety risk.
-
Calcium Chloride (CaCl₂): This agent should be used with caution, if at all, as it can form complexes with esters, potentially leading to product sequestration and difficulty in removal.
Q5: How can I visually determine if I have added enough solid drying agent?
A: Add the drying agent in small portions and swirl the flask. If the agent clumps together at the bottom, the solution is still wet. The solution is considered dry when some of the newly added drying agent particles remain free-flowing and swirl around like dust in a snow globe when the flask is agitated.[2]
Q6: What is the appropriate contact time for the drying agent?
A: The required time depends on the agent used.
-
Magnesium Sulfate: Drying is generally rapid, and 15-20 minutes is typically sufficient.[1]
-
Sodium Sulfate: This agent works more slowly; allow the solution to stand over the drying agent for at least 30 minutes to ensure complete water removal.[1]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Drying agent remains severely clumped even after adding a large amount. | The organic solution contains an excessive amount of dissolved water. | Separate the organic layer from the clumped drying agent and wash it again with brine to remove the bulk of the water before retreating with fresh drying agent. |
| The final product appears cloudy after removing the drying agent. | Fine particles of the drying agent (especially MgSO₄) were not fully removed. | Allow the solution to settle and carefully decant the clear liquid, or filter the solution through a small plug of Celite or cotton. |
| Low product yield after drying and solvent removal. | 1. Use of an inappropriate (e.g., basic) drying agent caused hydrolysis. | 1. Verify the neutrality of your chosen drying agent. Always use MgSO₄ or Na₂SO₄ for esters. |
| 2. The drying agent was not fully separated and retained product. | 2. After filtration/decanting, rinse the spent drying agent with a small amount of fresh, anhydrous solvent and combine the rinse with your main solution. |
Data Summary: Drying Agent Compatibility
| Drying Agent | Chemical Formula | Type | Relative Speed | Relative Capacity | Compatibility with this compound |
| Magnesium Sulfate | MgSO₄ | Neutral | Fast | High | Recommended. Fast and effective.[1] |
| Sodium Sulfate | Na₂SO₄ | Neutral | Slow | Low | Recommended. Easy to handle and filter.[1] |
| Potassium Carbonate | K₂CO₃ | Basic | Moderate | Moderate | Avoid. Will cause hydrolysis of the ester.[3][4] |
| Calcium Chloride | CaCl₂ | Neutral | Fast | High | Use with Caution. May form complexes with the ester, making removal difficult. |
| Molecular Sieves (4Å) | (Na₂O)ₓ·(Al₂O₃)ᵧ·(SiO₂)₂ | Neutral | Slow | High | Suitable. Very effective for achieving extremely low water content but slow for bulk removal.[5] |
Experimental Protocol: Drying this compound in an Organic Solvent
Objective: To effectively remove residual water from an organic solution containing this compound following an aqueous workup.
Materials:
-
Organic solution of this compound (e.g., in diethyl ether or ethyl acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks (2)
-
Filter paper and funnel or decanting equipment
Procedure:
-
Brine Wash: Transfer the organic solution containing this compound into a separatory funnel. Add a volume of brine approximately equal to the volume of the organic solution.
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate.
-
Drain: Remove the lower aqueous layer and discard it appropriately.
-
Transfer: Transfer the dried organic layer from the top of the funnel into a clean, dry Erlenmeyer flask.
-
Add Drying Agent: Add a small amount (e.g., 1-2 spatula tips) of anhydrous magnesium sulfate to the organic solution.
-
Swirl and Observe: Swirl the flask and observe the drying agent. If it clumps together, add more in small portions until some fine particles remain free-flowing upon swirling.
-
Contact Time: Allow the flask to stand for 15-20 minutes, swirling occasionally.
-
Isolate Product: Carefully decant or gravity filter the dry solution into a new, clean, and dry flask, ensuring no solid drying agent is transferred.
-
Completion: The resulting solution is now dry and ready for solvent evaporation or use in the next synthetic step.
Logical Workflow Visualization
Caption: Decision workflow for selecting a suitable drying agent for this compound.
References
Minimizing byproduct formation in allyl formate reactions
Welcome to the technical support center for allyl formate (B1220265) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allyl formate?
The most prevalent and straightforward method for synthesizing this compound is the direct acid-catalyzed esterification of allyl alcohol with formic acid. This reaction, known as the Fischer esterification, is an equilibrium process typically conducted under reflux with a strong acid catalyst.[1][2][3][4][5][6]
Q2: What are the primary byproducts I should expect in an this compound synthesis?
The main byproducts in the Fischer esterification of allyl alcohol and formic acid are:
-
Water: A stoichiometric byproduct of the esterification reaction.[1][2][6]
-
Unreacted Starting Materials: Due to the reversible nature of the reaction, unreacted allyl alcohol and formic acid will be present in the crude product.[5][6]
-
Diallyl Ether: Formed via an acid-catalyzed self-condensation of allyl alcohol. This is a common side reaction for allyl alcohols under acidic conditions.[7]
Q3: How can I drive the reaction equilibrium to favor the formation of this compound?
To maximize the yield of this compound, it is essential to shift the reaction equilibrium to the product side. This can be achieved in two primary ways, in accordance with Le Châtelier's principle:[3][5]
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often allyl alcohol), will drive the equilibrium towards the ester.[1][6]
-
Removal of Water: Continuously removing water as it is formed is a highly effective method. This is commonly done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[1][4][8]
Q4: What are the best practices for purifying crude this compound?
A multi-step approach is generally recommended for purification:
-
Neutralization: After the reaction, the mixture should be cooled and washed with a mild base, such as a 5% sodium bicarbonate solution, to neutralize the acid catalyst and remove any unreacted formic acid.[4][8]
-
Aqueous Wash: Subsequent washing with water and then a saturated sodium chloride (brine) solution helps to remove any remaining water-soluble impurities.[8]
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: The final purification is typically achieved by fractional distillation to separate the this compound from unreacted allyl alcohol and any diallyl ether that may have formed.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: The equilibrium was not sufficiently shifted towards the products. | • Increase the molar excess of allyl alcohol.• Ensure efficient water removal by using a Dean-Stark apparatus.[1][8]• Increase the reaction time or ensure the reaction has reached completion (monitor by TLC or GC). |
| Hydrolysis of Product: Excess water in the reaction mixture can hydrolyze the ester back to the starting materials. | • Use anhydrous reagents and solvents.• Ensure the Dean-Stark trap is functioning correctly to remove water as it forms. | |
| Loss during Workup: The product may be lost during the aqueous extraction steps. | • Ensure proper phase separation during extractions.• Minimize the number of washes while ensuring the removal of impurities. | |
| Significant Amount of Diallyl Ether Byproduct | High Catalyst Concentration: An excessive amount of strong acid can promote the self-condensation of allyl alcohol. | • Reduce the concentration of the acid catalyst. Titrate to find the optimal catalytic amount. |
| High Reaction Temperature: Higher temperatures can favor the ether formation side reaction. | • If possible, conduct the reaction at the lowest effective reflux temperature. Consider using a solvent with a lower boiling point if compatible with the reaction. | |
| Presence of Unreacted Starting Materials in Final Product | Inefficient Purification: Distillation may not have been sufficient to separate the product from the starting materials. | • Use a fractional distillation column with sufficient theoretical plates for better separation.• Optimize the distillation parameters (heating rate, pressure).• Ensure the aqueous workup effectively removed the formic acid. |
| Incomplete Reaction: As mentioned above, the reaction may not have gone to completion. | • Re-run the reaction with optimized conditions to drive the equilibrium further to the product side. | |
| Formation of Acrolein | Use of Glycerol as a Starting Material: This is a known byproduct when synthesizing allyl alcohol from glycerol, especially with slow heating.[9] | • If using a glycerol-based route, ensure rapid heating to the target temperature.• This is not a typical byproduct in the direct esterification of allyl alcohol. |
Data Presentation
While specific quantitative data for the direct synthesis of this compound is sparse in readily available literature, the principles of Fischer esterification are well-documented. The following table illustrates the expected impact of key parameters on product yield and byproduct formation based on general principles of this reaction type.
| Parameter | Condition | Expected this compound Yield | Expected Byproduct Formation | Rationale |
| Reactant Ratio (Allyl Alcohol:Formic Acid) | 1:1 | Low to Moderate | High levels of unreacted starting materials. | The reaction is an equilibrium; without an excess of one reactant, the conversion will be limited.[6] |
| 3:1 | High | Lower levels of unreacted formic acid. | A large excess of allyl alcohol shifts the equilibrium towards the products.[6] | |
| Water Removal | None | Low | High levels of unreacted starting materials due to product hydrolysis. | Water is a product, and its presence inhibits the forward reaction.[1][3] |
| Azeotropic Distillation (Dean-Stark) | High | Minimized levels of unreacted starting materials. | Continuous removal of water drives the reaction to completion.[4][8] | |
| Catalyst Loading (H₂SO₄) | Low (e.g., 0.5 mol%) | Moderate (slower reaction) | Lower potential for diallyl ether. | Sufficient to catalyze the reaction, but may not be fast enough for practical purposes. |
| High (e.g., 5 mol%) | High (faster reaction) | Increased potential for diallyl ether formation and other side reactions. | A higher concentration of acid can accelerate the desired reaction but also the side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification with Azeotropic Water Removal
This protocol is a generalized procedure based on standard Fischer esterification methods designed to maximize yield by removing water.
Materials:
-
Allyl alcohol
-
Formic acid
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable azeotroping solvent)
-
Ethyl acetate (B1210297)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add allyl alcohol (e.g., 3 equivalents), formic acid (1 equivalent), toluene (sufficient to fill the Dean-Stark trap and suspend reactants), and a catalytic amount of p-TsOH (e.g., 1-2 mol%) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This may take several hours. The reaction can also be monitored by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any remaining formic acid.[4][8]
-
Wash the organic layer with brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, then filter.
-
-
Purification:
-
Remove the toluene and ethyl acetate using a rotary evaporator.
-
Purify the resulting crude oil by fractional vacuum distillation to obtain pure this compound.
-
Visualizations
Fischer Esterification Workflow
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Allyl Formate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of allyl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allyl formate?
A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of allyl alcohol with formic acid. This reaction is typically catalyzed by an acid to achieve higher yields and faster reaction rates. The overall reaction is:
CH₂=CHCH₂OH + HCOOH ⇌ CH₂=CHCH₂OCHO + H₂O
Q2: Which catalysts are recommended for this compound synthesis?
A2: Several types of acid catalysts can be used to optimize the synthesis of this compound. The choice of catalyst can significantly impact yield, selectivity, and reaction conditions. Common options include:
-
Homogeneous Lewis Acids: Zinc chloride (ZnCl₂) is a frequently mentioned condensing agent for this type of reaction.[1]
-
Homogeneous Brønsted Acids: Camphorsulfonic acid (CSA) is another effective catalyst for esterification reactions.[2]
-
Autocatalysis: Formic acid itself can act as a catalyst, though this typically requires higher temperatures and may result in lower yields compared to using a stronger acid catalyst.[3]
-
Heterogeneous Catalysts: Solid acid catalysts, such as silica-supported zinc chloride, can also be employed. These offer the advantage of easier separation from the reaction mixture.
Q3: What are the major side reactions to consider during this compound synthesis?
A3: The primary side reactions that can reduce the yield and purity of this compound include:
-
Diallyl Ether Formation: This can occur through the acid-catalyzed dehydration of two molecules of allyl alcohol.
-
Acrolein Formation: Decomposition of glycerol (B35011) (if used as a starting material for allyl alcohol synthesis in situ) can lead to the formation of acrolein, which is a highly toxic byproduct.[1]
-
Polymerization: Allyl compounds can be prone to polymerization, especially at elevated temperatures.
-
Formation of Glyceryl Diformate: When using glycerol and an excess of formic acid as reactants for allyl alcohol generation, glyceryl diformate can be a significant byproduct.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the this compound synthesis can be monitored using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture, including the product, unreacted starting materials, and any byproducts.[4][5]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick and simple way to qualitatively track the disappearance of the starting materials and the appearance of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Presence of Water: Water is a byproduct of the esterification and can shift the equilibrium back towards the reactants. 3. Suboptimal Catalyst Loading: The amount of catalyst may be insufficient. 4. Low Reaction Temperature: The reaction rate may be too slow. | 1. Increase the reaction time. 2. Use anhydrous reagents and consider using a Dean-Stark apparatus to remove water as it forms. 3. Incrementally increase the catalyst concentration. 4. Gradually increase the reaction temperature while monitoring for side reactions. |
| Low Selectivity (High levels of byproducts) | 1. High Reaction Temperature: Elevated temperatures can promote side reactions like diallyl ether formation or polymerization. 2. Excessive Catalyst Concentration: Too much acid catalyst can also lead to increased side product formation. 3. Non-optimal Reactant Ratio: An inappropriate ratio of allyl alcohol to formic acid can lead to incomplete conversion or side reactions. | 1. Optimize the reaction temperature to find a balance between reaction rate and selectivity. 2. Reduce the catalyst loading. 3. Experiment with different molar ratios of the reactants. A slight excess of one reactant may be beneficial. |
| Catalyst Deactivation | 1. Poisoning: Impurities in the reactants or solvent can poison the catalyst. 2. Fouling: Deposition of polymeric byproducts on the catalyst surface can block active sites. | 1. Ensure high purity of all reagents and solvents. 2. For heterogeneous catalysts, regeneration through washing or calcination may be possible. For homogeneous catalysts, fresh catalyst will be needed. |
| Difficult Product Purification | 1. Formation of Azeotropes: this compound can form azeotropes with water or unreacted starting materials, making separation by simple distillation difficult.[3] 2. Similar Boiling Points of Components: The boiling points of this compound, allyl alcohol, and some byproducts may be close. | 1. After the reaction, wash the crude product with water to remove excess formic acid and allyl alcohol, followed by drying with an anhydrous salt (e.g., anhydrous calcium chloride).[1] 2. Use fractional distillation for purification.[1] |
Catalyst Performance Data
The selection of a suitable catalyst is critical for optimizing the synthesis of this compound. Below is a summary of commonly used catalysts and their general performance characteristics.
| Catalyst | Type | Typical Reaction Temperature (°C) | Typical Yield | Selectivity | Notes |
| Zinc Chloride (ZnCl₂) | Homogeneous Lewis Acid | 70-100 | Moderate to Good | Good | A common and effective condensing agent.[1] |
| Camphorsulfonic Acid (CSA) | Homogeneous Brønsted Acid | 70-100 | Good to High | Good | Known to be an efficient catalyst for esterification.[2] |
| Formic Acid (Autocatalysis) | Homogeneous Brønsted Acid | >100 | Low to Moderate | Moderate | Slower reaction rates and often lower yields compared to stronger acid catalysts.[3] |
| Silica-Supported Zinc Chloride | Heterogeneous Lewis Acid | 80-120 | Moderate to Good | Good | Offers easier catalyst separation and potential for recycling. |
| Immobilized Lipase (e.g., Novozym 435) | Biocatalyst | 40-60 | High | High | Provides high selectivity under mild conditions but may have higher initial costs.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Zinc Chloride as a Catalyst
Materials:
-
Allyl alcohol (anhydrous)
-
Formic acid (≥95%)
-
Anhydrous zinc chloride (ZnCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add allyl alcohol and formic acid (typically in a 1:1.2 molar ratio).
-
Catalyst Addition: Carefully add anhydrous zinc chloride (approximately 5-10 mol% relative to the limiting reagent).
-
Reaction: Heat the mixture to reflux (around 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess formic acid and the catalyst.
-
Wash with brine.
-
Separate the organic layer and dry it over anhydrous calcium chloride.[1]
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 82-83 °C.[1]
-
Protocol 2: Purification of this compound
Materials:
-
Crude this compound
-
Separatory funnel
-
Water
-
Anhydrous calcium chloride
-
Fractional distillation apparatus
Procedure:
-
Aqueous Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of water and gently shake to extract water-soluble impurities like residual formic acid and allyl alcohol. Repeat the washing process 2-3 times.[1]
-
Drying: Separate the organic layer and transfer it to a clean, dry flask. Add a suitable amount of anhydrous calcium chloride to remove residual water.[1] Swirl the flask and let it stand for at least 30 minutes.
-
Filtration: Filter the dried this compound to remove the drying agent.
-
Fractional Distillation: Set up a fractional distillation apparatus. Carefully heat the flask containing the dried this compound. Collect the fraction that distills at the boiling point of this compound (82-83 °C).[1]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Troubleshooting low conversion rates in allylation reactions
Welcome to the technical support center for allylation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction outcomes and troubleshooting common issues encountered during experimentation, particularly low conversion rates.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific problems you may encounter during your allylation reactions. For each issue, we provide potential causes and recommended solutions in a question-and-answer format.
Question 1: My allylation reaction has a very low or no conversion. What are the primary factors I should investigate?
Answer: Low to no conversion in allylation reactions typically stems from one of three areas: the catalyst system, the quality of your reagents, or suboptimal reaction conditions. A systematic approach is the best way to diagnose the issue.
Potential Causes and Solutions:
-
Catalyst Inactivity: The chosen catalyst may not be active or suitable for your specific substrate.[1]
-
Poor Reagent Quality: Impurities in your substrate, nucleophile, or solvent can poison the catalyst.[1][4]
-
Inappropriate Reaction Conditions: The temperature, solvent, or base may not be optimal.
-
Solution: Conduct a systematic optimization of reaction conditions. Test a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF).[1][2] Start at room temperature and incrementally increase it, but be aware that excessively high temperatures can lead to catalyst decomposition.[2][3]
-
Caption: A workflow for troubleshooting low reaction yields.
Question 2: I'm observing the formation of palladium black in my reaction vessel. What does this indicate and how can I prevent it?
Answer: The formation of palladium black is a sign of catalyst decomposition, where the soluble palladium catalyst precipitates as metallic palladium.[1] This reduces the amount of active catalyst in the solution, leading to lower conversion rates.
Potential Causes and Solutions:
-
Reaction Temperature is Too High: Elevated temperatures can accelerate catalyst decomposition.[2]
-
Solution: Lower the reaction temperature. It may be necessary to run the reaction for a longer period at a lower temperature to achieve full conversion.
-
-
Inadequate Ligand: The ligand may not be effectively stabilizing the palladium center, or it may be degrading under the reaction conditions.
-
Solution: Use a more robust ligand or a higher ligand-to-metal ratio. Bidentate phosphine (B1218219) ligands like dppe or Xantphos can offer greater stability.[1]
-
-
Air/Moisture Sensitivity: The catalyst system may be sensitive to trace amounts of oxygen or water.
Question 3: My reaction is producing several side products instead of the desired allylated compound. What are the common side reactions and how can they be minimized?
Answer: Side reactions in allylation chemistry can compete with the desired transformation, consuming starting materials and reducing the final yield.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling: The nucleophile or electrophile may react with itself.[2]
-
Solution: This can sometimes be suppressed by adjusting the rate of addition of one of the reagents or by optimizing the catalyst and ligand system.
-
-
Elimination Reactions: This is a major issue when using secondary or tertiary allyl halides, leading to the formation of dienes instead of the substitution product.[5]
-
Solution: Whenever possible, use a primary allyl halide, such as allyl bromide or allyl chloride, as they are less prone to elimination.[5]
-
-
Isomerization: The double bond in the product may migrate to a more stable position.[2]
-
Solution: Careful optimization of reaction time and temperature can minimize this.[2] Sometimes, the choice of ligand can also influence the degree of isomerization.
-
-
C-alkylation vs. O-alkylation (for Phenols): When using phenols as nucleophiles, the allyl group can attach to the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).[5]
-
Solution: To favor O-alkylation, ensure the complete formation of the phenoxide ion by using a strong base and ensuring efficient mixing.[5]
-
Data Presentation: Optimizing Reaction Parameters
The following table provides an example of how reaction parameters can be systematically varied to optimize the conversion rate for a generic palladium-catalyzed allylation.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (1.5) | Toluene | 80 | 12 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | dppf (5.5) | K₂CO₃ (1.5) | Toluene | 80 | 12 | 78 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (15) | K₂CO₃ (1.5) | Toluene | 80 | 12 | 62 |
| 4 | Pd₂(dba)₃ (2.5) | dppf (5.5) | Cs₂CO₃ (1.5) | Toluene | 80 | 12 | 85 |
| 5 | Pd₂(dba)₃ (2.5) | dppf (5.5) | Cs₂CO₃ (1.5) | THF | 65 | 12 | 92 |
| 6 | Pd₂(dba)₃ (2.5) | dppf (5.5) | Cs₂CO₃ (1.5) | THF | 25 | 24 | 88 |
This data is illustrative and serves as a guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in a palladium-catalyzed allylation reaction? The ligand is critical as it binds to the metal center and influences its steric and electronic properties.[1] This, in turn, affects the catalyst's reactivity, stability, and selectivity (regio- and enantioselectivity).[1][6] Bulky ligands, for instance, tend to direct the incoming nucleophile to the less substituted end of the allyl group.[1]
Q2: What is the difference between "soft" and "hard" nucleophiles in the context of the Tsuji-Trost reaction? The distinction impacts the mechanism of nucleophilic attack.[7]
-
Soft Nucleophiles (from conjugate acids with pKa < 25), such as stabilized enolates (e.g., dimethyl malonate), typically add directly to the allyl moiety of the π-allyl palladium complex.[7][8]
-
Hard Nucleophiles (from conjugate acids with pKa > 25), such as organozincs, tend to attack the metal center first, followed by reductive elimination to form the product.[7][8]
References
Technical Support Center: Managing Exothermic Reactions in Allyl Formate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing the exothermic nature of allyl formate (B1220265) synthesis. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the safe and successful execution of this reaction.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of allyl formate from allyl alcohol and formic acid an exothermic reaction?
A1: Yes, the esterification reaction between an alcohol (allyl alcohol) and a carboxylic acid (formic acid) to form an ester (this compound) and water is an exothermic process.[1] This means the reaction releases heat, which can lead to a significant increase in the temperature of the reaction mixture if not properly controlled.
Q2: What are the primary hazards associated with the exothermic nature of this synthesis?
A2: The primary hazard is a thermal runaway, a situation where the reaction rate increases with the rising temperature, leading to an accelerating and uncontrolled release of heat. This can cause the reaction mixture to boil violently, potentially leading to a dangerous increase in pressure within the reaction vessel, and in a worst-case scenario, an explosion.[2] Additionally, high temperatures can promote the formation of undesirable byproducts.
Q3: What are the key safety precautions I should take before starting the synthesis?
A3: Before beginning the synthesis, it is crucial to:
-
Conduct a thorough risk assessment.
-
Ensure you have all necessary personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves.
-
Work in a well-ventilated fume hood.
-
Have appropriate firefighting equipment readily available.
-
Be familiar with the emergency procedures for a thermal runaway.
Q4: Are there any specific chemical hazards associated with the reactants and product?
A4: Yes.
-
Allyl Alcohol: Is toxic and flammable.
-
Formic Acid: Is corrosive and can cause severe burns.
-
This compound: Is highly toxic by ingestion, inhalation, and skin contact, and it is also flammable.[3][4][5]
Troubleshooting Guide: Managing Exothermic Events
A sudden and rapid increase in temperature is a clear indicator of a potential thermal runaway. The following table outlines troubleshooting steps to manage such an event.
| Observation | Potential Cause | Immediate Action | Preventative Measure |
| Rapid, uncontrolled temperature rise | Exothermic reaction proceeding too quickly. | 1. Immediately stop the addition of any reactants. 2. Increase the cooling to the reaction vessel (e.g., lower the temperature of the cooling bath). 3. If the temperature continues to rise uncontrollably, prepare for emergency shutdown. | - Add one of the reactants slowly and in a controlled manner to the other. - Use a reaction setup that allows for efficient heat dissipation (e.g., a jacketed reactor or a flask with a large surface area in a cooling bath). - Ensure adequate stirring to maintain a uniform temperature throughout the mixture. |
| Vigorous, uncontrolled boiling of the reaction mixture | Temperature has exceeded the boiling point of the solvent or reactants due to the exotherm. | 1. Follow the steps for a rapid temperature rise. 2. Ensure the condenser is functioning efficiently to prevent the release of flammable vapors. | - Maintain the reaction temperature well below the boiling points of the components. - Use a high-efficiency condenser. |
| Sudden increase in pressure within the reaction vessel | Rapid vaporization of the reaction mixture due to a thermal runaway. | 1. IMMEDIATE EMERGENCY SHUTDOWN. 2. Alert others in the laboratory and evacuate the immediate area if necessary. 3. Do not attempt to vent the system if the pressure is rising rapidly, as this could lead to a violent release of hot, flammable, and toxic materials. | - Use a pressure-equalizing dropping funnel for additions. - Ensure the reaction vessel is not sealed and has a proper pressure relief system (e.g., a bubbler). |
Data Presentation
Physical and Safety Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| Allyl Alcohol | C₃H₆O | 58.08 | 96-98 | 21 | Toxic, Flammable |
| Formic Acid | CH₂O₂ | 46.03 | 100.8 | 69 | Corrosive |
| This compound | C₄H₆O₂ | 86.09 | 82-83 | -14 | Highly Toxic, Flammable[3][4] |
Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value/Condition | Reasoning |
| Reactant Ratio (Allyl Alcohol:Formic Acid) | 1:1.2 to 1:1.5 molar ratio | A slight excess of formic acid can help drive the reaction to completion. |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) | Speeds up the rate of esterification.[1] |
| Temperature | 40-60°C | Provides sufficient energy for the reaction to proceed at a manageable rate without a significant risk of thermal runaway. |
| Addition Rate | Slow, dropwise addition of one reactant to the other | Allows for better control of the reaction exotherm. |
| Stirring | Vigorous and constant | Ensures even temperature distribution and efficient mixing of reactants. |
Experimental Protocols
Standard Protocol for this compound Synthesis (with enhanced safety measures)
This protocol is designed for the synthesis of this compound with a focus on managing the exothermic reaction.
Materials:
-
Allyl alcohol
-
Formic acid (88-98%)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser.
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. Place the round-bottom flask in an ice-water bath on top of the magnetic stirrer.
-
Initial Charge: To the round-bottom flask, add allyl alcohol and a catalytic amount of concentrated sulfuric acid. Begin stirring.
-
Controlled Addition: Slowly add formic acid to the stirred solution from the dropping funnel over a period of 30-60 minutes. Monitor the temperature closely during the addition. The temperature should be maintained between 40-50°C. If the temperature rises above this, slow down or temporarily stop the addition and allow the mixture to cool.
-
Reaction: After the addition is complete, remove the ice-water bath and allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice-water bath.
-
Carefully transfer the mixture to a separatory funnel.
-
Slowly add 5% sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will generate carbon dioxide gas. Vent the separatory funnel frequently.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and purify the crude this compound by distillation. Collect the fraction boiling at 82-83°C.[6]
Visualizations
Chemical Reaction
Caption: Synthesis of this compound from Allyl Alcohol and Formic Acid.
Troubleshooting Workflow for Thermal Runaway
Caption: Decision workflow for managing a thermal runaway event.
Safe Experimental Workflow
Caption: Step-by-step workflow for the safe synthesis of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 3. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 1838-59-1 [chemicalbook.com]
- 6. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
Removing water from allyl formate reaction mixture
Technical Support Center: Allyl Formate (B1220265) Synthesis
Welcome to the technical support center for the synthesis of allyl formate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions, with a specific focus on the critical step of water removal.
Frequently Asked Questions (FAQs)
Q1: Why is removing water crucial in the synthesis of this compound?
A1: The synthesis of this compound from allyl alcohol and formic acid is typically an equilibrium reaction known as Fischer esterification.[1][2][3] Water is a product of this reaction. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (allyl alcohol and formic acid), thereby reducing the yield of the desired this compound.[2][4] To achieve a high conversion and maximize the product yield, it is essential to remove water as it is formed.[1][2]
Q2: What are the primary methods for removing water from the this compound reaction mixture?
A2: There are two main strategies for water removal in this context:
-
In-situ water removal: This involves removing water from the reaction mixture as it is being formed. Common methods include azeotropic distillation using a Dean-Stark apparatus or the use of chemical drying agents (desiccants) added directly to the reaction flask.[1][4]
-
Post-reaction workup: This involves removing residual water from the organic phase after the reaction is complete. This is typically achieved by washing the reaction mixture with brine and then treating the organic layer with an anhydrous inorganic drying agent.[5][6]
Q3: I am observing a lower than expected yield of this compound. Could water be the culprit?
A3: Yes, a low yield is a common consequence of inadequate water removal. The hydrolysis of the ester back to the starting materials is a significant side reaction.[7][8][9] To troubleshoot, consider the following:
-
Drying of Reactants: Ensure that the allyl alcohol and any solvents used are sufficiently dry before starting the reaction.
-
Efficiency of Water Removal: Evaluate the effectiveness of your chosen water removal method (see troubleshooting guides below).
-
Reaction Time: If water is not being effectively removed, extending the reaction time may not lead to a higher yield and could promote side reactions.
Q4: Can the choice of drying agent affect the stability of my this compound product?
A4: Yes, the chemical properties of the drying agent are an important consideration. This compound is an ester and can be susceptible to hydrolysis under acidic or basic conditions.
-
Acidic Drying Agents: Magnesium sulfate (B86663) is a slightly acidic drying agent.[10] While it is a fast and efficient drying agent, its acidity could potentially contribute to the degradation of acid-sensitive substrates.[11]
-
Neutral Drying Agents: Sodium sulfate is a neutral drying agent and is a good choice for compounds that may be sensitive to acid.[10] However, it has a lower capacity and is slower than magnesium sulfate.[5]
-
Basic Drying Agents: Potassium carbonate is a basic drying agent and is generally used to neutralize acidic impurities while also removing water.[10] It should be used with caution as it can catalyze the hydrolysis of the ester.
Q5: What is azeotropic distillation and how can it be applied to this compound synthesis?
A5: Azeotropic distillation is a technique used to remove water from a reaction by adding a solvent (an entrainer) that forms a low-boiling azeotrope with water.[4][12] An azeotrope is a mixture of liquids that has a constant boiling point and composition.[12] For the this compound synthesis, a solvent like toluene (B28343) can be used. The toluene-water azeotrope boils at a lower temperature than any of the individual components in the reaction mixture.[12] By using a Dean-Stark apparatus, the condensed azeotrope is collected, and the denser water separates and can be removed, while the toluene is returned to the reaction flask.[13] This continuous removal of water drives the reaction to completion.[2]
Data Presentation
Table 1: Comparison of Common Drying Agents for Post-Reaction Workup
| Drying Agent | Chemical Formula | Capacity | Speed | Acidity | Residual Water in Solvents (ppm) |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral | Varies significantly with solvent |
| Magnesium Sulfate | MgSO₄ | Medium | Fast | Weakly Acidic | Can achieve low ppm levels |
| Calcium Chloride | CaCl₂ | High | Fast | Neutral | Can form adducts with alcohols/esters |
| Molecular Sieves (3Å) | (K₂O)ₓ(Na₂O)₁₋ₓ·Al₂O₃·2SiO₂·4.5H₂O | High | Medium | Neutral | Can achieve <10 ppm |
Data compiled from multiple sources, with residual water content being highly dependent on the specific solvent and conditions.[10][14][15][16]
Experimental Protocols
Protocol 1: In-Situ Water Removal using a Dean-Stark Apparatus
This protocol is recommended for larger scale reactions where continuous water removal is desired.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the round-bottom flask, add allyl alcohol, a slight excess of formic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap and can be periodically drained.
-
Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[13] Be cautious of gas evolution (CO₂).
-
Wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[13]
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by distillation.
Protocol 2: Post-Reaction Water Removal using a Drying Agent
This protocol is suitable for smaller scale reactions or when a Dean-Stark apparatus is not available.
-
Reaction: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine allyl alcohol, a slight excess of formic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for the desired amount of time.
-
Workup:
-
After cooling the reaction mixture, transfer it to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash with brine.[5]
-
Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate).[13] Add the drying agent until it no longer clumps together.
-
Swirl the flask and let it stand for 15-30 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
-
Purification: Further purify the product by distillation if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. athabascau.ca [athabascau.ca]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pjsir.org [pjsir.org]
- 8. esisresearch.org [esisresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. rubingroup.org [rubingroup.org]
- 16. scribd.com [scribd.com]
Allyl formate stability issues in acidic or basic media
Technical Support Center: Allyl Formate (B1220265) Stability
Welcome to the technical support center for Allyl Formate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic and basic media. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous acidic or basic solutions?
A1: this compound, as an ester, is susceptible to hydrolysis in both acidic and basic aqueous media, yielding formic acid and allyl alcohol.[1][2] The rate of this hydrolysis is dependent on pH and temperature. Generally, the allyl group is relatively stable under a range of acidic and basic conditions, which is why it's often used as a protecting group in organic synthesis.[3][4] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, will lead to significant decomposition.[2][5]
Q2: What are the primary products of this compound degradation in acidic or basic media?
A2: The primary and expected degradation products from the hydrolysis of this compound are formic acid and allyl alcohol.[5][6] In a basic medium, the formic acid will be deprotonated to form a formate salt (e.g., sodium formate if using NaOH).[7][8]
Q3: How does the mechanism of degradation differ between acidic and basic conditions?
A3: In acidic conditions, the hydrolysis is an acid-catalyzed equilibrium reaction. The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][9][10] This process is reversible.[2][9] In basic conditions, known as saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.[5][7][11] This reaction is effectively irreversible because the resulting formic acid is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[1][7][11]
Q4: Can any side reactions occur with the allyl group during hydrolysis?
A4: Yes, under certain acidic conditions, the allyl group itself can react. The cleavage of the bond between the oxygen and the allyl group can be facilitated by the formation of a resonance-stabilized allyl cation.[12] This can lead to alternative decomposition pathways or rearrangements, although this is more commonly discussed in the context of allyl ethers.[12] It is a possibility to consider if unexpected byproducts are observed.
Q5: At what pH range is this compound most stable?
A5: Like most esters, this compound will exhibit its greatest stability in a neutral or slightly acidic pH range (approximately pH 4-6). In strongly acidic (pH < 3) or basic (pH > 8) conditions, the rate of hydrolysis increases significantly. For context, the hydrolysis of N-hydroxysuccinimide (NHS) esters, which are significantly more reactive, is minimized between pH 7.2 and 8.5 for coupling reactions, but hydrolysis still occurs.[13] this compound will be more stable, but the general trend of pH-dependent hydrolysis holds.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Rapid disappearance of this compound in the reaction mixture. | The reaction medium is too acidic or basic, or the temperature is too high, leading to accelerated hydrolysis. | Buffer the reaction mixture to a more neutral pH if the reaction chemistry allows. Run the reaction at a lower temperature to decrease the rate of hydrolysis.[13] |
| Low yield of the desired product. | Premature cleavage of the this compound due to instability in the reaction or workup conditions. | Analyze the stability of this compound under your specific reaction conditions in a small-scale trial before proceeding. Ensure that any aqueous workup steps are performed quickly and at a low temperature, using buffered solutions where possible. |
| Formation of unexpected byproducts. | Possible side reactions involving the allyl group, such as rearrangement via an allyl cation under strongly acidic conditions.[12] | Consider using milder acidic or basic conditions. If strong acids are required, try a different ester protecting group that is more stable under those specific conditions. Analyze byproducts by GC-MS or LC-MS to identify their structures and elucidate the side reaction pathway. |
| Inconsistent reaction outcomes. | Variability in the pH of the reaction mixture from run to run. Contamination of reagents with acidic or basic impurities. | Carefully control and monitor the pH of the reaction. Use freshly purified reagents and solvents to avoid acidic or basic contaminants. |
Data Presentation
Table 1: Relative Stability of this compound under Various Conditions (Illustrative Data)
This table provides an illustrative summary of the expected stability of this compound based on general principles of ester hydrolysis. Actual rates should be determined experimentally.
| Condition | pH | Temperature (°C) | Half-life (t½) | Primary Degradation Products |
| Strong Acid | 1 | 50 | Minutes | Formic Acid, Allyl Alcohol |
| Mild Acid | 4 | 25 | Days | Formic Acid, Allyl Alcohol |
| Neutral | 7 | 25 | Weeks | Formic Acid, Allyl Alcohol |
| Mild Base | 9 | 25 | Hours | Formate Salt, Allyl Alcohol |
| Strong Base | 13 | 25 | Seconds to Minutes | Formate Salt, Allyl Alcohol |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Acidic Media
This protocol provides a general method for determining the rate of hydrolysis of this compound under specific acidic conditions.
-
Preparation of Buffer Solution: Prepare a buffer solution at the desired acidic pH (e.g., pH 2 using a glycine-HCl buffer).
-
Reaction Setup: In a thermostated vessel at a constant temperature (e.g., 25°C), add a known volume of the prepared buffer.
-
Initiation of Experiment: Add a small, known amount of this compound to the buffer solution to achieve a specific starting concentration (e.g., 10 mM). Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis in the aliquot by neutralizing it with a suitable base (e.g., a phosphate (B84403) buffer at pH 7) to prevent further reaction.
-
Analysis: Analyze the concentration of the remaining this compound in each quenched aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis and the half-life under the tested conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Allyl Ethers [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. jove.com [jove.com]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Allyl Formate and Allyl Acetate in Allylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of an allyl group into a molecule, known as allylation, is a cornerstone transformation for the construction of complex molecular architectures. This guide provides an objective comparison of two key reagents used in these reactions: the well-established allyl acetate (B1210297) and the less conventional allyl formate (B1220265). This comparison is supported by experimental data for allyl acetate and a theoretical assessment of allyl formate's potential, given the limited direct experimental evidence for its use in this context.
Introduction to Allylating Agents
Allylation reactions, particularly the palladium-catalyzed Tsuji-Trost reaction, are powerful methods for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1] The choice of the allylic precursor, specifically the leaving group, can significantly influence reaction efficiency, selectivity, and overall utility. Allyl acetate is the most commonly employed precursor in these reactions, benefiting from decades of research that has established its reliability and versatility.[2] In contrast, this compound remains a largely unexplored reagent in this domain. This guide will delve into the known performance of allyl acetate and extrapolate the potential characteristics of this compound based on the chemical properties of the formate leaving group.
Reaction Mechanism: The Tsuji-Trost Reaction
The archetypal palladium-catalyzed allylic alkylation, the Tsuji-Trost reaction, proceeds through a well-understood catalytic cycle. This mechanism is expected to be broadly similar for both allyl acetate and this compound, with the primary difference lying in the nature of the leaving group.
The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic precursor. Subsequent oxidative addition results in the departure of the leaving group (acetate or formate) and the formation of a π-allylpalladium(II) complex. This electrophilic intermediate is then attacked by a nucleophile, leading to the formation of the allylated product and regeneration of the palladium(0) catalyst.[1]
Performance Comparison
The following table summarizes the known performance of allyl acetate and the projected performance of this compound in palladium-catalyzed allylation reactions. The data for this compound is hypothetical and based on the expected properties of the formate anion as a leaving group.
| Parameter | Allyl Acetate | This compound (Projected) |
| Leaving Group | Acetate (CH₃COO⁻) | Formate (HCOO⁻) |
| Typical Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂)[3] | Pd(0) complexes (projected) |
| Reaction Temperature | 25-80 °C[4][5] | Potentially lower than acetate due to a better leaving group |
| Catalyst Loading | 0.5 - 5 mol%[1] | Potentially lower due to higher reactivity |
| Typical Yields | Good to excellent (70-98%)[6][7] | Potentially high, but may be prone to side reactions |
| Turnover Number (TON) | High | Potentially higher than acetate |
| Byproducts | Acetic acid/acetate salts | Formic acid/formate salts |
| Advantages | Well-established, predictable reactivity, commercially available. | Potentially higher reactivity, milder reaction conditions. Formic acid byproduct is more volatile. |
| Disadvantages | May require elevated temperatures for less reactive substrates. | Lack of experimental data, potential for side reactions (e.g., decarbonylation), higher toxicity. |
Experimental Protocols
Established Protocol for Allylation using Allyl Acetate
The following is a representative experimental procedure for the palladium-catalyzed allylation of dimethyl malonate with allyl acetate.
Reaction: Allylation of Dimethyl Malonate with Allyl Acetate
Procedure: [3]
-
To a suspension of sodium hydride (1.1 mmol) in dry tetrahydrofuran (B95107) (THF, 5 mL) under an inert atmosphere, add dimethyl malonate (1.0 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Add a solution of allyl acetate (1.2 mmol) in THF (2 mL) dropwise.
-
Heat the reaction mixture to 50 °C and stir for 12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylated malonate.
Proposed Protocol for Allylation using this compound
This proposed protocol is an adaptation of the established procedure for allyl acetate and has not been experimentally validated.
Reaction: Allylation of Dimethyl Malonate with this compound
Proposed Procedure:
-
Follow steps 1-3 of the allyl acetate protocol.
-
Add a solution of this compound (1.2 mmol) in THF (2 mL) dropwise at room temperature.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC. (Note: Due to the anticipated higher reactivity of this compound, heating may not be necessary).
-
Follow steps 6-8 of the allyl acetate protocol for workup and purification.
Logical Considerations for Reagent Selection
The choice between allyl acetate and a potential alternative like this compound depends on a variety of factors beyond simple reactivity. The following diagram illustrates the logical relationships influencing this decision.
Conclusion
Allyl acetate is a robust and well-documented reagent for palladium-catalyzed allylation reactions, offering predictable outcomes and broad applicability. Its performance is supported by a vast body of literature, making it a reliable choice for most applications.
This compound, while theoretically a potentially more reactive alternative due to the nature of the formate leaving group, remains an unexplored entity in this context. The projected benefits of milder reaction conditions and potentially higher catalyst turnover are, at present, speculative and must be weighed against its known high toxicity and the lack of established protocols.
For researchers and professionals in drug development, allyl acetate remains the standard and recommended reagent. However, the exploration of this compound could present an interesting avenue for academic research, potentially unlocking new reactivity or selectivity patterns in allylation chemistry. Any investigation into this compound should be approached with significant caution due to its hazardous nature.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. This compound | C4H6O2 | CID 61278 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Allyl Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The allyl ester is a versatile functional group in organic synthesis, prized for its unique reactivity profile that allows for selective manipulation under mild conditions. Its application spans from a protective group for carboxylic acids to a key component in complex carbon-carbon bond-forming reactions. The reactivity of an allyl ester is significantly influenced by the nature of its carboxylate leaving group and substituents on the allyl moiety. This guide provides an objective comparison of the reactivity of different allyl esters in key synthetic transformations, supported by experimental data and detailed protocols to inform strategic decisions in synthesis design.
Palladium-Catalyzed Deallylation: A Comparative Analysis
Palladium-catalyzed deallylation is a cornerstone of allyl ester chemistry, offering a mild and efficient method for deprotection. The reaction proceeds through the formation of a π-allylpalladium complex, and the efficiency of this process is highly dependent on the nature of the carboxylate leaving group.
Influence of the Carboxylate Leaving Group
The electronic properties of the carboxylate leaving group play a crucial role in the rate of palladium-catalyzed deallylation. Electron-withdrawing groups on the carboxylate enhance its ability to act as a leaving group, thereby accelerating the reaction. A qualitative comparison of reactivity has been observed in palladium-catalyzed allylation reactions, where the trend for the leaving group ability is as follows: Chloride > tert-butyl carbonate > bromide.[1] While direct quantitative comparisons of a series of allyl carboxylates are not extensively documented in single studies, the general principle of leaving group ability dictates the reactivity trend.
Table 1: Qualitative Reactivity of Allyl Esters in Palladium-Catalyzed Deallylation
| Allyl Ester Derivative | Carboxylate Leaving Group | Expected Relative Reactivity | Rationale |
| Allyl Trifluoroacetate (B77799) | Trifluoroacetate | Very High | Strong electron-withdrawing effect of the trifluoromethyl group makes trifluoroacetate an excellent leaving group. |
| Allyl p-Nitrobenzoate | p-Nitrobenzoate | High | The electron-withdrawing nitro group enhances the leaving group ability of the benzoate. |
| Allyl Benzoate | Benzoate | Moderate | Serves as a standard reference for comparison. |
| Allyl Acetate | Acetate | Moderate | A commonly used allyl ester with moderate reactivity. |
| Allyl Pivalate | Pivalate | Low | The electron-donating tert-butyl group reduces the leaving group ability of the pivalate. |
Experimental Protocol: General Procedure for Palladium-Catalyzed Deallylation
This protocol provides a general method for the deprotection of allyl esters using a palladium catalyst.
Materials:
-
Allyl ester (1.0 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Allyl scavenger (e.g., morpholine, dimedone, or a silyl (B83357) hydride, 1.1-2.0 eq)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the allyl ester in the chosen anhydrous solvent under an inert atmosphere, add the allyl scavenger.
-
Add the palladium(0) catalyst to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Enzymatic Resolution of Allyl Esters
Enzymatic catalysis, particularly with lipases, offers a powerful method for the kinetic resolution of racemic allyl esters, providing access to enantiomerically enriched carboxylic acids and alcohols. The efficiency and enantioselectivity of these resolutions can be influenced by the structure of the allyl ester.
Influence of the Acyl Group
While systematic studies comparing a wide range of allyl esters are limited, research on the enzymatic hydrolysis of other esters indicates that both steric and electronic factors of the acyl group can affect the reaction rate and selectivity. For instance, in the enzymatic resolution of α-sulfinyl esters, both cyclic and linear alkyl sulfoxides, as well as aryl-substituted sulfoxides with varying electronic properties, were resolved with high efficiency and selectivity.[2]
Table 2: Factors Influencing Enzymatic Resolution of Esters
| Factor | Observation | Implication for Allyl Esters |
| Steric Hindrance | Increased steric bulk near the carbonyl group can decrease the rate of hydrolysis. | Allyl esters with bulky carboxylate groups (e.g., allyl pivalate) may exhibit slower enzymatic hydrolysis rates compared to less hindered esters (e.g., allyl acetate). |
| Electronic Effects | The electronic nature of the acyl group can influence the rate of hydrolysis, although the effect is often less pronounced than in non-enzymatic reactions. | The reactivity of substituted allyl benzoates in enzymatic hydrolysis may show a correlation with the electronic properties of the substituent, but this is highly enzyme-dependent. |
| Enzyme Specificity | Different lipases exhibit varying substrate specificities and enantioselectivities. | Screening a panel of lipases is crucial to identify the optimal enzyme for the resolution of a specific allyl ester. |
Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution of a Racemic Allyl Ester
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic allyl ester.
Materials:
-
Racemic allyl ester (1.0 eq)
-
Lipase (B570770) (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL))
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (optional, e.g., tert-butanol, toluene)
Procedure:
-
To a solution of the racemic allyl ester in a suitable buffer (and optional co-solvent), add the lipase.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining ester and the formed carboxylic acid.
-
When the desired conversion (typically close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous phase with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the unreacted allyl ester and the resulting carboxylic acid by column chromatography or crystallization.
Allyl Esters in Cross-Coupling Reactions
Allyl esters are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they can react with organoboron reagents to form new carbon-carbon bonds. The reactivity in these transformations is also influenced by the nature of the allyl ester.
Reactivity in Suzuki-Miyaura Coupling
In palladium-catalyzed Suzuki-Miyaura reactions, the oxidative addition of the allyl ester to the Pd(0) catalyst is a key step. Esters with better leaving groups are expected to undergo this step more readily. While direct comparative studies are not abundant, the principles of leaving group ability suggest a reactivity trend similar to that observed in deallylation reactions.
Table 3: Expected Reactivity of Allyl Esters in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Allyl Ester Derivative | Carboxylate Leaving Group | Expected Relative Reactivity |
| Allyl Trifluoroacetate | Trifluoroacetate | High |
| Allyl p-Nitrobenzoate | p-Nitrobenzoate | Moderate to High |
| Allyl Benzoate | Benzoate | Moderate |
| Allyl Acetate | Acetate | Moderate |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Allyl Ester
This protocol provides a general method for the cross-coupling of an allyl ester with an organoboron reagent.
Materials:
-
Allyl ester (1.0 eq)
-
Organoboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the allyl ester, organoboron reagent, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The choice of allyl ester in a synthetic route can have a profound impact on reaction efficiency and selectivity. For palladium-catalyzed reactions, esters with electron-withdrawing carboxylate groups generally exhibit higher reactivity due to improved leaving group ability. In enzymatic resolutions, the interplay of steric and electronic factors, along with the specific enzyme used, dictates the outcome. This guide provides a framework for understanding these reactivity trends and offers general protocols to aid in the rational design and execution of syntheses involving allyl esters. For specific applications, optimization of reaction conditions is always recommended to achieve the desired results.
References
A Comprehensive Guide to Safer Alternatives for Formylation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Formylating Agents Beyond Allyl Formate (B1220265)
The formylation of molecules, a fundamental chemical transformation in organic synthesis, is pivotal in the development of a vast array of pharmaceuticals and biologically active compounds. Historically, reagents like allyl formate have been employed for this purpose. However, significant hepatotoxicity associated with this compound, stemming from its in vivo conversion to the highly reactive and toxic metabolite acrolein, necessitates the adoption of safer and more efficient alternatives.[1][2][3] This guide provides a comprehensive comparison of viable alternative reagents to this compound, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the most appropriate formylating agent for your research needs.
Performance Comparison of Formylating Agents
The selection of a formylating agent is a critical decision that influences reaction efficiency, substrate scope, safety, and overall cost-effectiveness. This section provides a quantitative comparison of the performance of several key alternatives to this compound for both N-formylation of amines and O-formylation of alcohols.
N-Formylation of Amines: A Comparative Analysis
The introduction of a formyl group to an amine is a crucial step in the synthesis of formamides, which are common structural motifs in pharmaceuticals and versatile intermediates in organic synthesis. The following table summarizes the performance of various formylating agents in the N-formylation of representative primary and secondary amines.
| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | - | - | - | - | - | Data not readily available due to toxicity concerns |
| N-Formylsaccharin | Benzylamine | THF | Room Temp | 0.25 | >95 | [4] |
| Diethylamine | THF | Room Temp | 0.25 | >95 | [4] | |
| Formic Acid/DCC | tert-Butyl amino acid esters | Not Specified | Not Specified | Not Specified | High | [3] |
| Formic Acid | Benzylamine | Toluene | Reflux | 4-9 | 98 | [5] |
| Aniline | Solvent-free | 80 | 0.5-1 | 92 | [3] | |
| Acetic Formic Anhydride (B1165640) | Primary Amines (in situ) | THF | -20 | <0.25 | 97-100 | [3] |
| Chloral (B1216628) | Primary & Secondary Amines | - | Low Temp | - | Excellent | [3] |
O-Formylation of Alcohols: A Comparative Analysis
The formylation of alcohols to produce formate esters is a common strategy for protecting hydroxyl groups during multi-step syntheses. The table below compares the efficacy of different reagents for the O-formylation of primary and secondary alcohols.
| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | - | - | - | - | - | Data not readily available due to toxicity concerns |
| Acetic Formic Anhydride | Primary Benzylic Alcohols | Not Specified | Not Specified | Not Specified | High | [6] |
| Secondary Benzylic Alcohols | Not Specified | Not Specified | Not Specified | High | [6] | |
| Formic Acid | Benzyl Alcohol | DMSO | 90 | 66 | 78 |
Experimental Protocols
Detailed methodologies for the formylation of amines and alcohols using the discussed alternative reagents are provided below.
N-Formylation using N-Formylsaccharin
-
Materials: Amine (1.0 eq), N-Formylsaccharin (1.1 eq), Tetrahydrofuran (THF).
-
Procedure: To a solution of the amine in THF at ambient temperature, add N-formylsaccharin. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture can be worked up by an aqueous wash to remove the saccharin (B28170) byproduct.[4]
N-Formylation using Formic Acid and Dicyclohexylcarbodiimide (DCC)
-
Materials: Amino acid ester, Formic acid, Dicyclohexylcarbodiimide (DCC).
-
Procedure: The active formylating reagent is formed by combining formic acid with DCC. This mixture is then added to a solution of the amino acid ester. The reaction progress is monitored, and upon completion, the dicyclohexylurea byproduct is removed by filtration.[3]
N-Formylation using Acetic Formic Anhydride (in situ)
-
Materials: Amine (1.0 eq), Formic acid (2.0 eq), Acetic anhydride (1.5 eq), Anhydrous solvent (e.g., THF).
-
Procedure: In a separate flask, prepare the formyl acetate (B1210297) reagent by carefully adding acetic anhydride to formic acid at 0°C and stirring for 10-15 minutes. Cool a solution of the amine substrate to -20°C. To this cooled solution, add the freshly prepared formyl acetate solution dropwise. Monitor the reaction by TLC.[7]
N-Formylation using Chloral
-
Materials: Amine, Chloral hydrate (B1144303), Methanol.
-
Procedure: Dissolve the amine and chloral hydrate in separate portions of methanol. Mix the two solutions and allow them to react at room temperature. The product can be isolated by evaporating the solvent.[8]
O-Formylation using Acetic Formic Anhydride
-
Materials: Alcohol, Formic acid, Acetic anhydride.
-
Procedure: The alcohol is treated with a mixture of formic acid and acetic anhydride. The reaction conditions, such as temperature and time, may vary depending on the reactivity of the alcohol.[6]
O-Formylation using Formic Acid
-
Materials: Alcohol (1.0 eq), Formic acid (2.0 eq), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: To a solution of the alcohol in DMSO, add formic acid. Heat the reaction mixture to 90°C. Monitor the reaction progress by a suitable analytical technique.
Reaction Mechanisms and Experimental Workflows
Visualizing the underlying chemical processes and experimental steps is crucial for understanding and implementing these formylation methods. The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanisms for N-formylation using various reagents.
Caption: General experimental workflow for formylation reactions.
Safety and Handling Considerations
A crucial aspect of selecting a formylating agent is its safety profile and handling requirements.
-
N-Formylsaccharin: This reagent is a solid, which makes it easy to handle. It is generally considered a safer alternative to many other formylating agents. Standard laboratory safety precautions, such as wearing gloves and safety glasses, should be followed.[9]
-
Formic Acid and DCC: Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[7] DCC is a potent skin sensitizer (B1316253) and should be handled with extreme care, avoiding any direct contact.
-
Acetic Formic Anhydride: This reagent is highly reactive and moisture-sensitive. It is often prepared in situ to avoid decomposition upon storage.[7] It is also corrosive and should be handled in a fume hood with appropriate PPE.[10][11][12][13][14]
-
Chloral: Chloral and its hydrate are toxic and should be handled with caution in a well-ventilated fume hood.[15][16][17] Prolonged exposure can have adverse health effects.[2]
Conclusion
The landscape of formylation chemistry offers a variety of effective and safer alternatives to the hazardous this compound. N-Formylsaccharin stands out as a particularly promising reagent due to its high reactivity, excellent yields, mild reaction conditions, and favorable safety profile.[4] Formic acid , especially when activated with reagents like DCC or used under specific conditions, provides a cost-effective and powerful option.[3][5] Acetic formic anhydride , while highly effective, requires more careful handling due to its instability.[3] Chloral remains a viable option, particularly for certain substrates, but its toxicity necessitates stringent safety measures.[3]
By carefully considering the performance data, experimental protocols, and safety information presented in this guide, researchers can make informed decisions to select the most suitable formylating agent for their specific synthetic challenges, thereby promoting safer and more efficient laboratory practices.
References
- 1. sdfine.com [sdfine.com]
- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylsaccharin - Enamine [enamine.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4314080A - N-Formylation of 2-amino-2-methyl-1-propanol with chloral hydrate - Google Patents [patents.google.com]
- 9. N-Formylsaccharin | 50978-45-5 [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. home.miracosta.edu [home.miracosta.edu]
- 13. fishersci.com [fishersci.com]
- 14. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 15. carlroth.com [carlroth.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. dcfinechemicals.com [dcfinechemicals.com]
A Comparative Guide to HPLC and GC-MS Methods for Allyl Formate Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of allyl formate (B1220265). While HPLC is a versatile technique, GC-based methods are generally more suited for volatile, small molecules like allyl formate. This document outlines a proposed, yet to be validated, reversed-phase HPLC method and a standard GC-MS method, providing detailed experimental protocols and expected validation data based on established guidelines and similar compound analyses.
Method Comparison Overview
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful analytical techniques for assessing the purity of chemical compounds. However, their applicability and performance vary significantly based on the analyte's properties. This compound, a volatile ester, presents a case where the choice of method is critical for accurate and robust analysis.
HPLC is a highly versatile technique used for a wide range of non-volatile and thermally labile compounds. For a volatile compound like this compound, challenges in sample preparation and maintaining the analyte in the liquid phase without loss can arise. A reversed-phase method is the most probable approach, separating compounds based on their hydrophobicity.
GC-MS , on the other hand, is ideally suited for volatile and thermally stable compounds.[1][2] It offers high separation efficiency and the mass spectrometric detector provides excellent sensitivity and specificity, allowing for definitive peak identification.[3] For routine purity analysis of this compound, GC-MS is often the preferred method.
The following sections provide detailed experimental protocols for a proposed HPLC method and a standard GC-MS method, along with a comparison of their expected performance characteristics based on typical validation data for similar small molecules.
Experimental Protocols
Proposed Reversed-Phase HPLC Method
This hypothetical method is based on common practices for the analysis of small, polar organic molecules and would require full validation before implementation.
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). A small amount of acid, like formic acid (0.1%), can be added to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by dilution to cover the expected concentration range.
-
The sample to be analyzed should be diluted with the mobile phase to a concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.[4]
Standard Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on standard procedures for the analysis of volatile organic compounds.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Data acquisition and processing software with a spectral library (e.g., NIST).
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by dilution.
-
The sample to be analyzed should be diluted with the same solvent to a concentration within the calibration range.
Method Validation and Performance Comparison
The following tables summarize the expected validation parameters for the proposed HPLC and standard GC-MS methods for this compound purity analysis, based on typical performance characteristics for similar small molecules.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Proposed HPLC Method (Expected) | Standard GC-MS Method (Expected) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |
| Specificity | Good, but potential for co-elution with similar polarity impurities. | Excellent, mass spectra provide definitive identification. |
Table 2: Summary of Method Attributes
| Attribute | Proposed HPLC Method | Standard GC-MS Method |
| Analyte Volatility | Less suitable for highly volatile compounds. | Ideal for volatile and semi-volatile compounds. |
| Sensitivity | Good, but generally lower than GC-MS. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Selectivity | Dependent on chromatographic separation. | High, due to both chromatographic separation and mass filtering. |
| Sample Throughput | Moderate, typical run times are 10-30 minutes. | Moderate to high, with modern systems capable of fast analysis.[2] |
| Cost & Complexity | Generally lower initial cost and complexity. | Higher initial cost and requires more specialized training. |
| Robustness | Can be sensitive to mobile phase composition and column condition. | Generally robust for routine analysis. |
Visualizing the Workflow
To better understand the logical flow of validating an analytical method for purity analysis, the following diagrams illustrate the key stages.
References
A Comparative Guide to Catalysts for Allyl Formate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allyl formate (B1220265), a valuable intermediate in the chemical and pharmaceutical industries, can be achieved through the esterification of allyl alcohol with formic acid. The choice of catalyst for this reaction is critical, influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for allyl formate synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst depends on various factors, including desired yield, reaction conditions, and downstream processing considerations. Here, we compare the performance of three major classes of catalysts: homogeneous, heterogeneous, and enzymatic catalysts.
| Catalyst Type | Specific Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (Alcohol:Acid) | Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Homogeneous | Formic Acid (self-catalysis) | 220–260 | Variable | 1:0.8-2 (Glycerol:Formic Acid) | Moderate | Moderate | No additional catalyst cost | High temperatures, difficult separation, potential for side reactions |
| Heterogeneous | Amberlyst-15 | Room Temperature - Reflux | 7 - 8 | 1:excess (Alcohol:Ethyl Formate) | Good to Excellent (for various formates) | High | Easy to separate and recycle, mild reaction conditions | Potential for lower activity compared to homogeneous catalysts |
| Enzymatic | Novozym 435 (Immobilized Lipase) | 40 | 24 | 1:7 (Octanol:Formic Acid) | >95 (for octyl formate) | High | High selectivity, mild conditions, environmentally friendly | Higher catalyst cost, longer reaction times |
Note: Direct comparative data for this compound synthesis under identical conditions is limited. The data presented for Amberlyst-15 and Novozym 435 are based on the synthesis of other formate esters and serve as a strong indicator of their potential performance for this compound synthesis. The data for formic acid self-catalysis is inferred from studies on allyl alcohol synthesis from glycerol (B35011), where this compound is a significant byproduct[1].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for each catalyst type.
Homogeneous Catalysis: Formic Acid Self-Catalyzed Synthesis
This protocol is adapted from the conditions that favor this compound formation during allyl alcohol synthesis from glycerol.
Materials:
-
Glycerol
-
Formic acid (85-99%)
-
Distillation apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine glycerol and formic acid in a molar ratio of 1:1.5.
-
Set up a distillation apparatus connected to the flask.
-
Heat the mixture. The reaction temperature is typically maintained between 220-260°C[1].
-
This compound, along with other products, will distill over.
-
Collect the distillate and purify by fractional distillation.
Heterogeneous Catalysis: Synthesis using Amberlyst-15
This protocol is based on the formylation of alcohols using Amberlyst-15 as a catalyst[2][3].
Materials:
-
Allyl alcohol
-
Ethyl formate (as formylating agent)
-
Amberlyst-15 resin
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add allyl alcohol (1 mmol) and an excess of ethyl formate (e.g., 5 mL).
-
Add Amberlyst-15 (50 mg).
-
Stir the mixture at room temperature or under reflux, monitoring the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
The catalyst can be washed with a solvent (e.g., diethyl ether), dried, and reused.
-
Evaporate the excess ethyl formate from the filtrate to obtain the crude this compound, which can be further purified if necessary.
Enzymatic Catalysis: Synthesis using Immobilized Lipase (B570770) (Novozym 435)
This protocol is adapted from the enzymatic synthesis of octyl formate[4][5].
Materials:
-
Allyl alcohol
-
Formic acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., n-hexane or 1,2-dichloroethane)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
Procedure:
-
In a sealed vessel, dissolve allyl alcohol and formic acid in the chosen organic solvent. A molar ratio of 1:7 (allyl alcohol to formic acid) has been shown to be effective for a similar reaction[5].
-
Add Novozym 435 (e.g., 15 g/L).
-
Incubate the mixture at 40°C with constant agitation (e.g., 200 rpm)[4].
-
Monitor the reaction progress over 24-48 hours by GC analysis.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed and reused for subsequent batches.
-
The product, this compound, can be isolated from the solvent by evaporation.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experimental procedures can aid in understanding and planning research.
References
- 1. US9487460B2 - Method for producing allyl alcohol and allyl alcohol produced thereby - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Allyl Formate as a Protecting Group: A Comparative Guide to Allyl Derivatives
In the intricate field of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor for success. Among the diverse arsenal (B13267) of protecting groups available to chemists, allyl-based derivatives offer a unique combination of stability and mild deprotection conditions, rendering them invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides an objective comparison of allyl formate (B1220265) as a potential protecting group against more established allyl derivatives, namely allyl ethers and allyloxycarbonyl (Alloc) carbamates. The discussion is supported by available experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
General Characteristics of Allyl-Based Protecting Groups
Allyl-based protecting groups are prized for their stability under a range of conditions where other common protecting groups might be labile. Their defining feature is their cleavage under mild conditions, most commonly facilitated by palladium(0) catalysis.[1][2] This unique deprotection pathway provides excellent orthogonality with many other protecting groups, such as acid-labile tert-butoxycarbonyl (Boc) and base-labile fluorenylmethyloxycarbonyl (Fmoc) groups, which is a significant advantage in complex synthetic sequences.[3][4]
Established Allyl Derivatives as Protecting Groups
Allyl Ethers
The allyl group is a frequently used protecting group for alcohols. It exhibits considerable stability towards both acidic and basic conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.[2][5]
Protection: The introduction of an allyl ether is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a base, such as sodium hydride, followed by reaction with an allyl halide.[6]
Deprotection: While stable, the allyl ether can be cleaved under very mild conditions. The most common method involves palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[6][7] An alternative method involves isomerization of the allyl ether to a more labile enol ether using a strong base like potassium tert-butoxide, followed by mild acidic hydrolysis.[5]
Allyloxycarbonyl (Alloc) Group
The allyloxycarbonyl (Alloc) group is a vital protecting group for amines, particularly in peptide synthesis.[3][8] It is a carbamate-based protecting group that is stable to both acidic and basic conditions under which Boc and Fmoc groups are respectively cleaved.[1][4]
Protection: The Alloc group is typically introduced by reacting the amine with allyl chloroformate or diallyl dicarbonate (B1257347) in the presence of a base.[3][9]
Deprotection: Similar to allyl ethers, the Alloc group is most commonly removed via palladium(0)-catalyzed cleavage in the presence of a scavenger.[9][10] This process is highly efficient and chemoselective.
Allyl Formate: A Potential but Unconventional Protecting Group
The use of this compound as a protecting group is not well-documented in chemical literature. While formate esters are known protecting groups for alcohols, they are generally less stable than other esters like acetates.[1][11] This inherent instability may be a primary reason for the lack of its application as a standard protecting group.
Inferred Properties and Challenges:
-
Introduction: The synthesis of this compound is achieved by the direct esterification of allyl alcohol with formic acid.[12] A similar reaction could potentially be used to protect a hydroxyl group, though the equilibrium nature of esterification might present challenges in achieving high yields.
-
Stability: Formate esters are known to be sensitive to hydrolysis, particularly under basic conditions.[11] This lability could be advantageous for a protecting group, but it also limits its utility in synthetic routes that involve basic reagents. Compared to the more robust allyl ethers, an this compound protected alcohol would likely be significantly less stable.
-
Deprotection: The deprotection of a putative this compound group could theoretically proceed via two main pathways:
-
Palladium-catalyzed cleavage of the allyl group, a standard method for other allyl derivatives.
-
Hydrolysis of the formate ester bond, which can be achieved under mild basic conditions.[11]
-
The dual reactivity could offer flexibility but also presents a challenge in achieving selective deprotection in the presence of other sensitive functional groups. The high toxicity of this compound is another significant concern for its widespread use in a laboratory setting.[13][14]
Data Presentation
Table 1: Comparison of Allyl-Based Protecting Groups
| Feature | Allyl Ether | Allyloxycarbonyl (Alloc) | This compound (Inferred) |
| Functional Group Protected | Alcohols | Amines | Alcohols |
| Introduction Reagents | Allyl bromide/chloride, NaH | Allyl chloroformate, Base | Formic acid, Dehydrating agent |
| Stability to Acid | Generally Stable[5] | Stable[1] | Likely Unstable |
| Stability to Base | Generally Stable[5] | Stable[1] | Unstable[11] |
| Common Deprotection | Pd(0) catalyst, scavenger[6][7] | Pd(0) catalyst, scavenger[9] | Pd(0) catalyst or mild base hydrolysis (inferred) |
| Orthogonality | High[5] | High[3] | Potentially lower due to ester lability |
Table 2: Quantitative Data on Deprotection of Allyl Ethers and Alloc Groups
| Substrate Type | Protecting Group | Deprotection Conditions | Yield (%) | Reference |
| Aryl Allyl Ether | Allyl | Pd(PPh₃)₄, K₂CO₃, Methanol | 82-97 | [11] |
| Alkyl Allyl Ether | Allyl | Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, DCM | High | [7] |
| Alloc-protected Amine | Alloc | Pd(PPh₃)₄, Phenylsilane (B129415), DCM | High | [8] |
| Allyl Ester | Allyl | Pd(PPh₃)₄, Acetic acid, N-methylmorpholine, Chloroform | High | [1] |
Experimental Protocols
Protocol 1: Protection of an Alcohol as an Allyl Ether
Reagents:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Allyl bromide (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: Deprotection of an Allyl Ether using Palladium Catalysis
Reagents:
-
Allyl-protected alcohol (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)
-
N,N'-Dimethylbarbituric acid (3.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the allyl ether in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add N,N'-dimethylbarbituric acid to the solution.
-
Add the palladium catalyst to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the deprotected alcohol.[7]
Protocol 3: Protection of an Amine with the Alloc Group
Reagents:
-
Amine (1.0 equiv)
-
Allyl chloroformate (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask and cool to 0 °C.
-
Add the base (pyridine or triethylamine) to the solution.
-
Slowly add allyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.[3]
Protocol 4: Deprotection of the Alloc Group
Reagents:
-
Alloc-protected amine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Phenylsilane (PhSiH₃) (10 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere.
-
Add phenylsilane to the solution.
-
Add the palladium catalyst and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the free amine.[8]
Mandatory Visualization
References
- 1. Formate - Wikipedia [en.wikipedia.org]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic chemistry - Comparing stability of acetate and formate with respect to inductive effect - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. scispace.com [scispace.com]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Formate ester formation in amide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of allyl formate and its isomers
A Spectroscopic Comparison of Allyl Formate (B1220265) and Its Isomers
A detailed analysis for researchers, scientists, and drug development professionals.
Allyl formate and its structural isomers—vinyl acetate (B1210297), methyl acrylate (B77674), and propanoic acid—share the same chemical formula, C₄H₆O₂, yet exhibit distinct chemical and physical properties due to their different arrangements of atoms. These differences are readily elucidated through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative analysis of the spectroscopic data for these isomers, supported by experimental protocols, to aid in their identification and characterization.
Isomeric Relationships
The isomers discussed in this guide are structurally distinct, with this compound and vinyl acetate being esters containing a vinyl group, methyl acrylate being an ester with a conjugated system, and propanoic acid being a carboxylic acid. These structural variations lead to unique spectroscopic signatures.
Caption: Isomeric relationship of C₄H₆O₂ compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| This compound | ~1725 | ~1645 | ~1160 | N/A |
| Vinyl Acetate | ~1730[1] | ~1645 | ~1227, 1124[1] | N/A |
| Methyl Acrylate | ~1725 | ~1635 | ~1200 | N/A |
| Propanoic Acid | ~1710 | N/A | ~1220 | 2500-3300 (broad)[2] |
¹H NMR Spectroscopy (Chemical Shifts, δ in ppm)
| Compound | -CH₃ | -CH₂- | =CH- | =CH₂ | -O-CH= | Formyl-H | -COOH |
| This compound | N/A | ~4.6 (d) | ~5.9 (m) | ~5.3 (m) | N/A | ~8.1 (s) | N/A |
| Vinyl Acetate | ~2.1 (s) | N/A | ~7.3 (dd) | ~4.6, 4.9 (dd) | N/A | N/A | N/A |
| Methyl Acrylate | ~3.7 (s) | N/A | ~6.1 (dd) | ~5.8, 6.4 (dd) | N/A | N/A | N/A |
| Propanoic Acid | ~1.1 (t) | ~2.3 (q) | N/A | N/A | N/A | N/A | ~11.5 (s, broad)[3] |
¹³C NMR Spectroscopy (Chemical Shifts, δ in ppm)
| Compound | -CH₃ | -CH₂- | =CH- | =CH₂ | C=O |
| This compound | N/A | ~65 | ~132 | ~119 | ~161 |
| Vinyl Acetate | ~21 | N/A | ~141 | ~98 | ~168 |
| Methyl Acrylate | ~52 | N/A | ~128 | ~131 | ~167 |
| Propanoic Acid | ~9 | ~28 | N/A | N/A | ~179[4] |
Mass Spectrometry (Key Fragment Ions, m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 86 | 57 | 29, 39, 41, 58 |
| Vinyl Acetate | 86[5] | 43[6] | 27, 29, 42, 44 |
| Methyl Acrylate | 86[7] | 55[8] | 27, 29, 31, 42, 59, 85[8] |
| Propanoic Acid | 74[9] | 28 | 29, 45, 57[10] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in each isomer based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of each isomer by analyzing the chemical shifts, spin-spin coupling, and integration of proton and carbon signals.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition: For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Analysis: The chemical shifts (δ) of the signals provide information about the electronic environment of the nuclei. The integration of ¹H NMR signals gives the relative ratio of the number of protons. The splitting pattern (multiplicity) of the signals, due to spin-spin coupling, provides information about the number of neighboring protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of each isomer and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, most commonly by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides a unique fingerprint that can be used for structural elucidation.
Workflow for Isomer Identification
The following diagram illustrates a typical workflow for identifying an unknown isomer using the spectroscopic techniques discussed.
Caption: Workflow for spectroscopic identification.
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Vinyl acetate(108-05-4) MS spectrum [chemicalbook.com]
- 6. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl acrylate(96-33-3) MS spectrum [chemicalbook.com]
- 8. massbank.eu [massbank.eu]
- 9. chim.lu [chim.lu]
- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Green Chemistry Approaches to Allyl Formate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of traditional and green chemistry alternatives for the synthesis of allyl formate (B1220265). Traditional methods often involve high temperatures and the formation of byproducts, while emerging green alternatives, such as enzymatic synthesis, offer milder reaction conditions and improved sustainability profiles. This document presents a side-by-side analysis of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate synthetic route for their needs.
Comparison of Allyl Formate Synthesis Methods
The following table summarizes the key performance indicators for the traditional synthesis of this compound from glycerol (B35011) and formic acid and a proposed green alternative using enzymatic catalysis.
| Parameter | Traditional Synthesis: Glycerol & Formic Acid | Green Alternative: Enzymatic Synthesis (Proposed) |
| Yield | Variable, often a byproduct. Can be optimized to ~40-50% | High (estimated >90% based on analogues)[1][2] |
| Reaction Temperature | 220-260°C[3] | 40-60°C[1][2] |
| Catalyst | None (formic acid acts as reactant and catalyst) | Immobilized Lipase (B570770) (e.g., Novozym 435)[1][2] |
| Solvent | None (neat reactants) | Green solvents (e.g., 2-MeTHF) or solvent-free |
| Reaction Time | Several hours | 5-24 hours[1] |
| Byproducts | Water, Carbon Dioxide, Acrolein, and other degradation products | Water |
| Atom Economy | ~55.8% | 100% (for direct esterification) |
| E-Factor (Environmental Factor) | High (estimated >5) | Low (estimated <1) |
| Process Mass Intensity (PMI) | High (estimated >10) | Low (estimated <5) |
Reaction Pathways
The synthesis of this compound can be achieved through different chemical transformations. The traditional method involves the reaction of glycerol with formic acid, where this compound is formed as a byproduct of allyl alcohol synthesis. A greener alternative is the direct enzymatic esterification of allyl alcohol with formic acid.
Caption: A comparison of the reaction pathways for traditional and green this compound synthesis.
Experimental Protocols
Traditional Synthesis from Glycerol and Formic Acid
This method is adapted from procedures focused on allyl alcohol synthesis, with conditions adjusted to favor the formation of this compound.
Materials:
-
Glycerol (1 mol)
-
Formic acid (85-99%, 2-3 mol)
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Combine glycerol and formic acid in a round-bottom flask equipped with a distillation head.
-
Heat the mixture. A slower heating rate and a temperature range of 240-260°C can favor the formation of this compound over allyl alcohol.[3]
-
Collect the distillate, which will be a mixture of allyl alcohol, this compound, water, and unreacted formic acid.
-
The work-up involves neutralizing the excess formic acid with a base (e.g., sodium carbonate) and then separating the this compound from allyl alcohol and water by fractional distillation. This compound has a boiling point of 82-83°C.
Green Alternative: Proposed Enzymatic Synthesis
This proposed protocol is based on established procedures for the lipase-catalyzed synthesis of other short-chain formate esters.[1][2]
Materials:
-
Allyl alcohol (1 mol)
-
Formic acid (1-1.5 mol)
-
Immobilized lipase (e.g., Novozym 435, 1-5% w/w of total reactants)
-
A green solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or solvent-free conditions.
-
Molecular sieves (optional, to remove water and shift the equilibrium)
-
Orbital shaker or magnetic stirrer
Procedure:
-
In a sealed vessel, combine allyl alcohol, formic acid, and the immobilized lipase in the chosen solvent (or neat).
-
If using molecular sieves, add them to the reaction mixture.
-
Incubate the mixture at 40-60°C with constant agitation for 5-24 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the immobilized enzyme can be recovered by simple filtration and washed for reuse.
-
The solvent can be removed under reduced pressure. The product can be purified by distillation if necessary.
Experimental Workflow
The following diagram illustrates the general workflows for both the traditional and the proposed green synthesis of this compound.
Caption: A side-by-side comparison of the experimental workflows.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental impact of each synthesis route, several green chemistry metrics were calculated.
| Green Metric | Traditional Synthesis | Green Alternative (Proposed) | Formula |
| Atom Economy | ~55.8% | 100% | (MW of Product / Σ MW of Reactants) x 100 |
| E-Factor | >5 (estimated) | <1 (estimated) | Total Waste (kg) / Product (kg) |
| Process Mass Intensity (PMI) | >10 (estimated) | <5 (estimated) | Total Mass Input (kg) / Product (kg) |
Note on Calculations:
-
Atom Economy for the traditional route is calculated based on the reaction: C₃H₈O₃ + HCOOH → C₄H₆O₂ + CO₂ + 2H₂O. For the green alternative (direct esterification): C₃H₆O + HCOOH → C₄H₆O₂ + H₂O, the atom economy is 100% if water is not considered waste.
-
E-Factor and PMI are estimated based on typical lab-scale procedures, including solvents for work-up and purification. The enzymatic process has a significantly lower estimated E-Factor and PMI due to milder conditions, less byproduct formation, and the potential for catalyst and solvent recycling.
Conclusion
The traditional synthesis of this compound from glycerol and formic acid is characterized by harsh reaction conditions, the formation of multiple byproducts, and a lower atom economy. In contrast, the proposed enzymatic synthesis offers a significantly greener alternative. The use of a lipase catalyst such as Novozym 435 allows for highly selective esterification under mild conditions, leading to a higher yield, minimal byproduct formation, and the potential for catalyst recycling. While a specific protocol for the enzymatic synthesis of this compound is proposed based on analogous reactions, the data strongly suggests that this approach aligns better with the principles of green chemistry and offers a more sustainable and efficient route for the production of this compound. Further experimental validation of the proposed enzymatic method is encouraged to optimize reaction conditions and confirm the projected improvements in yield and sustainability metrics.
References
A Comparative Guide to the Hepatotoxicity of Allyl Formate and Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatotoxicity of allyl formate (B1220265) and allyl alcohol, supported by experimental data. The information is intended to assist researchers in understanding the toxicological profiles of these two related industrial chemicals.
Executive Summary
Allyl formate and allyl alcohol are both potent hepatotoxins that cause severe liver injury, primarily in the periportal region of the liver lobule.[1][2][3] The core mechanism of toxicity for both compounds is their metabolic activation to the highly reactive and cytotoxic aldehyde, acrolein.[2][3] This biotransformation is catalyzed by the enzyme alcohol dehydrogenase (ADH).[2][3] While both substances share a common toxic metabolite, differences in their physicochemical properties and metabolic kinetics may influence their relative hepatotoxic potential. This guide summarizes key toxicological data, outlines experimental protocols for assessment, and visualizes the underlying molecular pathways.
Data Presentation
The following tables summarize quantitative data on the hepatotoxicity of this compound and allyl alcohol. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Source |
| This compound | Rat | Oral | 124 mg/kg | [4] |
| Allyl Alcohol | Rat | Oral | 64 mg/kg | [5] |
Table 2: Biochemical Markers of Liver Injury in Rats
| Compound | Dose | Time Point | ALT Levels | AST Levels | Glutathione (B108866) (GSH) Levels | Source |
| This compound | 0.075 ml/kg (approx. 69 mg/kg) | Not Specified | Inhibition of amino acid incorporation into liver proteins observed | Not Reported | Depletion observed | [6] |
| Allyl Alcohol | 6, 12, 25 mg/kg/day (90-day study) | 90 days | No significant changes reported at these doses | No significant changes reported at these doses | Not Reported | [5] |
| Allyl Alcohol | 30.7 mg/kg | 24 hours | Significantly increased | Not Reported | Significantly depleted | [7] |
| Allyl Alcohol | 21-84 mg/kg | 24 hours | Not Reported | Dose-dependent increase in SGOT (AST) | Not Reported | [8] |
Note: Direct comparative studies providing dose-response data for both compounds on these specific biochemical markers under identical conditions are limited. The data above are from separate studies and should be interpreted with caution.
Mechanism of Hepatotoxicity
The primary mechanism of liver injury for both this compound and allyl alcohol is a two-step metabolic activation process:
-
Hydrolysis of this compound: this compound is rapidly hydrolyzed by esterases in the liver to produce allyl alcohol and formic acid.
-
Oxidation to Acrolein: Allyl alcohol is then oxidized by alcohol dehydrogenase (ADH) to form acrolein, a highly reactive α,β-unsaturated aldehyde.[2][3]
Acrolein is the ultimate hepatotoxicant and exerts its damaging effects through several mechanisms:
-
Glutathione Depletion: Acrolein readily conjugates with and depletes intracellular glutathione (GSH), a critical antioxidant, leaving hepatocytes vulnerable to oxidative stress.[2]
-
Protein Adduct Formation: Acrolein forms adducts with cellular macromolecules, including proteins and DNA, leading to enzyme inactivation and cellular dysfunction.[9]
-
Oxidative Stress: The depletion of GSH and the direct action of acrolein lead to the generation of reactive oxygen species (ROS), causing lipid peroxidation and damage to cellular membranes.[1][10]
-
Mitochondrial Dysfunction: Acrolein can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[1][10]
-
Endoplasmic Reticulum (ER) Stress: Acrolein has been shown to induce ER stress, triggering the unfolded protein response (UPR) and, in cases of severe or prolonged stress, apoptosis.[1][10]
This cascade of events ultimately leads to hepatocyte necrosis, particularly in the periportal region of the liver lobule where ADH activity is highest.[3]
Mandatory Visualization
Metabolic activation of this compound and allyl alcohol to acrolein.
Signaling pathways in acrolein-induced hepatotoxicity.
Typical experimental workflow for hepatotoxicity assessment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the hepatotoxicity of this compound and allyl alcohol.
In Vivo Hepatotoxicity Study
-
Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.
-
Dosing: this compound or allyl alcohol is typically dissolved in a suitable vehicle (e.g., corn oil or saline) and administered as a single dose via oral gavage. A range of doses is used to establish a dose-response relationship. Control animals receive the vehicle only.
-
Clinical Observations: Animals are monitored for clinical signs of toxicity, and body weights are recorded daily.
-
Sample Collection: At predetermined time points (e.g., 24, 48, and 72 hours) after dosing, animals are anesthetized, and blood is collected via cardiac puncture for serum biochemical analysis. The liver is then excised, weighed, and portions are fixed in 10% neutral buffered formalin for histopathology, while other sections are snap-frozen in liquid nitrogen for biochemical assays.
-
Serum Biochemistry: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits according to the manufacturer's instructions.
-
Liver Glutathione (GSH) Assay:
-
A weighed portion of the frozen liver is homogenized in ice-cold metaphosphoric acid.
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
Total GSH is determined using a glutathione reductase cycling assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color change is measured spectrophotometrically at 412 nm.
-
-
Histopathology:
-
Formalin-fixed liver tissues are processed, embedded in paraffin, and sectioned (4-5 µm).
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and to assess for necrosis, inflammation, and steatosis.
-
Masson's trichrome stain can be used to visualize collagen deposition and fibrosis.
-
A board-certified veterinary pathologist examines the slides in a blinded manner to score the extent and severity of liver lesions.
-
Conclusion
References
- 1. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hepatotoxic action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hepatotoxic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Influence of caffeine on allyl alcohol-induced hepatotoxicity in rats. I. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity due to allyl alcohol in deermice depends on alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of acrolein toxicity: relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Allyl Formate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The hydrolysis of esters is a fundamental chemical transformation with significant implications in various scientific disciplines, including drug metabolism and prodrug activation. Allyl formate (B1220265), as an ester, can undergo hydrolysis under neutral, acidic, and basic conditions to yield allyl alcohol and formic acid. Understanding the kinetics of this process is crucial for predicting its stability and reaction pathways in different chemical and biological environments.
Comparative Kinetic Data of Formate Ester Hydrolysis
Due to the lack of specific experimental data for allyl formate, the following table summarizes the kinetic parameters for the hydrolysis of methyl formate and ethyl formate under neutral conditions. This data serves as a valuable proxy for understanding the general behavior of simple formate esters.
| Ester | Condition | Rate Law | Rate Constant (k) | Activation Energy (Ea) |
| Methyl Formate | Neutral | First-order | Varies with temperature | 24.9 kcal/mol[1] |
| Ethyl Formate | Neutral | First-order | Varies with temperature | 16.8 kcal/mol[1] |
Note: The hydrolysis of esters is significantly accelerated in the presence of acids or bases. Base-catalyzed hydrolysis, also known as saponification, is typically a second-order reaction and is generally irreversible.[2][3][4] Acid-catalyzed hydrolysis is a reversible process that follows pseudo-first-order kinetics.[2][3][5] The rate of neutral hydrolysis is considerably slower than both acid and base-catalyzed reactions.
Experimental Protocols
The following is a generalized experimental protocol for studying the kinetics of ester hydrolysis, which can be adapted for this compound.
Preparation of Reagents:
-
Ester Solution: Prepare a stock solution of the ester (e.g., this compound) of a known concentration in a suitable solvent (e.g., water, or a water-cosolvent mixture if the ester has low water solubility).
-
Acidic/Basic/Neutral Media:
-
For acid-catalyzed hydrolysis , prepare a solution of a strong acid (e.g., HCl or H₂SO₄) of known concentration.
-
For base-catalyzed hydrolysis , prepare a solution of a strong base (e.g., NaOH or KOH) of known concentration.
-
For neutral hydrolysis , use deionized water.
-
-
Quenching Solution: Prepare a solution to stop the reaction at specific time points. For acid-catalyzed reactions, a solution of a weak base (e.g., sodium bicarbonate) can be used. For base-catalyzed reactions, a solution of a weak acid (e.g., acetic acid) can be used. For neutral hydrolysis, chilling the sample in an ice bath is often sufficient.
-
Titrant: A standardized solution of NaOH for titrating the acid produced during hydrolysis in acid-catalyzed and neutral reactions, or a standardized solution of HCl for titrating the remaining base in base-catalyzed reactions.
-
Indicator: An appropriate pH indicator (e.g., phenolphthalein).
Kinetic Run:
-
Equilibrate the ester solution and the reaction medium (acidic, basic, or neutral) to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing a known volume of the ester solution with a known volume of the reaction medium. Start a stopwatch simultaneously.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the withdrawn aliquot by adding it to the quenching solution or placing it in an ice bath.
-
Titrate the quenched aliquot with the appropriate standardized titrant using a suitable indicator to determine the concentration of the product (formic acid) or the remaining reactant (base).
Data Analysis:
-
Calculate the concentration of the ester remaining or the product formed at each time point.
-
Plot the concentration of the ester versus time.
-
Determine the order of the reaction and the rate constant (k) by fitting the experimental data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, a plot of ln[Ester] vs. time will be linear with a slope of -k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Mechanistic Pathways of Ester Hydrolysis
The hydrolysis of esters proceeds through distinct mechanisms depending on the catalytic conditions.
Caption: Experimental workflow for a kinetic study of ester hydrolysis.
Acid-Catalyzed Hydrolysis
In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst.[2][5][6][7][8][9]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of an alkoxide ion, which is a better leaving group than the hydroxide ion. The alkoxide ion then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products.[2][3][4][8]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Neutral Hydrolysis
The uncatalyzed hydrolysis of esters in neutral water is a slow process. The mechanism is thought to involve the nucleophilic attack of a water molecule on the carbonyl carbon, often assisted by other water molecules acting as a proton shuttle to facilitate the formation of the tetrahedral intermediate and the subsequent breakdown to products.[10][11][12]
Caption: Simplified mechanism of neutral ester hydrolysis.
References
- 1. pjsir.org [pjsir.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Dual Reactivity of Allyl Formate: A Comparative Guide to its Cross-Reactivity with Key Functional Groups
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of bifunctional molecules like allyl formate (B1220265) is paramount for predicting potential interactions and ensuring the stability and specificity of novel chemical entities. This guide provides a comprehensive comparison of the cross-reactivity of allyl formate with common functional groups, including amines, thiols, alcohols, and carboxylic acids. By examining the competing reaction pathways at its two primary reactive sites—the formate ester and the allylic double bond—this document offers valuable insights supported by experimental data and detailed protocols to aid in experimental design and interpretation.
This compound, a molecule possessing both an electrophilic carbonyl center and a reactive allylic system, presents a fascinating case of dual reactivity. Nucleophilic attack can occur at either the formate group, leading to acyl substitution, or at the allylic carbon, resulting in allylation. The preferred pathway is dictated by a combination of factors including the nature of the nucleophile, reaction conditions, and the presence of catalysts. This guide will dissect these interactions to provide a clear framework for anticipating the reactivity of this compound.
Comparative Reactivity Analysis
To quantitatively assess the cross-reactivity of this compound, a series of experiments can be conducted to determine the relative reaction rates with various nucleophiles under standardized conditions. The following tables summarize the expected reactivity based on established principles of organic chemistry and available literature data.
Table 1: Comparative Reactivity of this compound with Primary and Secondary Amines
| Nucleophile | Predominant Reaction Pathway | Relative Rate (k_rel) | Product Type |
| Primary Amine (e.g., n-Butylamine) | Aminolysis (Nucleophilic Acyl Substitution) | 1.00 | N-Butylformamide |
| Secondary Amine (e.g., Diethylamine) | Aminolysis (Nucleophilic Acyl Substitution) | ~0.1 - 0.5 | N,N-Diethylformamide |
| Primary Amine (with catalyst, e.g., Pd(0)) | Allylation (Tsuji-Trost type) | Catalyst dependent | Allylamine |
Table 2: Comparative Reactivity of this compound with Thiols
| Nucleophile | Predominant Reaction Pathway | Relative Rate (k_rel) | Product Type |
| Thiol (basic conditions) | Thiolysis (at formate) / Michael Addition | Moderate | S-Allyl thioformate / Adduct |
| Thiol (radical initiator) | Thiol-ene Radical Addition | High | Thioether |
Table 3: Comparative Reactivity of this compound with Alcohols and Carboxylic Acids
| Nucleophile | Predominant Reaction Pathway | Relative Rate (k_rel) | Product Type |
| Alcohol (acid/base catalyst) | Transesterification | Low-Moderate | New Formate Ester |
| Carboxylic Acid (with coupling agent) | Acyl Substitution | Low | Mixed Anhydride |
Reaction Pathways and Mechanisms
The dual reactivity of this compound can be understood by considering the two primary electrophilic sites.
Nucleophilic Attack at the Formate Carbonyl
The carbonyl carbon of the formate group is electrophilic and susceptible to attack by nucleophiles. This pathway, a nucleophilic acyl substitution, is favored by strong, hard nucleophiles and is often catalyzed by acid or base.
Caption: Nucleophilic acyl substitution at the formate carbonyl.
Reactions at the Allylic Position
The allylic group can undergo substitution reactions, where a nucleophile displaces the formate leaving group, or addition reactions across the double bond.
1. Nucleophilic Allylic Substitution: This reaction is often catalyzed by transition metals like palladium, which form a π-allyl complex, activating the allylic position for nucleophilic attack.
Caption: Palladium-catalyzed nucleophilic allylic substitution.
2. Thiol-ene Radical Addition: In the presence of a radical initiator, thiols can add across the double bond of the allyl group, a reaction that is typically very rapid and efficient.
Caption: Thiol-ene radical addition to the allyl group.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
General Experimental Workflow
A general workflow for assessing the cross-reactivity of this compound involves reacting it with a chosen nucleophile and monitoring the reaction progress over time using a suitable analytical technique.
Caption: General workflow for cross-reactivity studies.
Protocol 1: Aminolysis vs. Allylation of an Amine
Objective: To determine the relative rates of aminolysis and allylation when this compound is reacted with a primary amine.
Materials:
-
This compound
-
n-Butylamine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Internal standard (e.g., Dodecane)
-
GC-MS instrument
Procedure:
-
Prepare a stock solution of this compound (0.1 M) and n-butylamine (0.1 M) in the chosen solvent containing the internal standard.
-
Initiate the reaction by mixing the solutions at a controlled temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by dilution with a suitable solvent.
-
Analyze the quenched samples by GC-MS to quantify the concentrations of this compound, n-butylamine, N-butylformamide (aminolysis product), and allyl-n-butylamine (allylation product).
-
Plot the concentration of reactants and products as a function of time to determine the initial reaction rates and calculate the relative rate constants.
Protocol 2: Thiolysis vs. Thiol-ene Addition of a Thiol
Objective: To compare the reactivity of a thiol towards the formate and allyl moieties of this compound under basic and radical conditions.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile)
-
Base (e.g., Triethylamine) or Radical Initiator (e.g., AIBN)
-
HPLC instrument with a UV detector
Procedure:
-
Basic Conditions: Prepare a solution of this compound (0.1 M), 1-propanethiol (0.1 M), and triethylamine (B128534) (0.1 M) in the solvent.
-
Radical Conditions: Prepare a solution of this compound (0.1 M), 1-propanethiol (0.1 M), and AIBN (0.01 M) in the solvent.
-
Monitor both reactions at a controlled temperature. For the radical reaction, initiation may require UV irradiation or heating.
-
At timed intervals, take aliquots and analyze by HPLC to quantify the disappearance of reactants and the formation of S-propyl thioformate (thiolysis product) and the thioether adduct (thiol-ene product).
-
Determine the reaction rates under both conditions to compare the two pathways.
Conclusion
The cross-reactivity of this compound is a nuanced interplay between its formate ester and allyl functionalities. While the formate ester is susceptible to nucleophilic acyl substitution by strong nucleophiles like amines, the allylic group offers a competing site for reactivity, particularly for allylation reactions catalyzed by transition metals and radical additions with thiols. The choice of nucleophile and reaction conditions are the critical determinants of the reaction outcome. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess these competing pathways, enabling a more predictive approach to the design and development of novel molecules where such cross-reactivity is a consideration.
A Mechanistic Showdown: Acid-Catalyzed vs. Enzyme-Catalyzed Esterification for the Modern Lab
For researchers, scientists, and drug development professionals, the synthesis of esters is a foundational process. The choice of catalyst—be it a traditional acid or a sophisticated enzyme—profoundly influences reaction outcomes, from yield and purity to environmental impact and economic viability. This guide provides an objective, data-driven comparison of acid-catalyzed and enzyme-catalyzed esterification, offering insights into their mechanisms, operational parameters, and practical applications.
At a Glance: A Tale of Two Catalysts
| Parameter | Acid-Catalyzed Esterification (Fischer) | Enzyme-Catalyzed Esterification (Lipase) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl, p-TsOH)[1][2] | Lipases (e.g., from Candida antarctica, Rhizomucor miehei)[2][3] |
| Reaction Temperature | High (typically 60–110°C)[1] | Mild (typically 30–70°C)[2][3] |
| Reaction Time | 1–10 hours[1] | 1–72 hours[2] |
| Yield | Generally high, can exceed 95% with efficient water removal[2] | Variable, can be >90% under optimized conditions[2][4] |
| Substrate Specificity | Low, esterifies a broad range of carboxylic acids and alcohols[2] | High (regio-, chemo-, and stereospecificity)[2][5] |
| Byproducts | Water (must be removed to drive equilibrium), potential for side reactions at high temperatures[2][6] | Water (can be managed by reaction conditions)[2] |
| Solvent | Often excess alcohol or a non-polar solvent to facilitate water removal[1] | Can be performed in organic solvents or solvent-free systems[2][3] |
| Environmental Impact | Use of corrosive and hazardous acids, high energy consumption[2][7] | "Green" and sustainable, biodegradable catalyst, lower energy consumption[2] |
| Catalyst Reusability | Difficult and often not feasible for homogeneous catalysts[2] | High, especially with immobilized enzymes[2] |
| Product Purity | Can require extensive purification to remove catalyst and byproducts[2] | Often high, with simplified purification[2] |
Delving into the Mechanisms
The fundamental difference between these two catalytic methods lies in their mechanistic pathways. Acid catalysis relies on protonation to enhance the electrophilicity of the carboxylic acid, while enzyme catalysis employs a highly specific active site to facilitate the reaction.
The Acid-Catalyzed Pathway: A Reversible Journey
The Fischer esterification is a classic example of acid-catalyzed esterification, operating under equilibrium conditions.[6][8] The mechanism proceeds through a series of protonation and deprotonation steps.[1][6] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[1][8][9] A tetrahedral intermediate is formed, and after a series of proton transfers, a water molecule is eliminated, followed by deprotonation to yield the ester and regenerate the acid catalyst.[1][6][8] To drive the reaction toward the product, an excess of one reactant (usually the alcohol) is used, or the water byproduct is removed as it forms.[1][10]
Caption: Acid-catalyzed esterification mechanism.
The Enzyme-Catalyzed Pathway: A Specific and Efficient Route
Enzyme-catalyzed esterification, typically employing lipases, offers a greener and more selective alternative.[2] Lipases are highly effective in non-aqueous environments where they can catalyze the reverse reaction of hydrolysis—ester synthesis.[11] The most commonly accepted mechanism for lipase (B570770) catalysis is the Ping-Pong Bi-Bi mechanism.[3][12] This involves the formation of a covalent acyl-enzyme intermediate.[13] First, the carboxylic acid binds to the enzyme's active site, and through the action of a catalytic triad (B1167595) (typically serine, histidine, and aspartic acid), the serine residue attacks the carbonyl carbon of the acid, releasing a molecule of water and forming the acyl-enzyme intermediate.[14] The alcohol then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the free enzyme.[13]
Caption: Enzyme-catalyzed esterification mechanism.
Experimental Protocols: A Side-by-Side Comparison
To provide a practical context, the following are generalized experimental protocols for the synthesis of a model ester, ethyl laureate, via both acid-catalyzed and enzyme-catalyzed methods.
Acid-Catalyzed Synthesis of Ethyl Laureate (Fischer Esterification)
Materials:
-
Lauric acid (dodecanoic acid)
-
Absolute ethanol (B145695)
-
Concentrated sulfuric acid (H₂SO₄) or acetyl chloride
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane or ether
-
Reflux apparatus, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine lauric acid and an excess of absolute ethanol.[15]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[16] Alternatively, acetyl chloride can be added to generate HCl in situ.[15]
-
Reflux: Heat the reaction mixture to a gentle reflux for 1-2 hours.[15][16]
-
Workup: After cooling, concentrate the reaction mixture.[15] Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and brine.[10]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[10][15] The crude ester can be further purified by distillation.[10]
Enzyme-Catalyzed Synthesis of Ethyl Laureate
Materials:
-
Lauric acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., hexane (B92381) or a solvent-free system)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a screw-capped vial, dissolve lauric acid and a stoichiometric or slight excess of ethanol in a suitable organic solvent (or in a solvent-free system).[17]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.[17] The amount of enzyme will depend on its activity.
-
Incubation: Place the reaction vessel in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 40-60°C) for 24-72 hours.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by titrating the residual lauric acid with a standardized sodium hydroxide (B78521) solution.[3]
-
Product Isolation: After the reaction, the immobilized enzyme can be easily removed by filtration for reuse.[2] The solvent is then removed under reduced pressure to yield the crude ester. Further purification, if necessary, is typically simpler than in acid-catalyzed reactions.
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for a comparative study of acid-catalyzed versus enzyme-catalyzed esterification.
Caption: Comparative experimental workflow.
Concluding Remarks: Choosing the Right Tool for the Job
Both acid-catalyzed and enzyme-catalyzed esterification are powerful tools in the synthetic chemist's arsenal. Fischer esterification remains a cost-effective and high-yielding method for large-scale synthesis where substrate sensitivity is not a concern.[2][6] However, its drawbacks include harsh reaction conditions, the use of hazardous materials, and often laborious purification.[2][18]
Enzymatic esterification, particularly with immobilized lipases, presents a milder, more selective, and environmentally friendly approach.[2][19] The high specificity of enzymes can be advantageous for complex molecules with multiple functional groups.[5] While the initial cost of the enzyme may be higher, the potential for catalyst reuse, simplified product purification, and operation under benign conditions make it an increasingly attractive option, especially for high-value products in the pharmaceutical and fine chemical industries.[2][20] The ultimate choice between these methods will depend on the specific requirements of the synthesis, including economic constraints, desired purity, substrate complexity, and sustainability goals.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cerritos.edu [cerritos.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. benchchem.com [benchchem.com]
- 18. quora.com [quora.com]
- 19. What are the advantages of using enzymes? | AAT Bioquest [aatbio.com]
- 20. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Performance of Allyl Formate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent and corresponding solvent system is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic success. Allyl formate (B1220265), a versatile and reactive formylating agent, presents a compelling option for the introduction of a formyl group onto a variety of substrates. This guide provides a comprehensive comparison of allyl formate's performance, supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic insights to facilitate informed reagent and solvent selection.
Executive Summary
This compound is an effective reagent for both N-formylation of amines and O-formylation of alcohols. Its performance, particularly in terms of reaction rate and yield, is influenced by the solvent system employed. While direct comparative studies on this compound across a wide range of solvents are limited in publicly available literature, data from analogous formate esters, such as ethyl and octyl formate, provide valuable insights. Generally, non-polar, aprotic solvents or solvent-free conditions tend to favor higher yields and faster reaction times for N-formylation. For O-formylation, the choice of solvent can be critical, with some studies indicating higher conversions in halogenated hydrocarbons. This guide will delve into the available data, provide adaptable experimental protocols, and offer a comparison with other common formylating agents.
Performance Comparison of Formylating Agents
The choice of a formylating agent is a multifactorial decision based on substrate reactivity, desired selectivity, and reaction conditions. While this compound is a potent option, its performance is best understood in the context of other common reagents.
Table 1: N-Formylation of Amines with Various Reagents
| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (Analogous) | Aniline | Toluene (B28343) | Reflux | 4-9 | High | [1] (adapted) |
| Formic Acid | Substituted aromatic amines | Solvent-free | 80 | 0.5-2 | Good to Excellent | [2][3] |
| Ethyl Formate | Aromatic and aliphatic amines | Solvent-free | 60 | 6 | Moderate to Excellent | [4] |
| Acetic Formic Anhydride | Primary amines | THF or Diethyl Ether | -20 to RT | < 0.25 | High to Quantitative | [5] |
| Ammonium Formate/Catalyst | Primary and secondary arylamines | Varies | Varies | Varies | Excellent | [6] |
Table 2: O-Formylation of Alcohols with Various Reagents
| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound (Analogous) | Benzyl Alcohol | Dichloromethane | RT | 1-3 | High | [6] (adapted) |
| Formic Acid/Catalyst | Primary and secondary alcohols | DMSO | 90 | 6 | Moderate | [7] |
| Ethyl Formate/Catalyst | Alcohols | Dichloromethane | RT | Varies | Good to Excellent | [6] |
| Formyl Acetate | Primary and secondary alcohols | Dichloromethane or THF | 0 to RT | 1-3 | High | [5] |
| 2,2,2-Trifluoroethyl Formate | Alcohols and Amines | Varies | Varies | Varies | Good to Excellent | [8] |
Solvent Effects on Formylation Reactions
The solvent plays a crucial role in formylation reactions by influencing the solubility of reactants, stabilizing transition states, and affecting the reaction mechanism.
A study on the enzymatic synthesis of octyl formate from formic acid and octanol (B41247) provides valuable insights into solvent effects on formate ester production. In this study, a range of hydrophilic and hydrophobic solvents were tested. The highest conversion (96.51%) was achieved in 1,2-dichloroethane (B1671644), a polar aprotic solvent.[9] In contrast, hydrophilic solvents like acetonitrile (B52724) and acetone (B3395972) resulted in significantly lower conversions (11.75% and 9.95%, respectively).[9] Non-polar solvents such as toluene, cyclohexane, and n-hexane also provided high conversions (80-95%).[9] This suggests that for esterification reactions to produce formates, solvents that can effectively solvate the reactants without strongly interacting with the enzyme or interfering with the reaction equilibrium are preferred.
In the context of palladium-catalyzed carbonylation of allyl halides with phenyl formate, it was observed that while acetonitrile was the solvent of choice, the overall effect of the solvent on the reaction yield was not significant, with yields ranging from 63% to 99% across various solvents.[10]
Computational studies on the aminolysis of methyl formate have shown that the solvent can influence the reaction mechanism.[11] In the gas phase, a stepwise mechanism and a concerted mechanism have similar activation energies.[11] However, the presence of a solvent can stabilize charged intermediates and transition states, potentially favoring one pathway over the other.[11]
For N-formylation of amines with formic acid, the use of toluene with a Dean-Stark trap to remove water azeotropically is a common and effective strategy, driving the reaction to completion and resulting in excellent yields.[1][3] In some cases, solvent-free conditions have also been shown to be highly effective for the N-formylation of both aromatic and aliphatic amines using formic acid or ethyl formate, offering a greener and more economical approach.[4]
Experimental Protocols
The following are detailed experimental protocols for N-formylation and O-formylation that can be adapted for use with this compound. Researchers should optimize these protocols for their specific substrates.
Protocol 1: Selective N-Formylation of an Amine using this compound
This protocol is adapted from procedures for the selective N-formylation of amines in the presence of hydroxyl groups using formic acid.[1][6]
Materials:
-
Amine substrate (1.0 eq.)
-
This compound (1.2 eq.)
-
Toluene
-
Standard glassware for reflux with a Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the amine substrate.
-
Add toluene to achieve a suitable reaction concentration.
-
Add this compound to the flask.
-
Heat the reaction mixture to reflux and monitor the removal of allyl alcohol via the Dean-Stark trap.
-
Continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude N-formylated product.
-
If necessary, purify the product by column chromatography.
Protocol 2: Selective O-Formylation of an Alcohol using this compound
This protocol is a generalized procedure based on the use of catalysts for the formylation of alcohols.[6]
Materials:
-
Alcohol substrate (1.0 eq.)
-
This compound (excess, can be used as solvent)
-
Catalyst (e.g., Bi(OTf)₃, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, if needed)
-
Standard glassware for stirring at room temperature
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate and the anhydrous solvent (if used).
-
Add the catalyst.
-
Add this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for a formylation reaction.
Caption: Generalized mechanism of N-formylation with this compound.
Conclusion
This compound is a valuable reagent for the formylation of amines and alcohols. The choice of solvent can significantly impact the efficiency of these transformations. While solvent-free conditions and non-polar aprotic solvents like toluene are often effective for N-formylation, halogenated solvents such as 1,2-dichloroethane may be advantageous for O-formylation reactions. The provided experimental protocols offer a starting point for the application of this compound in synthesis, and should be optimized for specific substrates and desired outcomes. Further research into the systematic evaluation of this compound's performance in a broader range of solvent systems would be beneficial to the scientific community.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational study of the aminolysis of esters. The reaction of methylformate with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allyl Formate: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling, storage, and disposal of allyl formate (B1220265), ensuring laboratory safety and regulatory compliance.
Allyl formate is a colorless liquid that is highly flammable and toxic.[1][2] Due to its hazardous nature, stringent procedures must be followed for its disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its significant hazards. It is highly toxic if ingested, inhaled, or absorbed through the skin and is a flammable liquid and vapor.[1][3] Vapors may form an explosive mixture with air and can travel to an ignition source and flash back.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[5]
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[5][6]
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol [1] |
| Boiling Point | 83.6 °C[2] |
| Flash Point | 7 °C[2] |
| Density | 0.922 g/cm³ |
| Water Solubility | Soluble[1][2] |
| Vapor Pressure | 72.2 mmHg at 25°C[2] |
| Oral LD50 (Rat) | 124 mg/kg[2][6] |
| UN Number | 2336[1][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregation:
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container is often a suitable choice.
-
The container must be in good condition, free from cracks or deterioration.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from sources of ignition such as heat, sparks, and open flames.[6]
-
Ensure the container is stored away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Spill Management
In the event of a spill, evacuate the area and eliminate all ignition sources.[1] For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.[1] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][6] For large spills, contact your institution's emergency response team immediately.
Incompatible Materials
This compound is an ester and can react dangerously with certain substances.[2] Avoid mixing this compound waste with the following:
-
Strong Oxidizing Acids: Can cause a vigorous, exothermic reaction that may lead to ignition.[2]
-
Strong Bases (Caustic Solutions): Generates heat upon interaction.[2]
-
Alkali Metals and Hydrides: Can generate flammable hydrogen gas.[2]
Experimental Protocol: Chemical Neutralization (for trained personnel only)
Disclaimer: The following is a generalized protocol for the hydrolysis of formate esters. This procedure should only be performed by trained personnel in a controlled laboratory setting, using appropriate personal protective equipment and a certified chemical fume hood. Always consult your institution's safety protocols before attempting any chemical treatment of hazardous waste.
This protocol is based on the principle of ester hydrolysis, which breaks down the ester into an alcohol and a carboxylate salt.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., borosilicate glass beaker)
Methodology:
-
Place the reaction vessel in a secondary container on a stir plate within a chemical fume hood.
-
Carefully and slowly add the this compound waste to the reaction vessel.
-
While stirring, slowly add the sodium hydroxide solution to the this compound. The reaction is exothermic, so control the rate of addition to prevent excessive heat generation. A 1:1.5 molar ratio of ester to base is a common starting point for complete hydrolysis.
-
Continue stirring the mixture at room temperature. The reaction time will vary depending on the concentration and volume.
-
After a suitable reaction time (e.g., several hours), check the pH of the solution to ensure it is basic, indicating an excess of hydroxide and the completion of the hydrolysis.
-
The resulting solution will contain allyl alcohol and sodium formate. This mixture is still considered hazardous waste and must be collected and disposed of following the procedures outlined above. Label the container with the contents of the neutralized mixture.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
